molecular formula C9H8N2O B076478 5-Amino-8-hydroxyquinoline CAS No. 13207-66-4

5-Amino-8-hydroxyquinoline

Cat. No.: B076478
CAS No.: 13207-66-4
M. Wt: 160.17 g/mol
InChI Key: YDEUKNRKEYICTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminoquinolin-8-ol is a privileged bidentate heterocyclic compound of significant interest in chemical research and development. Its core structure incorporates both a nitrogen-donor (quinoline) and an oxygen-donor (phenol) in close proximity, making it an excellent chelating ligand for a wide range of metal ions, including copper, iron, and zinc. This metal-chelating property is exploited in the development of novel catalysts for organic synthesis and in the study of metalloenzyme inhibition. In pharmaceutical research, its scaffold is a key intermediate in the synthesis of compounds being investigated for their antimicrobial, anticancer, and anti-neurodegenerative activities, owing to its ability to interact with critical biological targets. Furthermore, the molecule serves as a versatile synthon in organic chemistry, facilitating the construction of more complex nitrogen-containing heterocycles. Researchers value 5-Aminoquinolin-8-ol for its dual functionality and the unique reactivity profile it imparts in molecular design, making it an indispensable tool in the exploration of catalysis, medicinal chemistry, and materials science.

Properties

IUPAC Name

5-aminoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEUKNRKEYICTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328975
Record name 5-aminoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13207-66-4
Record name 5-aminoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-8-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-8-hydroxyquinoline is a crucial heterocyclic aromatic organic compound and a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. The strategic placement of the amino and hydroxyl groups on the quinoline (B57606) scaffold makes it an excellent chelating agent and a versatile building block for more complex molecules. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with reaction mechanisms, detailed experimental protocols, and quantitative data.

Primary Synthesis Pathway: A Two-Step Approach

The most common and industrially viable method for synthesizing this compound involves a two-step process starting from 8-hydroxyquinoline (B1678124). This pathway consists of the nitration of the 8-hydroxyquinoline ring to form an intermediate, followed by the reduction of the nitro group.

  • Step 1: Nitration of 8-hydroxyquinoline to 5-Nitro-8-hydroxyquinoline

  • Step 2: Reduction of 5-Nitro-8-hydroxyquinoline to this compound

This approach is favored due to the high yields and the relative availability of the starting materials.

Part 1: Synthesis of 5-Nitro-8-hydroxyquinoline via Nitration

The first step involves the electrophilic aromatic substitution of 8-hydroxyquinoline. The hydroxyl group at position 8 is an activating, ortho-, para-directing group, while the pyridine (B92270) ring is deactivating. This directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to positions 5 and 7. By controlling the reaction conditions, selective nitration at the 5-position can be achieved.

Reaction Mechanism

The nitration typically proceeds by generating a nitronium ion from nitric acid in the presence of a strong acid catalyst. However, an efficient two-stage method involves the nitrosation of 8-hydroxyquinoline, followed by the oxidation of the resulting 5-nitroso-8-hydroxyquinoline (B1662947) intermediate with nitric acid to yield 5-nitro-8-hydroxyquinoline.[1] This method can offer better control and purity. Under harsher conditions, such as boiling with dilute nitric acid, dinitration can occur, yielding 5,7-dinitro-8-hydroxyquinoline.[2]

Nitration_Mechanism cluster_0 Nitrosation cluster_1 Oxidation HQ 8-Hydroxyquinoline Nitroso 8-Hydroxy-5-nitrosoquinoline HQ->Nitroso NaNO₂, H⁺ Product 5-Nitro-8-hydroxyquinoline Nitroso->Product HNO₃ Reduction_Workflow cluster_workflow Experimental Workflow Start 5-Nitro-8-hydroxyquinoline in Isopropanol Add_Catalyst Add Pd/C Catalyst & Heat to 70°C Start->Add_Catalyst Add_Hydrazine Add Hydrazine Hydrate (80% aq. solution) Add_Catalyst->Add_Hydrazine Reflux Reflux at 80-85°C Add_Hydrazine->Reflux Filter Hot Filtration Reflux->Filter Crystallize Cool & Crystallize (8-12 hours) Filter->Crystallize Product This compound (Brown-yellow crystals) Crystallize->Product Skraup_Synthesis Aromatic_Amine Aromatic Amine (e.g., Aniline) Quinoline Quinoline Aromatic_Amine->Quinoline Glycerol Glycerol Glycerol->Quinoline Reagents H₂SO₄ + Oxidizing Agent (e.g., Nitrobenzene) Reagents->Quinoline

References

Spectroscopic Profile of 5-Amino-8-hydroxyquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Amino-8-hydroxyquinoline is a substituted quinoline (B57606) derivative of significant interest in medicinal chemistry and materials science. Its biological activities, including anticancer, antibacterial, and antifungal properties, are often linked to its role as a metal chelator.[1] This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and a summary of its biological significance are also presented to support researchers and drug development professionals.

Spectroscopic Data

The spectroscopic data presented below has been compiled from various sources. It is important to note that some of the available data is for the dihydrochloride (B599025) salt of this compound, which may influence the spectral characteristics compared to the free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon environments.

Table 1: ¹H NMR Spectroscopic Data for this compound Dihydrochloride

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~8.8ddJ = 4.2, 1.6 Hz
H-3~7.4ddJ = 8.3, 4.2 Hz
H-4~8.1ddJ = 8.3, 1.6 Hz
H-6~7.3dJ = 7.6 Hz
H-7~7.2dJ = 7.6 Hz
-NH₂br s
-OHbr s

Note: Data is interpreted from spectra of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) and may vary for this compound. The broad signals for the amino and hydroxyl protons are due to exchange and quadrupolar effects.

Table 2: ¹³C NMR Spectroscopic Data for this compound Dihydrochloride

Carbon Chemical Shift (δ, ppm)
C-2~148
C-3~122
C-4~136
C-4a~138
C-5~128
C-6~117
C-7~110
C-8~153
C-8a~128

Note: Data is interpreted from spectra of quinoline, 8-hydroxyquinoline, and 8-aminoquinoline and may vary for this compound. Assignments are based on computational predictions and comparison with related structures.[2][3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for its aromatic rings, hydroxyl, and amino groups.

Table 3: FTIR Spectroscopic Data for this compound Dihydrochloride

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3400-3200O-H and N-H stretchingBroad, Strong
3100-3000Aromatic C-H stretchingMedium
1620-1580C=C and C=N stretchingStrong
~1500Aromatic ring stretchingMedium
~1300O-H bendingMedium
~1275C-O stretchingStrong
850-750C-H out-of-plane bendingStrong

Note: Data is based on spectra of 8-hydroxyquinoline and its derivatives.[5][6][7] The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands in the UV region, which are sensitive to the solvent environment.

Table 4: UV-Vis Spectroscopic Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
Methanol~240, ~310Not Reported
Ethanol~242, ~312Not Reported
Buffered Aq. Soln. (pH 7.4)266Not Reported

Note: Data is based on studies of 8-hydroxyquinoline and a specific study on this compound.[1][8][9] The exact λmax and molar absorptivity can vary with solvent polarity and pH.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are general protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition: Use a standard pulse sequence with a spectral width of approximately 12 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., methanol, ethanol) of a known concentration (e.g., 1x10⁻³ M). Prepare a series of dilutions to obtain concentrations in the range of 1x10⁻⁴ to 1x10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm using a quartz cuvette with a 1 cm path length. Use the pure solvent as a reference.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Biological Significance and Signaling Pathway

This compound exhibits a range of biological activities, with its anticancer properties being of particular interest. Its mechanism of action is often attributed to its ability to chelate metal ions, leading to the generation of reactive oxygen species (ROS), inhibition of key enzymes, and induction of apoptosis.

Below is a diagram illustrating a conceptual workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity Electronic Electronic Properties UV_Vis->Electronic

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

The anticancer mechanism of 8-hydroxyquinoline derivatives often involves the disruption of cellular homeostasis. The diagram below illustrates a simplified, conceptual signaling pathway for the anticancer activity of this compound.

Anticancer_Mechanism cluster_cellular_entry Cellular Uptake cluster_intracellular_action Intracellular Action cluster_cellular_response Cellular Response AQ This compound Chelation Metal Ion Chelation (e.g., Cu²⁺, Fe²⁺) AQ->Chelation ROS Reactive Oxygen Species (ROS) Generation Chelation->ROS Enzyme Enzyme Inhibition (e.g., Topoisomerase) Chelation->Enzyme DNA_Damage DNA Damage ROS->DNA_Damage Enzyme->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Conceptual signaling pathway for the anticancer mechanism of this compound.

References

The Multifaceted Biological Activities of 5-Amino-8-hydroxyquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 8-hydroxyquinoline (B1678124) scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities. Among its numerous derivatives, 5-Amino-8-hydroxyquinoline (5A8Q) and its analogues have garnered significant attention for their potent biological effects, including anticancer, antimicrobial, and neuroprotective properties. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is often attributed to their ability to chelate metal ions, generate reactive oxygen species (ROS), and inhibit crucial cellular processes like the proteasome.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and related derivatives in various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound (5AHQ)OCI-AML2 (Leukemia)3.46[1]
This compound (5AHQ)NB4 (Leukemia)1.38[1]
This compound (5AHQ)KG1A (Leukemia)3.85[1]
This compound (5AHQ)MDAY-D2 (Leukemia)1.96[1]
This compound (5AHQ)UTMC2 (Leukemia)2.29[1]
This compound (5AHQ)KMH11 (Myeloma)0.94[1]
This compound (5AHQ)KMS18 (Myeloma)1.31[1]
8-hydroxy-5-nitroquinoline (NQ)Raji (Burkitt's lymphoma)~1-2 (without CuCl2)[2]
8-hydroxy-5-nitroquinoline (NQ)HL60 (Leukemia)~2-3 (without CuCl2)[2]
8-hydroxy-5-nitroquinoline (NQ)A2780 (Ovarian Carcinoma)~1-2 (without CuCl2)[2]
8-hydroxy-5-nitroquinoline (NQ)Panc-1 (Pancreatic Carcinoma)~3-4 (without CuCl2)[2]
Mechanism of Anticancer Action

The anticancer mechanism of this compound derivatives is multifactorial and can involve the following pathways:

  • Proteasome Inhibition: this compound has been reported to inhibit the enzymatic activity of the proteasome in intact tumor cells, leading to the accumulation of misfolded proteins and induction of endoplasmic reticulum (ER) stress and apoptosis.[1]

  • Induction of Oxidative Stress: Some 8-hydroxyquinoline derivatives, like 8-hydroxy-5-nitroquinoline, can increase the generation of intracellular reactive oxygen species (ROS), particularly in the presence of copper ions.[2] This elevation in ROS can lead to cellular damage and apoptosis.

  • Apoptosis Induction: These compounds can induce programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways. This is often characterized by the activation of caspases and cleavage of poly (ADP-ribose) polymerase-1 (PARP-1).[3][4]

Below is a diagram illustrating the general mechanism of anticancer action.

General Anticancer Mechanism of this compound Derivatives Derivative This compound Derivative Proteasome Proteasome Derivative->Proteasome Inhibition ROS Increased Intracellular ROS Derivative->ROS Induction MisfoldedProteins Accumulation of Misfolded Proteins ERStress ER Stress MisfoldedProteins->ERStress Caspase9 Caspase-9 Activation ERStress->Caspase9 Mitochondria Mitochondria ROS->Mitochondria Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Antimicrobial Mechanism of this compound Derivatives Derivative This compound Derivative MetalIons Essential Metal Ions (e.g., Fe²⁺, Cu²⁺) Derivative->MetalIons Chelation Enzymes Microbial Metalloenzymes Derivative->Enzymes Inhibition via Metal Deprivation MetalIons->Enzymes Cofactor for Metabolism Disruption of Microbial Metabolism GrowthInhibition Inhibition of Microbial Growth Metabolism->GrowthInhibition Neuroprotective Signaling Pathway Derivative 8-Hydroxyquinoline Derivative PI3K PI3K Derivative->PI3K Activation OxidativeStress Oxidative Stress (e.g., from 6-OHDA) OxidativeStress->PI3K Inhibition Akt Akt PI3K->Akt Activation ApoptoticProteins Pro-apoptotic Proteins (e.g., Bad, Bax) Akt->ApoptoticProteins Inhibition SurvivalProteins Anti-apoptotic Proteins (e.g., Bcl-2) Akt->SurvivalProteins Activation CellSurvival Neuronal Cell Survival ApoptoticProteins->CellSurvival Inhibition SurvivalProteins->CellSurvival Promotion MTT Assay Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddCompound Add Compound Dilutions and Vehicle Control Incubate24h->AddCompound IncubateXh Incubate 24/48/72h AddCompound->IncubateXh AddMTT Add MTT Reagent IncubateXh->AddMTT Incubate4h Incubate 3-4h AddMTT->Incubate4h AddSolubilizer Add Solubilization Solution Incubate4h->AddSolubilizer ReadAbsorbance Read Absorbance AddSolubilizer->ReadAbsorbance AnalyzeData Calculate % Viability and IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End Western Blot Workflow for Apoptosis Markers Start Start CellLysis Cell Lysis and Protein Quantification Start->CellLysis SDSPAGE SDS-PAGE CellLysis->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Signal Capture and Analysis Detection->Analysis End End Analysis->End

References

An In-depth Technical Guide to the Metal Chelating Properties of 5-Amino-8-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-8-hydroxyquinoline (5A8Q), a derivative of the well-known chelating agent 8-hydroxyquinoline (B1678124), has garnered significant interest in the scientific community for its potent biological activities, including anticancer, antibacterial, and antifungal properties. These activities are intrinsically linked to its ability to form stable complexes with various metal ions. This technical guide provides a comprehensive overview of the metal chelating properties of 5A8Q, detailing its synthesis, mechanisms of action, and the experimental protocols used to characterize its interactions with metal ions. While specific thermodynamic and stability constants for 5A8Q are not extensively documented in publicly available literature, this guide presents data for closely related 8-hydroxyquinoline derivatives to provide a valuable comparative context. The guide also includes detailed experimental methodologies and visual diagrams to facilitate further research and drug development efforts centered on this promising compound.

Introduction

8-Hydroxyquinoline and its derivatives are a class of compounds renowned for their potent metal-chelating capabilities.[1] The strategic positioning of the hydroxyl group at the C8 position and the nitrogen atom in the quinoline (B57606) ring enables the formation of stable five-membered chelate rings with a variety of metal ions.[2][3] This chelation is often responsible for the diverse biological activities exhibited by these compounds, ranging from antimicrobial and antifungal to anticancer and neuroprotective effects.[4][5]

This compound (5A8Q) is a particularly interesting derivative where an amino group is substituted at the C5 position. This substitution can modulate the electronic properties of the quinoline ring system, potentially influencing the compound's chelating ability and its subsequent biological activity.[6] Indeed, 5A8Q has demonstrated significant antiproliferative activity against various cancer cell lines, and this activity is often enhanced in the presence of metal ions like copper and iron.[7][8] The proposed mechanism involves the formation of 5A8Q-metal complexes that can catalytically generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptotic cell death in cancer cells.[9]

This guide aims to provide researchers and drug development professionals with a thorough understanding of the metal chelating properties of 5A8Q, which are central to its therapeutic potential.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the reduction of a nitro precursor. A detailed two-step synthesis for this compound dihydrochloride (B599025) is outlined below[10][11]:

Step 1: Preparation of 5-Nitro-8-hydroxyquinoline hydrochloride

  • In a suitable reaction vessel, a mixture of 8-hydroxyquinoline (0.4 mol), distilled water, concentrated hydrochloric acid (75 ml), and ice (200 g) is prepared.

  • The mixture is cooled to 0-4°C.

  • A solution of sodium nitrite (B80452) (30g) in water (100ml) is added slowly to the cooled mixture.

  • The reaction is maintained at 0°C overnight.

  • The resulting precipitate is collected by filtration and washed with cold water to yield 5-Nitro-8-hydroxyquinoline hydrochloride.

Step 2: Reduction to this compound dihydrochloride

  • 5-Nitro-8-hydroxyquinoline hydrochloride (40g) is added to a mixture of water (160ml) and 5N sodium hydroxide (B78521) (260ml).

  • The mixture is heated to 40°C.

  • Sodium dithionite (B78146) (Na₂S₂O₄) (95g) is added, causing the temperature to rise to 75-80°C.

  • The reaction mixture is then cooled to 50°C.

  • Concentrated hydrochloric acid (12N, 250ml) is added.

  • The mixture is further cooled to 0°C.

  • The precipitate is collected by filtration to yield this compound dihydrochloride.

Experimental Workflow for Synthesis of this compound

Synthesis Workflow for this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 8-Hydroxyquinoline 8-Hydroxyquinoline Nitration Nitration 8-Hydroxyquinoline->Nitration NaNO2, HCl, 0-4°C 5-Nitro-8-hydroxyquinoline_HCl 5-Nitro-8-hydroxyquinoline hydrochloride Nitration->5-Nitro-8-hydroxyquinoline_HCl Reduction Reduction 5-Nitro-8-hydroxyquinoline_HCl->Reduction 1. NaOH 2. Na2S2O4 3. HCl 5-Amino-8-hydroxyquinoline_diHCl This compound dihydrochloride Reduction->5-Amino-8-hydroxyquinoline_diHCl

Caption: A flowchart illustrating the two-step synthesis of this compound dihydrochloride.

Metal Chelating Properties and Quantitative Data

This compound forms stable complexes with a variety of divalent and trivalent metal ions. The nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group act as the coordination sites. The stoichiometry of these complexes is often found to be 1:2 (metal:ligand), though 1:1 complexes can also be formed depending on the reaction conditions and the metal ion.[12]

Table 1: Stability Constants (log β) of Metal Complexes with 8-Hydroxyquinoline-2-carboxylic Acid [13]

Metal Ionlog β (MLH)log β (ML)log β (ML₂)
Mn²⁺4.337.3712.45
Co²⁺5.239.2115.90
Ni²⁺5.6710.0317.17
Cu²⁺6.8412.1120.64
Zn²⁺5.9210.5118.78

Data obtained at T = 298.2 K and I = 0.2 mol dm⁻³ in KCl(aq). These values are for a structurally related compound and should be used for comparative purposes only.

Table 2: Formation Constant of Ag(I) Complex with 8-Hydroxyquinoline [14]

Metal IonStoichiometry (M:L)Formation Constant (Kf)
Ag⁺1:14.2 x 10⁸

Data for the parent compound 8-hydroxyquinoline, provided for context.

Experimental Protocols for Characterization of Metal Chelation

Several analytical techniques are employed to characterize the metal chelating properties of this compound.

UV-Visible (UV-Vis) Spectroscopy for Stoichiometry and Stability Constant Determination

UV-Vis spectroscopy is a powerful tool for studying the formation of metal complexes, as the formation of a complex often results in a shift in the maximum absorption wavelength (λmax) or a change in molar absorptivity.

Protocol for Job's Plot (Method of Continuous Variation) to Determine Stoichiometry: [15][16][17]

  • Preparation of Stock Solutions: Prepare equimolar stock solutions of this compound and the metal salt (e.g., CuSO₄, ZnCl₂, FeCl₃) in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).

  • Preparation of Sample Series: Prepare a series of solutions by mixing the stock solutions in varying mole fractions, while keeping the total molar concentration of the ligand and metal ion constant. The total volume of each solution should also be kept constant.

  • UV-Vis Measurement: For each solution, record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the λmax of the metal-ligand complex. Plot the absorbance at this λmax against the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 1:2 (metal:ligand) complex.

Experimental Workflow for Job's Plot

Workflow for Determining Stoichiometry using Job's Plot Prepare_Stocks Prepare equimolar stock solutions of 5A8Q and metal salt Mix_Solutions Prepare a series of solutions with varying mole fractions (constant total moles and volume) Prepare_Stocks->Mix_Solutions Measure_Absorbance Record UV-Vis spectrum for each solution Mix_Solutions->Measure_Absorbance Plot_Data Plot Absorbance at λmax of complex vs. Mole Fraction of Ligand Measure_Absorbance->Plot_Data Determine_Stoichiometry Identify mole fraction at maximum absorbance to determine stoichiometry Plot_Data->Determine_Stoichiometry

Caption: A flowchart outlining the experimental procedure for determining the stoichiometry of a metal complex using the Job's plot method.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters enthalpy (ΔH) and entropy (ΔS) of the interaction.[2][18][19][20]

General Protocol for ITC:

  • Sample Preparation: Prepare solutions of this compound and the metal salt in the same buffer to avoid heats of dilution. The concentration of the ligand in the syringe should typically be 10-20 times that of the metal ion in the sample cell.

  • Instrument Setup: Equilibrate the ITC instrument at the desired temperature.

  • Titration: Perform a series of injections of the ligand solution into the sample cell containing the metal ion solution. A control experiment, titrating the ligand into the buffer alone, should also be performed to account for the heat of dilution.

  • Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to metal. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.

Role in Signaling Pathways and Drug Development

The metal chelating properties of 8-hydroxyquinoline derivatives are central to their anticancer activity. The formation of metal complexes, particularly with copper, can lead to the generation of ROS through Fenton-like reactions. This increase in intracellular ROS induces oxidative stress, which can trigger apoptosis through various signaling pathways.[4][9]

Studies on related 8-hydroxyquinoline compounds have shown that their metal complexes can:

  • Activate the Death Receptor Pathway: Leading to the activation of caspases and execution of apoptosis.[10]

  • Inhibit Pro-survival Pathways: Such as the NF-κB and PI3K/Akt/mTOR pathways, which are often constitutively active in cancer cells.[5]

Proposed Anticancer Mechanism of 5A8Q-Metal Complexes

Proposed Signaling Pathway for Anticancer Activity of 5A8Q-Metal Complexes cluster_0 Extracellular cluster_1 Intracellular 5A8Q This compound Complex 5A8Q-Metal Complex 5A8Q->Complex Metal_Ion Metal Ion (e.g., Cu²⁺) Metal_Ion->Complex ROS Reactive Oxygen Species (ROS) Complex->ROS Fenton-like reaction NFkB NF-κB Pathway Complex->NFkB Inhibition PI3K_Akt PI3K/Akt Pathway Complex->PI3K_Akt Inhibition Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Death_Receptor Death Receptor Pathway Oxidative_Stress->Death_Receptor Activation Cell_Survival Cell Survival and Proliferation NFkB->Cell_Survival PI3K_Akt->Cell_Survival Death_Receptor->Apoptosis

References

An In-depth Technical Guide on the Discovery and History of 5-Amino-8-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-8-hydroxyquinoline, a derivative of the versatile 8-hydroxyquinoline (B1678124) core, has carved a niche for itself in various scientific disciplines. Its journey from a laboratory curiosity to a valuable building block in medicinal chemistry and a reagent in analytical applications is a testament to its unique chemical properties. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental protocols associated with this compound, tailored for professionals in research and drug development.

The history of this compound is intrinsically linked to the development of aminoquinoline compounds, a class of molecules that gained prominence in the early 20th century, largely driven by the search for synthetic antimalarial drugs to replace or supplement quinine (B1679958).[1][2] The structural similarities between quinine and early synthetic dyes like methylene (B1212753) blue spurred the synthesis of numerous quinoline (B57606) derivatives.[3]

The Genesis of the 8-Hydroxyquinoline Scaffold

The story of this compound begins with its parent compound, 8-hydroxyquinoline (also known as oxine). The initial synthesis of 8-hydroxyquinoline is credited to the independent work of two research groups in the late 19th century. While the precise timeline for the first synthesis of this compound is not definitively documented in a singular "discovery" paper, its development follows the logical progression of exploring derivatives of the 8-hydroxyquinoline scaffold.

The synthesis of this compound is most commonly achieved through the chemical reduction of its nitro precursor, 5-nitro-8-hydroxyquinoline. This synthetic strategy was a well-established method for the preparation of aromatic amines from their corresponding nitro compounds in classical organic chemistry.

A significant publication in 1947 by R. C. Fuson and R. A. Bauman detailed the synthesis of 5-nitro-8-hydroxyquinoline, the direct precursor to this compound.[2] This work provided a reliable method for obtaining the necessary starting material, paving the way for the synthesis and subsequent investigation of the amino derivative. By 1970, the use of 5-substituted-8-hydroxyquinoline derivatives in medicinal chemistry research was established, as evidenced by the work of E. Massarani and colleagues, indicating that this compound was a known and accessible compound for scientific investigation by this time.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValue
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Appearance Brownish-yellow columnar crystals[4]
Melting Point 141.5-143 °C[4]

Historical Synthesis and Experimental Protocols

The primary historical route to this compound involves a two-step process: the nitration of 8-hydroxyquinoline to form 5-nitro-8-hydroxyquinoline, followed by the reduction of the nitro group.

Nitration of 8-Hydroxyquinoline to 5-Nitro-8-hydroxyquinoline

This reaction is a classic example of electrophilic aromatic substitution on the 8-hydroxyquinoline ring.

Objective: To synthesize 5-nitro-8-hydroxyquinoline from 8-hydroxyquinoline.

Reactants:

  • 8-Hydroxyquinoline

  • Nitric Acid (aqueous)

  • Sodium Nitrite (optional, as a catalyst)[5]

Historical Protocol (Conceptual, based on literature):

  • 8-Hydroxyquinoline is dissolved in a suitable acidic medium.

  • A nitrating agent, typically aqueous nitric acid, is added dropwise to the solution while maintaining a controlled temperature to manage the exothermic reaction.

  • The reaction mixture is stirred for a specified period to ensure complete nitration.

  • The product, 5-nitro-8-hydroxyquinoline, is then isolated by filtration, washed, and may be purified by recrystallization.[5]

Reduction of 5-Nitro-8-hydroxyquinoline to this compound

Various reducing agents have been employed for this conversion. A common historical method involved the use of metal-acid combinations, though more modern and efficient methods have since been developed.

Objective: To synthesize this compound by the reduction of 5-nitro-8-hydroxyquinoline.

Reactants:

  • 5-Nitro-8-hydroxyquinoline

  • A suitable reducing agent (e.g., historical methods might have used tin and hydrochloric acid, while modern methods utilize catalytic hydrogenation with Pd/C and hydrazine (B178648) hydrate).[4][6]

  • Solvent (e.g., isopropanol (B130326) for modern methods).[4]

Detailed Modern Experimental Protocol (from Patent CN102295600A): [4]

  • 5-Nitro-8-hydroxyquinoline is added to isopropanol as a solvent in a reaction vessel.

  • A Palladium on carbon (Pd/C) catalyst is added to the mixture.

  • The temperature of the mixture is raised to 70 °C.

  • An aqueous solution of hydrazine hydrate (B1144303) is added to the mixed solution over a period of 25-35 minutes.

  • The reaction mixture is refluxed for approximately 4 hours.

  • The hot mixture is filtered to remove the catalyst.

  • The filtrate is allowed to stand for 8-12 hours, during which time brownish-yellow columnar crystals of this compound precipitate.

  • The crystalline product is then collected.

This modern protocol offers high yield and avoids the use of toxic solvents for recrystallization.[4]

Logical Workflow of Synthesis

The synthesis of this compound from its parent compound, 8-hydroxyquinoline, follows a clear and logical progression. This workflow can be visualized as follows:

G A 8-Hydroxyquinoline B Nitration (e.g., HNO3) A->B Step 1 C 5-Nitro-8-hydroxyquinoline B->C D Reduction (e.g., Pd/C, Hydrazine Hydrate) C->D Step 2 E This compound D->E G cluster_0 Fungal Cell HQ 8-Hydroxyquinoline Derivative Metals Mg²⁺ / Mn²⁺ (Essential Cofactors) HQ->Metals Chelation RNAP_inactive RNA Polymerase (Inactive) HQ->RNAP_inactive Inactivates by sequestering cofactors RNAP RNA Polymerase (Active) Metals->RNAP Activates Transcription Transcription (DNA -> RNA) RNAP->Transcription RNAP_inactive->Transcription Inhibits Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Cell_Death Fungal Cell Death

References

5-Amino-8-hydroxyquinoline: A Comprehensive Technical Guide to its Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-8-hydroxyquinoline (5A8HQ), a derivative of the versatile 8-hydroxyquinoline (B1678124) scaffold, has emerged as a compound of significant interest across various scientific disciplines. Its inherent properties as a metal chelator, coupled with a range of biological activities, have paved the way for extensive research into its potential therapeutic and analytical applications. This technical guide provides an in-depth overview of the core research applications of 5A8HQ, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in drug discovery, medicinal chemistry, and analytical sciences, facilitating further exploration of this promising molecule.

Physicochemical Properties

This compound is a solid, typically appearing as a crystalline powder. Its chemical structure, featuring both a hydrogen bond donor (amino group) and a hydrogen bond acceptor (hydroxyl group and quinoline (B57606) nitrogen), contributes to its unique chemical and biological activities.

PropertyValueReference
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
CAS Number 13207-66-4
Appearance Crystalline powder
Melting Point 279 °C (decomposes)[1]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of 5-nitro-8-hydroxyquinoline.

Experimental Protocol: Reduction of 5-Nitro-8-hydroxyquinoline

This protocol is adapted from a patented method describing the synthesis of 5A8HQ.

Materials:

Procedure:

  • In a reaction vessel, add 5-nitro-8-hydroxyquinoline to isopropanol.

  • Add the 5% Pd/C catalyst. The ratio of catalyst to 5-nitro-8-hydroxyquinoline is typically 25g of catalyst per 1 mole of the nitro compound.

  • Heat the mixture to 70°C.

  • Slowly add the 80% hydrazine hydrate aqueous solution to the heated mixture over a period of 25-35 minutes. The molar ratio of hydrazine hydrate to 5-nitro-8-hydroxyquinoline should be between 1.5:1 and 2.0:1.

  • Initiate a reflux reaction for 3-4 hours.

  • After the reaction is complete, filter the hot solution to remove the Pd/C catalyst.

  • Allow the filtrate to stand for 8-12 hours, during which brown-yellow columnar crystals of this compound will precipitate.

  • Collect the crystals by filtration. This method often yields a product of sufficient purity, negating the need for recrystallization.

Research Applications

Anticancer Activity

5A8HQ has demonstrated significant potential as an anticancer agent, exhibiting cytotoxicity against a range of cancer cell lines. Its mechanisms of action are multifaceted, often involving metal chelation, induction of reactive oxygen species (ROS), and inhibition of key cellular pathways.

Quantitative Data: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (µM)Comments
OCI-AML2Acute Myeloid Leukemia3.46[2]
NB4Acute Promyelocytic Leukemia1.38[2]
KG1AAcute Myeloid Leukemia3.85[2]
MDAY-D2Myeloma1.96[2]
UTMC2Myeloma2.29[2]
KMH11Myeloma0.94[2]
KMS18Myeloma1.31[2]
HL-60Promyelocytic Leukemia13.8After 48 hours by MTT assay.[3]
A549Lung Carcinoma> 50After 48 hours by MTT assay.[3]
RajiBurkitt's Lymphoma~2-4[4]
HCT 116Colorectal Carcinoma9.33 ± 0.22[5]
MCF-7Breast Adenocarcinoma78.1 ± 9.3 (as a glycoconjugate)[5]

3.1.1. Mechanism of Action: Proteasome Inhibition

One of the key anticancer mechanisms of 5A8HQ is the inhibition of the ubiquitin-proteasome system (UPS). The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in cell cycle regulation and survival. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, inducing cell cycle arrest and apoptosis. Studies have shown that 8-hydroxyquinoline derivatives can inhibit the chymotrypsin-like activity of the proteasome. This inhibition is often enhanced by the presence of metal ions, particularly copper.[6][7]

Proteasome_Inhibition Ub Ubiquitin E1 E1 (Activating) Ub->E1 ATP Protein Target Protein E3 E3 (Ligase) Protein->E3 E2 E2 (Conjugating) E1->E2 E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptides Proteasome->Peptides 5A8HQ_Cu 5A8HQ-Cu Complex 5A8HQ_Cu->Proteasome Inhibition

Mechanism of Proteasome Inhibition by 5A8HQ-Copper Complex.

3.1.2. Mechanism of Action: NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. Constitutive activation of the NF-κB pathway is a hallmark of many cancers, promoting tumor growth and resistance to therapy. 8-Hydroxyquinoline derivatives have been shown to inhibit NF-κB activation.[8] This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitory IκBα protein, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-survival genes.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa Phosphorylation Proteasome Proteasome IkBa->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->NFkB Release 5A8HQ This compound 5A8HQ->IKK Inhibition DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Transcription

Inhibition of the NF-κB Signaling Pathway by 5A8HQ.

3.1.3. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5A8HQ in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add serial dilutions of 5A8HQ incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Remove medium and add DMSO incubate3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Workflow for MTT Cytotoxicity Assay.
Antimicrobial Activity

5A8HQ and its derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi. Their mechanism of action is often attributed to their ability to chelate essential metal ions required for microbial growth and enzyme function.

Quantitative Data: Minimum Inhibitory Concentrations (MIC) of this compound

MicroorganismGram Stain/TypeMIC (µg/mL)
Staphylococcus aureusGram-positive62.5
Escherichia coliGram-negative250
Candida albicansFungus250

3.2.1. Experimental Protocol: Agar (B569324) Dilution Method for MIC Determination

The agar dilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) or other suitable agar medium

  • This compound (stock solution)

  • Sterile petri dishes

  • Sterile saline or broth for inoculum preparation

  • McFarland standard (0.5)

  • Incubator

Procedure:

  • Preparation of Antimicrobial Plates: Prepare a series of two-fold dilutions of 5A8HQ in molten MHA. Pour the agar into sterile petri dishes and allow them to solidify. A control plate containing no antimicrobial agent should also be prepared.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This can be done by suspending colonies from an overnight culture in sterile saline or broth.

  • Inoculation: Inoculate the surface of the agar plates with the prepared microbial suspension. This can be done using a multipoint inoculator or by spotting a defined volume of the inoculum onto the agar surface.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Result Interpretation: The MIC is the lowest concentration of 5A8HQ that completely inhibits the visible growth of the microorganism.

Analytical and Materials Science Applications

3.3.1. Fluorescent Probes for Metal Ion Detection

The inherent fluorescence of the 8-hydroxyquinoline scaffold is often quenched. However, upon chelation with certain metal ions, a significant enhancement in fluorescence intensity can be observed. This "turn-on" fluorescence makes 8-hydroxyquinoline derivatives, including 5A8HQ, excellent candidates for the development of selective and sensitive fluorescent probes for metal ion detection. The amino group at the 5-position can be further functionalized to tune the selectivity and sensitivity of the probe for specific metal ions.

Mechanism of a "Turn-On" Fluorescent Metal Ion Probe.

3.3.2. Organic Light-Emitting Diodes (OLEDs)

Tris-(8-hydroxyquinoline)aluminum (Alq3) is a well-known material used in OLEDs. Derivatives of 8-hydroxyquinoline, such as those with amino substitutions, are being investigated to modify the electronic properties of these materials. The introduction of an electron-donating amino group can raise the Highest Occupied Molecular Orbital (HOMO) level of the complex, which can be beneficial for charge transport in certain OLED device architectures.[9]

Neuroprotective Potential

Emerging research suggests that 8-hydroxyquinoline derivatives may have neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. This is largely attributed to their ability to chelate metal ions such as copper, zinc, and iron, which are implicated in the aggregation of amyloid-beta peptides and oxidative stress in the brain. By restoring metal homeostasis, these compounds may mitigate neurotoxicity.

Conclusion

This compound is a molecule with a diverse and expanding range of research applications. Its potent biological activities, including anticancer, antimicrobial, and neuroprotective effects, are often linked to its metal-chelating properties. Furthermore, its utility in analytical chemistry as a fluorescent sensor and in materials science for the development of OLEDs highlights its versatility. The detailed protocols and compiled quantitative data in this guide are intended to provide a solid foundation for researchers to further investigate and harness the potential of this remarkable compound. Future research will likely focus on the development of novel 5A8HQ derivatives with enhanced potency and selectivity for specific therapeutic and analytical targets.

References

Methodological & Application

Application Notes: 5-Amino-8-hydroxyquinoline as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-8-hydroxyquinoline is a derivative of the well-established metal-chelating agent, 8-hydroxyquinoline (B1678124). Like its parent compound, this compound possesses the ability to form stable complexes with a variety of metal ions. This chelation can lead to significant changes in the molecule's photophysical properties, making it a promising candidate for the development of fluorescent probes for metal ion detection. The introduction of the amino group at the 5-position can modulate the electronic properties and, consequently, the selectivity and sensitivity of the probe towards different metal ions. These probes are valuable tools in various fields, including environmental monitoring, cellular imaging, and pharmaceutical analysis, due to their high sensitivity, selectivity, and the ability to provide real-time detection.

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

The fluorescence of 8-hydroxyquinoline and its derivatives in their free form is often weak. This is typically attributed to a non-radiative decay process known as Excited-State Intramolecular Proton Transfer (ESIPT), where a proton is transferred from the hydroxyl group to the quinoline (B57606) nitrogen in the excited state.[1]

Upon chelation with a metal ion, the hydroxyl proton is displaced, and a rigid five-membered ring is formed between the this compound molecule and the metal ion. This complexation inhibits the ESIPT process, blocking the non-radiative decay pathway. As a result, the molecule is locked in a conformation that favors radiative decay, leading to a significant enhancement of the fluorescence signal. This "turn-on" fluorescence response is a common and effective mechanism for the detection of metal ions.[1][2]

Data Presentation

Quantitative data for this compound as a fluorescent probe for a wide range of metal ions is not extensively available in the literature. However, the following table summarizes the performance of various other 8-hydroxyquinoline derivatives, providing a comparative context for the potential application of this compound.

Probe MoleculeTarget IonLimit of Detection (LOD)Linear RangeSolvent SystemReference
8-hydroxyquinoline-carbaldehyde Schiff-baseAl³⁺<10⁻⁷ MNot SpecifiedWeak acidic conditions[3][4]
Schiff base of 2-Hydroxy-1-Naphthaldehyde and 8-AminoquinolineAl³⁺3.23 x 10⁻⁸ MNot SpecifiedDMSO/H₂O (7:3, v:v)[5]
5-Chloromethyl-8-hydroxyquinolineFe²⁺0.04 ± 0.10 ppm0.00 - 0.50 ppmAqueous
Novel 8-hydroxyquinoline derivativeFe²⁺ / Fe³⁺4.24 x 10⁻⁷ M (Fe²⁺), 5.60 x 10⁻⁷ M (Fe³⁺)Not SpecifiedEtOH/THF (99:1, v/v)[6]
Rhodamine B derivative with 8-hydroxyquinolineCu²⁺4.7 nMNot SpecifiedNot Specified[7]
Naphthoquinoline-dione-based probeCu²⁺5 nM1 µM - 1 mMHEPES (pH 7.4): ACN = 1:4[8]
8-hydroxyquinoline derivativeZn²⁺Not SpecifiedNot SpecifiedNot Specified[9]
2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-olZn²⁺Not Specified0 - 1.2 equiv Zn²⁺THF/H₂O (3:7, v/v)[10]
Rhodamine-based probe with 8-hydroxyquinolineHg²⁺9.67 x 10⁻⁸ M0 - 120 µMMeOH–Tris (20 mM, pH = 7.4, 1:9, v/v)[11]

Signaling Pathway and Experimental Workflow

Signaling Pathway

The signaling mechanism of this compound upon metal ion binding is based on the inhibition of ESIPT and subsequent chelation-enhanced fluorescence.

G cluster_0 Free Probe State cluster_1 Metal-Bound State This compound This compound Excitation Excitation This compound->Excitation Light Absorption Metal-Probe Complex Metal-Probe Complex This compound->Metal-Probe Complex Chelation ESIPT ESIPT Excitation->ESIPT Non-radiative Decay Weak Fluorescence Weak Fluorescence ESIPT->Weak Fluorescence Excited Complex Excited Complex Metal-Probe Complex->Excited Complex Light Absorption Strong Fluorescence Strong Fluorescence Excited Complex->Strong Fluorescence Radiative Decay Metal Ion Metal Ion Metal Ion->Metal-Probe Complex

Caption: Signaling pathway of this compound as a "turn-on" fluorescent probe.

Experimental Workflow

The following diagram outlines the general workflow for the detection of metal ions using a fluorescent probe like this compound.

G Start Start Prepare Probe Stock Solution Prepare Probe Stock Solution Start->Prepare Probe Stock Solution Prepare Metal Ion Stock Solutions Prepare Metal Ion Stock Solutions Start->Prepare Metal Ion Stock Solutions Prepare Buffer Solution Prepare Buffer Solution Start->Prepare Buffer Solution Mix Probe, Buffer, and Metal Ion Solution Mix Probe, Buffer, and Metal Ion Solution Prepare Probe Stock Solution->Mix Probe, Buffer, and Metal Ion Solution Perform Serial Dilutions of Metal Ions Perform Serial Dilutions of Metal Ions Prepare Metal Ion Stock Solutions->Perform Serial Dilutions of Metal Ions Prepare Buffer Solution->Mix Probe, Buffer, and Metal Ion Solution Perform Serial Dilutions of Metal Ions->Mix Probe, Buffer, and Metal Ion Solution Incubate Incubate Mix Probe, Buffer, and Metal Ion Solution->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Analyze Data Analyze Data Measure Fluorescence->Analyze Data End End Analyze Data->End

References

Application Notes and Protocols for 5-Amino-8-hydroxyquinoline in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antimicrobial and anti-biofilm properties of 5-Amino-8-hydroxyquinoline. The following sections offer step-by-step methodologies for key assays and a summary of its antimicrobial efficacy against various microorganisms.

Antimicrobial Activity of this compound

This compound (5A8Q), a derivative of 8-hydroxyquinoline (B1678124), has demonstrated notable antimicrobial activity against a range of bacteria and fungi.[1] Its efficacy is often attributed to its ability to chelate metal ions, which are essential for microbial enzyme function and cellular processes, thereby disrupting metal homeostasis within the microbial cells.[2][3]

Quantitative Antimicrobial Data

The antimicrobial potency of this compound and its derivatives has been quantified using the Minimum Inhibitory Concentration (MIC) method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureus74962.5[4]
Escherichia coli3588>62.5[4]
Candida albicans74>62.5[4]
Mycobacterium tuberculosisH37Rv<5 µM (for some 5-substituted analogs)[5][6]

Experimental Protocols

Herein are detailed protocols for determining the antimicrobial and anti-biofilm activity of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium (e.g., Tryptic Soy Broth)

  • Bacterial or fungal inoculum

  • Spectrophotometer

  • Sterile pipette tips and reservoirs

  • Incubator

  • Suitable solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be tested for any intrinsic antimicrobial activity.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.[7]

  • Inoculum Preparation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]

    • Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[7][8]

  • Inoculation:

    • Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing broth and inoculum only.

    • Sterility Control: Wells containing broth only.

    • Solvent Control: Wells containing broth, inoculum, and the solvent used to dissolve the this compound.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[7]

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare 5A8Q Stock Solution B Prepare 96-well plate with serial dilutions A->B D Inoculate plate with microbial suspension B->D C Prepare microbial inoculum (0.5 McFarland) C->D E Add Controls (Growth, Sterility, Solvent) D->E F Incubate plate (35-37°C, 16-20h) E->F G Read MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for Broth Microdilution MIC Assay.

Disk Diffusion Assay

This method provides a qualitative assessment of the antimicrobial susceptibility of a microorganism to this compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Bacterial or fungal inoculum

  • Sterile swabs

  • Incubator

  • Calipers or ruler

Procedure:

  • Preparation of Antimicrobial Disks:

    • Impregnate sterile filter paper disks with a known concentration of the this compound solution.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation:

    • Using a sterile swab, create a confluent lawn of the microbial suspension on the surface of an MHA plate.[9][10] Rotate the plate by approximately 60 degrees twice during the streaking to ensure even distribution.[10]

  • Disk Application:

    • Aseptically place the prepared disks onto the surface of the inoculated agar.[11] Ensure the disks are at least 24 mm apart from each other and from the edge of the plate.[12]

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.[7]

  • Reading Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[11]

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare 5A8Q- impregnated disks D Place disks on agar surface A->D B Prepare microbial inoculum (0.5 McFarland) C Inoculate MHA plate (confluent lawn) B->C C->D E Incubate plate (35-37°C, 16-20h) D->E F Measure zone of inhibition (mm) E->F

Caption: Workflow for Disk Diffusion Assay.

Anti-Biofilm Assay using Crystal Violet Staining

This protocol quantifies the ability of this compound to inhibit biofilm formation.

Materials:

  • This compound

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Appropriate growth medium (e.g., Tryptic Soy Broth with 0.25% glucose)

  • Bacterial inoculum

  • 0.1% (w/v) Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol (B145695)

  • Microplate reader

Procedure:

  • Preparation of Plates and Inoculum:

    • Prepare serial dilutions of this compound in the growth medium in a 96-well plate as described in the broth microdilution protocol.

    • Prepare a standardized bacterial suspension as described previously.

  • Biofilm Formation:

    • Add the bacterial inoculum to each well (except sterility controls).

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing:

    • After incubation, gently discard the planktonic cells by inverting the plate.

    • Wash the wells twice with sterile phosphate-buffered saline (PBS) or distilled water to remove loosely attached cells.[13]

  • Fixation (Optional but Recommended):

    • Add 200 µL of methanol (B129727) to each well and incubate for 15-20 minutes to fix the biofilms.[13] Remove methanol and air dry.

  • Staining:

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[13]

  • Washing:

    • Discard the crystal violet solution and wash the plate thoroughly with sterile water to remove excess stain.[13]

  • Solubilization:

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[13][14]

  • Quantification:

    • Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.[13]

Anti_Biofilm_Assay_Workflow cluster_setup Setup & Incubation cluster_staining Staining cluster_quantification Quantification A Prepare 5A8Q dilutions in 96-well plate B Add bacterial inoculum A->B C Incubate (24-48h) to form biofilm B->C D Wash to remove planktonic cells C->D E Stain with Crystal Violet D->E F Wash to remove excess stain E->F G Solubilize stain F->G H Measure absorbance (570-595 nm) G->H

Caption: Workflow for Anti-Biofilm Crystal Violet Assay.

Mechanism of Action

The primary antimicrobial mechanism of 8-hydroxyquinoline and its derivatives, including this compound, is widely accepted to be their ability to chelate essential metal ions.

Mechanism_of_Action cluster_compound Compound cluster_cell Microbial Cell cluster_effect Antimicrobial Effect A This compound B Essential Metal Ions (e.g., Fe²⁺, Zn²⁺, Mg²⁺) A->B Chelation C Metalloenzymes A->C Inhibits B->C Cofactors for D Cellular Processes (e.g., Respiration, DNA replication) C->D Catalyze E Inhibition of Enzyme Function F Disruption of Cellular Processes G Inhibition of Growth & Cell Death E->G F->G

Caption: General mechanism of antimicrobial action of 8-hydroxyquinolines.

References

Application Notes and Protocols: 5-Amino-8-hydroxyquinoline as a Precursor for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-8-hydroxyquinoline (5A8Q) is a derivative of the versatile 8-hydroxyquinoline (B1678124) scaffold, a privileged structure in medicinal chemistry. The presence of both an amino group and a hydroxyl group at strategic positions makes 5A8Q an excellent precursor for the synthesis of a wide array of bioactive compounds. Its ability to act as a bidentate chelating agent for various metal ions further enhances its potential in the development of novel therapeutic agents. Derivatives of 5A8Q have demonstrated significant potential across multiple therapeutic areas, exhibiting anticancer, antimicrobial, antifungal, and antioxidant properties.[1] This document provides detailed application notes and protocols for the synthesis and evaluation of bioactive compounds derived from this compound.

Applications in Bioactive Compound Synthesis

This compound serves as a versatile starting material for the synthesis of several classes of bioactive molecules, primarily through modifications of its amino group.

  • Schiff Bases: The primary amine group of 5A8Q readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases. These compounds possess an azomethine (-C=N-) group which is crucial for their biological activities.

  • Metal Complexes: The 8-hydroxyquinoline core of 5A8Q and its derivatives can chelate a variety of metal ions, such as copper (Cu²⁺), iron (Fe³⁺), zinc (Zn²⁺), and platinum (Pt²⁺).[1][2] The resulting metal complexes often exhibit enhanced biological activity compared to the parent ligands.[1]

  • Other Derivatives: The amino group can also be a site for other functionalizations, such as sulfonamide formation, leading to compounds with a broad spectrum of biological activities.

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, vanillin)

  • Ethanol (B145695) or Methanol (B129727)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of ethanol.

  • To this solution, add the substituted aromatic aldehyde (1 equivalent) dissolved in ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • The reaction mixture is then refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid (Schiff base) is collected by filtration using a Buchner funnel.

  • The product is washed with cold ethanol to remove any unreacted starting materials.

  • The synthesized Schiff base is dried under vacuum.

  • Characterization of the product can be performed using techniques such as FT-IR, ¹H-NMR, and mass spectrometry.

Protocol 2: General Synthesis of Metal Complexes of this compound Derivatives

This protocol outlines a general procedure for the synthesis of metal complexes using a Schiff base derived from this compound.

Materials:

  • Synthesized Schiff base of this compound

  • Metal salt (e.g., CuCl₂·2H₂O, FeCl₃, ZnCl₂)

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the synthesized Schiff base ligand (2 equivalents) in hot methanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal salt (1 equivalent) in methanol.

  • Slowly add the methanolic solution of the metal salt to the solution of the Schiff base ligand with constant stirring.

  • The pH of the reaction mixture can be adjusted to be slightly basic using a 10% methanolic NaOH solution if required.[3]

  • The mixture is then refluxed for 2-3 hours.[3]

  • The resulting colored precipitate of the metal complex is filtered, washed with methanol, and dried under vacuum.

  • The synthesized metal complex can be characterized by FT-IR, UV-Vis spectroscopy, and elemental analysis.

Protocol 3: Evaluation of Antioxidant Activity using DPPH Radical Scavenging Assay

This protocol describes a common method to assess the antioxidant capacity of this compound derivatives.[4][5]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds (5A8Q derivatives)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[5]

  • Preparation of test solutions: Dissolve the 5A8Q derivatives and the standard antioxidant in methanol to prepare stock solutions (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.[6]

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds and the standard. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.[5]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5][7]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[5]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

  • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Quantitative Bioactivity Data

The following tables summarize the reported bioactivity of this compound and its derivatives.

Table 1: Anticancer Activity of this compound and its Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
This compoundOCI-AML2 (Leukemia)3.46[8]
This compoundNB4 (Leukemia)1.38[8]
This compoundKG1A (Leukemia)3.85[8]
This compoundMDAY-D2 (Myeloma)1.96[8]
This compoundUTMC2 (Myeloma)2.29[8]
This compoundKMH11 (Myeloma)0.94[8]
This compoundKMS18 (Myeloma)1.31[8]
This compoundHeLa (Cervical)>50[9]

Table 2: Antimicrobial Activity of this compound and its Metal Complexes

CompoundMicroorganismMIC (µg/mL)Reference
This compoundS. aureus62.5[1]
This compoundE. coli250[1]
This compoundC. albicans250[1]
5A8Q-Cu²⁺ ComplexS. aureus62.5[1]
5A8Q-Cu²⁺ ComplexE. coli250[1]
5A8Q-Cu²⁺ ComplexC. albicans250[1]
5A8Q-Fe³⁺ ComplexS. aureus62.5[1]
5A8Q-Fe³⁺ ComplexE. coli250[1]
5A8Q-Fe³⁺ ComplexC. albicans250[1]

Table 3: Antioxidant Activity of this compound

CompoundAssayIC₅₀ (µM)Reference
This compoundDPPH8.70[10]
α-tocopherol (Positive Control)DPPH13.47[10]

Mechanisms of Action and Signaling Pathways

The biological activities of this compound and its derivatives are attributed to several mechanisms of action.

Anticancer Mechanism

Derivatives of 8-hydroxyquinoline have been shown to exert their anticancer effects through various mechanisms, including the induction of DNA damage and the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.[2][9] One of the key pathways targeted is the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway 5A8Q_Derivative This compound Derivative PI3K PI3K 5A8Q_Derivative->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 5A8Q derivatives.

Some platinum (II) complexes of 8-hydroxyquinoline derivatives have been shown to induce cancer cell death by triggering DNA damage, which leads to apoptosis and senescence.

DNA_Damage_Pathway HQ_Pt_Complex 8-Hydroxyquinoline Platinum(II) Complex DNA_Damage DNA Damage HQ_Pt_Complex->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Senescence Senescence DNA_Damage->Senescence

Caption: Induction of DNA damage leading to apoptosis and senescence by 8-hydroxyquinoline platinum(II) complexes.

Antimicrobial Mechanism

The primary antimicrobial mechanism of 8-hydroxyquinoline derivatives is their ability to chelate essential metal ions, such as Fe²⁺, Cu²⁺, and Zn²⁺, which are vital for the function of various bacterial enzymes. This disruption of metal ion homeostasis leads to the inhibition of bacterial growth and, ultimately, cell death.[9]

Antimicrobial_Mechanism 5A8Q_Derivative This compound Derivative Chelation Chelation 5A8Q_Derivative->Chelation Metal_Ions Essential Metal Ions (Fe, Cu, Zn) Metal_Ions->Chelation Enzyme_Inhibition Bacterial Enzyme Inhibition Chelation->Enzyme_Inhibition Growth_Inhibition Bacterial Growth Inhibition Enzyme_Inhibition->Growth_Inhibition

Caption: Metal chelation by 5A8Q derivatives leading to bacterial enzyme inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of bioactive compounds from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Precursor This compound Reaction Condensation with Aldehyde Precursor->Reaction Schiff_Base Schiff Base Derivative Reaction->Schiff_Base Chelation_Reaction Chelation with Metal Salt Schiff_Base->Chelation_Reaction Anticancer Anticancer Assays (e.g., MTT) Schiff_Base->Anticancer Antioxidant Antioxidant Assays (e.g., DPPH) Schiff_Base->Antioxidant Metal_Complex Metal Complex Chelation_Reaction->Metal_Complex Antimicrobial Antimicrobial Assays (e.g., MIC determination) Metal_Complex->Antimicrobial

Caption: Workflow for synthesis and evaluation of bioactive 5A8Q derivatives.

References

Revolutionizing Drug Delivery and Biomedical Applications: Electrospinning of 5-Amino-8-hydroxyquinoline-Containing Materials

Author: BenchChem Technical Support Team. Date: December 2025

The innovative field of nanotechnology has ushered in a new era of advanced materials, with electrospinning emerging as a versatile and cost-effective technique for producing micro- and nano-sized fibers. These materials, characterized by a high surface-area-to-volume ratio, high porosity, and flexibility in functionalization, are ideal candidates for a wide range of biomedical applications.[1] A particularly promising area of research involves the incorporation of 5-Amino-8-hydroxyquinoline (5A8Q), a derivative of 8-hydroxyquinoline (B1678124), into electrospun nanofibers. This combination harnesses the potent biological activities of 5A8Q, including its antibacterial, antifungal, and anticancer properties, to create novel materials for drug delivery, wound healing, and cancer therapy.[2][3]

Electrospun materials containing 5A8Q and its metal complexes have demonstrated significant potential in various biomedical fields. These materials can be fabricated using a variety of natural and synthetic polymers, such as poly(vinyl alcohol) (PVA), carboxymethyl cellulose (B213188) (CMC), and chitosan, which are known for their biocompatibility and biodegradability.[2][4] The resulting nanofibers can serve as carriers for the controlled and sustained release of 5A8Q, enhancing its therapeutic efficacy while minimizing potential side effects.[4]

Application Notes

The applications of electrospun this compound-containing materials are multifaceted, addressing critical needs in medicine and drug development.

1. Antibacterial and Antifungal Agents:

Electrospun mats containing 5A8Q and its metal complexes with copper (Cu²⁺) and iron (Fe³⁺) have shown potent antimicrobial activity against pathogenic microorganisms.[2] These materials exhibit significant efficacy against Gram-positive bacteria like Staphylococcus aureus and, to a lesser extent, Gram-negative bacteria such as Escherichia coli and the fungus Candida albicans.[2] The high surface area of the nanofibers allows for intimate contact with microbes, leading to effective inhibition of their growth. This makes them excellent candidates for wound dressings and coatings for medical devices to prevent infections.

2. Anticancer Therapeutics:

A significant application of these materials lies in oncology. 5A8Q is known for its antiproliferative activity against various human cancer cell lines.[3] When incorporated into electrospun fibers, 5A8Q and its metal complexes have been shown to cause a significant decrease in the viability of cancer cells, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.[2] Notably, the cytotoxicity of these materials is often more pronounced against cancer cells than non-cancerous cells, suggesting a degree of selectivity that is highly desirable in cancer therapy.[2] These fibrous materials can be used for localized drug delivery to tumor sites, potentially reducing the systemic toxicity associated with conventional chemotherapy.

3. Wound Healing Materials:

The combined antibacterial and anticancer properties of 5A8Q-containing nanofibers make them promising materials for advanced wound dressings.[2] By preventing microbial colonization and potentially targeting abnormal cell proliferation at the wound site, these materials can create a favorable environment for tissue regeneration. The porous structure of the electrospun mats also allows for gas exchange and moisture control, which are crucial for the healing process.

4. Drug Delivery Systems:

Electrospinning provides an efficient method for encapsulating therapeutic agents like 5A8Q.[5] The release of the active compound from the nanofibers can be tailored by selecting appropriate polymer matrices and processing parameters.[4] This allows for the development of drug delivery systems with controlled and sustained release profiles, which is beneficial for maintaining therapeutic drug concentrations over an extended period and improving patient compliance.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on electrospun materials containing 8-hydroxyquinoline derivatives, providing insights into their biological activity.

Table 1: In Vitro Cytotoxicity of 5A8Q-Containing Electrospun Mats

MaterialCell LineIncubation Time (h)Cell Viability (%)
PVA/CMC/5A8QHeLa24~40
PVA/CMC/5A8Q,Cu²⁺HeLa24~30
PVA/CMC/5A8Q,Fe³⁺HeLa24~35
PVA/CMC/5A8QMCF-724~50
PVA/CMC/5A8Q,Cu²⁺MCF-724~35
PVA/CMC/5A8Q,Fe³⁺MCF-724~40
PVA/CMC/5A8QHaCaT (non-cancer)24~70
PVA/CMC/5A8Q,Cu²⁺HaCaT (non-cancer)24~60
PVA/CMC/5A8Q,Fe³⁺HaCaT (non-cancer)24~65

Data extracted from a study on PVA/CMC based electrospun materials containing 5A8Q and its metal complexes.[2]

Table 2: Antimicrobial Activity of 5A8Q-Containing Electrospun Mats (Zone of Inhibition)

MaterialS. aureus (mm)E. coli (mm)C. albicans (mm)
PVA/CMC/5A8Q> 30~ 15~ 15
PVA/CMC/5A8Q,Cu²⁺> 35~ 20~ 20
PVA/CMC/5A8Q,Fe³⁺> 35~ 20~ 20

Data represents the diameter of the sterile zone and is based on findings from studies on 8-hydroxyquinoline derivatives in electrospun mats.[2][6]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound-containing electrospun materials.

Protocol 1: Preparation of PVA/CMC/5A8Q Electrospinning Solution

Materials:

  • Poly(vinyl alcohol) (PVA), Mw ~85,000–124,000 g/mol

  • Carboxymethyl cellulose (CMC)

  • This compound (5A8Q)

  • Distilled water

Procedure:

  • Prepare a 1.5 wt% CMC solution by dissolving the required amount of CMC in distilled water with stirring for 4 hours at room temperature.

  • Prepare an 11 wt% PVA solution by dissolving PVA in distilled water at 80°C for 12 hours with stirring.

  • To prepare the PVA/CMC blend, mix the aqueous solutions of the polymers at a PVA:CMC weight ratio of 8:2.

  • For the drug-containing solution, first dissolve 0.06 g of CMC in 3 mL of distilled water.

  • After complete dissolution of CMC, add 0.069 g of 5A8Q to the CMC solution. This corresponds to a molar ratio of (5A8Q)/(CMC-units) of approximately 1.18/1.

  • Mix the 5A8Q-containing CMC solution with the PVA solution to achieve the final PVA/CMC/5A8Q spinning solution. Stir the final mixture for several hours at room temperature to ensure homogeneity.[1]

Protocol 2: Electrospinning of PVA/CMC/5A8Q Nanofibers

Equipment:

  • Electrospinning setup (high-voltage power supply, syringe pump, spinneret, grounded collector)

Parameters:

  • Applied Voltage: 25 kV[6]

  • Feeding Rate: 3 mL/h[6]

  • Tip-to-Collector Distance: 20 cm[6]

  • Collector: Rotating drum or flat plate covered with aluminum foil

  • Temperature: 22°C

  • Relative Humidity: 51%

Procedure:

  • Load the prepared PVA/CMC/5A8Q solution into a syringe fitted with a metallic needle (spinneret).

  • Mount the syringe on the syringe pump.

  • Position the collector at the specified distance from the spinneret.

  • Apply the high voltage between the spinneret and the collector.

  • Set the solution feeding rate using the syringe pump.

  • Initiate the electrospinning process. The polymer jet will be ejected from the needle tip, and solidifying fibers will be deposited on the collector.

  • After the desired thickness of the mat is achieved, stop the process and carefully remove the nanofiber mat from the collector.

  • Dry the fabricated materials under reduced pressure at 25°C for 8 hours to remove any residual solvent.[6]

Protocol 3: Characterization of Electrospun Nanofibers

1. Scanning Electron Microscopy (SEM):

  • Purpose: To analyze the morphology and diameter of the nanofibers.

  • Procedure:

    • Mount a small piece of the electrospun mat on an SEM stub using double-sided carbon tape.

    • Sputter-coat the sample with a thin layer of gold or platinum to make it conductive.

    • Observe the sample under the SEM at an appropriate accelerating voltage.

    • Capture images at different magnifications.

    • Use image analysis software to measure the average fiber diameter from multiple measurements.

2. Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) Spectroscopy:

  • Purpose: To identify the chemical composition and interactions between the components of the nanofibers.

  • Procedure:

    • Place a sample of the nanofiber mat directly on the ATR crystal.

    • Record the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

    • Analyze the characteristic peaks to confirm the presence of PVA, CMC, and 5A8Q and to detect any shifts that might indicate interactions.[1]

Visualizations

The following diagrams illustrate the experimental workflow for creating and characterizing 5A8Q-containing electrospun materials.

experimental_workflow cluster_prep Solution Preparation cluster_electrospinning Electrospinning Process cluster_characterization Characterization pva PVA Solution mix1 Mix PVA and CMC pva->mix1 cmc CMC Solution cmc->mix1 mix2 Add 5A8Q to CMC cmc->mix2 a5a8q 5A8Q a5a8q->mix2 final_mix Final Spinning Solution mix1->final_mix mix2->final_mix setup Electrospinning Setup final_mix->setup process Fiber Deposition setup->process mat Nanofiber Mat process->mat sem SEM (Morphology) mat->sem ftir ATR-FTIR (Composition) mat->ftir bio_assays Biological Assays mat->bio_assays

Caption: Experimental workflow for the fabrication and analysis of 5A8Q nanofibers.

logical_relationship cluster_components Core Components cluster_process Fabrication cluster_product Resulting Material cluster_applications Biomedical Applications polymer Polymer Matrix (PVA, CMC, etc.) electrospinning Electrospinning polymer->electrospinning drug This compound (5A8Q) drug->electrospinning nanofibers 5A8Q-Containing Nanofibers electrospinning->nanofibers antibacterial Antibacterial nanofibers->antibacterial antifungal Antifungal nanofibers->antifungal anticancer Anticancer nanofibers->anticancer wound_healing Wound Healing nanofibers->wound_healing drug_delivery Drug Delivery nanofibers->drug_delivery

Caption: Logical relationship from components to applications of 5A8Q nanofibers.

References

Application Notes and Protocols for the Analytical Detection of 5-Amino-8-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various analytical methodologies for the detection and quantification of 5-Amino-8-hydroxyquinoline (5A8Q). The protocols described herein are based on established analytical principles and published methods for similar compounds, offering a robust starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of this compound. A reversed-phase HPLC method with UV detection is a primary choice for the analysis of this compound due to its aromatic structure.

Quantitative Data Summary

The following table summarizes typical performance characteristics of an HPLC-UV method for the analysis of this compound. (Note: This data is illustrative and may vary depending on the specific instrumentation and experimental conditions).

ParameterTypical Value
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Linearity Range 0.2 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Recovery 98 - 102%
Precision (RSD%) < 2%
Experimental Protocol: HPLC-UV Analysis of this compound

Objective: To quantify this compound in a sample solution using reversed-phase HPLC with UV detection.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (or other suitable acidic modifier)

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% phosphoric acid in deionized water.

    • Prepare Mobile Phase B: Acetonitrile.

    • Degas both mobile phases using an ultrasonic bath or an online degasser.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.2, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable solvent (preferably the mobile phase) to an expected concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient or isocratic elution can be used. An example of a gradient is:

      • 0-10 min: 10-90% B

      • 10-12 min: 90% B

      • 12-13 min: 90-10% B

      • 13-15 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 240 nm[1]

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solutions.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis prep_mobile Mobile Phase Preparation hplc_system HPLC System prep_mobile->hplc_system prep_std Standard Solution Preparation prep_std->hplc_system prep_sample Sample Preparation prep_sample->hplc_system chromatogram Chromatogram Acquisition hplc_system->chromatogram calibration Calibration Curve Construction chromatogram->calibration quantification Quantification calibration->quantification UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_std Prepare Standard Solutions set_lambda Set λmax prep_std->set_lambda prep_sample Prepare Sample Solutions measure_abs Measure Absorbance prep_sample->measure_abs set_lambda->measure_abs calibration Construct Calibration Curve measure_abs->calibration quantification Determine Sample Concentration calibration->quantification GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis sample_prep Sample/ Standard Prep. derivatization Derivatization sample_prep->derivatization gcms_system GC-MS System derivatization->gcms_system data_acq Data Acquisition (Scan or SIM) gcms_system->data_acq identification Identification data_acq->identification quantification Quantification data_acq->quantification Electrochemical_Detection cluster_components Electrochemical Cell cluster_process Measurement Process cluster_output Output WE Working Electrode (e.g., GCE) RE Reference Electrode (e.g., Ag/AgCl) CE Counter Electrode (e.g., Pt wire) Analyte This compound in Supporting Electrolyte Oxidation Electrochemical Oxidation of 5A8Q at WE Analyte->Oxidation diffuses to Potential Applied Potential Scan (e.g., DPV) Potential->Oxidation drives Current Measurement of Resulting Current Oxidation->Current generates Voltammogram Voltammogram (Current vs. Potential) Current->Voltammogram is plotted as Peak Peak Current Proportional to Concentration Voltammogram->Peak is analyzed for

References

Application Notes and Protocols for 5-Amino-8-hydroxyquinoline in OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Amino-8-hydroxyquinoline and its derivatives in the preparation of Organic Light-Emitting Diode (OLED) materials. While traditionally known for its biological applications, the unique electronic properties of the 8-hydroxyquinoline (B1678124) scaffold have made it a cornerstone in the development of electroluminescent materials. The introduction of an amino group at the 5-position allows for fine-tuning of the electronic energy levels, making these derivatives promising candidates for enhancing charge transport and injection in OLED devices.

Introduction to this compound in OLEDs

Tris(8-hydroxyquinolinato)aluminum (Alq3) is a benchmark electron-transporting and emissive material in OLED technology.[1][2] The derivatization of the 8-hydroxyquinoline ligand is a key strategy for modulating the optoelectronic properties of the resulting metal complexes. The introduction of an electron-donating amino group at the 5-position of the 8-hydroxyquinoline ring has been shown to directly influence the Highest Occupied Molecular Orbital (HOMO) energy levels of the corresponding aluminum complexes.[3][4] This modulation is crucial for optimizing the energy level alignment between different layers of an OLED, thereby improving charge injection and overall device efficiency.

While derivatives of this compound have been synthesized and characterized, it is important to note that they exhibit significantly lower photoluminescence quantum yields compared to the parent Alq3.[4] Consequently, their primary application in OLEDs is not as emissive materials but rather as components of charge transport or buffer layers, such as anode buffer layers in inverted device architectures.[3][4]

Synthesis of Tris-(this compound)aluminum Complexes

The synthesis of tris-(this compound)aluminum complexes involves a multi-step process, starting from the modification of this compound followed by complexation with an aluminum source. The following is a general protocol based on literature procedures.

Experimental Protocol: Synthesis of Tris-(5-piperidyl-8-hydroxyquinoline)aluminum (Al(5-pipq)3)

Materials:

Procedure:

  • Ligand Synthesis (Buchwald-Hartwig Amination):

    • In a glovebox, combine this compound, piperidine, Pd(OAc)2, XPhos, and NaO t Bu in a reaction vessel containing anhydrous toluene.

    • Seal the vessel and heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 hours).

    • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the 5-piperidyl-8-hydroxyquinoline ligand.

  • Complexation with Aluminum:

    • Dissolve the synthesized 5-piperidyl-8-hydroxyquinoline ligand in ethanol to prepare a 0.3 M solution.

    • In a separate flask, prepare a 0.22 M solution of AlCl3 in ethanol.

    • Mix the two solutions and adjust the pH to neutral using a KOH solution.

    • Reflux the resulting mixture at approximately 70 °C for 5 hours with continuous stirring.[5]

    • Allow the reaction mixture to cool to room temperature.

    • Collect the resulting precipitate by centrifugation or filtration.

    • Wash the precipitate with ethanol and deionized water.

    • Dry the final product, Al(5-pipq)3, under vacuum at an elevated temperature (e.g., 100 °C) for 12 hours.[5]

Quantitative Data: Electronic Properties of this compound Aluminum Complexes

The primary advantage of incorporating the 5-amino group is the ability to raise the HOMO energy level of the aluminum complex, which can reduce the energy barrier for hole injection from the anode. The following table summarizes the HOMO and LUMO energy levels of three tris-(this compound)aluminum complexes compared to the parent Alq3.

CompoundAbbreviationHOMO (eV)LUMO (eV)Electrochemical Gap (eV)
Tris(8-hydroxyquinolinato)aluminumAlq3-5.95-3.152.80
Tris(5-piperidyl-8-hydroxyquinoline)aluminumAl(5-pipq)3-5.31-3.112.20
Tris(5-pyrrolidinyl-8-hydroxyquinoline)aluminumAl(5-pyrq)3-5.25-3.102.15
Tris(5-morpholinyl-8-hydroxyquinoline)aluminumAl(5-morq)3-5.41-3.142.27

Data sourced from spectroscopic and electrochemical studies.[4]

Application in OLED Device Fabrication

Given their favorable HOMO energy levels for hole injection and their poor emissive properties, this compound derivatives are best suited for use as hole-injection or anode buffer layers in a multi-layer OLED stack.

Experimental Protocol: Fabrication of a Multi-Layer OLED

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Hole-Injecting Layer (HIL) material (e.g., a tris-(this compound)aluminum complex)

  • Hole-Transporting Layer (HTL) material (e.g., N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB))

  • Emissive Layer (EML) material (e.g., Alq3)

  • Electron-Transporting Layer (ETL) material (e.g., Alq3)

  • Electron-Injecting Layer (EIL) material (e.g., Lithium Fluoride, LiF)

  • Cathode material (e.g., Aluminum, Al or Mg:Ag alloy)

  • Substrate cleaning solvents (e.g., deionized water, acetone, isopropanol)

  • High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

  • Substrate holder with rotation

  • Quartz crystal microbalance for thickness monitoring

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of dry nitrogen.

    • Treat the ITO surface with oxygen plasma or UV-ozone to improve the work function and enhance hole injection.

  • Organic Layer Deposition:

    • Mount the cleaned substrates in the vacuum chamber.

    • Deposit the organic layers sequentially by thermal evaporation under high vacuum. The deposition rate for organic materials is typically maintained at 1-2 Å/s.

      • HIL: Evaporate the tris-(this compound)aluminum complex to a desired thickness (e.g., 10-30 nm).

      • HTL: Evaporate NPB to a thickness of, for example, 40-60 nm.

      • EML/ETL: Evaporate Alq3 to a thickness of, for example, 50-70 nm.

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the EIL, LiF, to a thickness of 0.5-1 nm. The deposition rate for LiF is typically slower, around 0.1-0.2 Å/s.

    • Deposit the metal cathode (e.g., Al or Mg:Ag) to a thickness of 100-150 nm. The deposition rate for metals is typically higher, around 5-10 Å/s.

  • Encapsulation:

    • Remove the fabricated devices from the vacuum chamber and immediately encapsulate them in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to prevent degradation from atmospheric moisture and oxygen.

Visualizations

Synthesis Workflow

G cluster_ligand Ligand Synthesis cluster_complexation Complexation A This compound E Buchwald-Hartwig Amination in Toluene A->E B Amine (e.g., Piperidine) B->E C Pd Catalyst & Ligand (e.g., Pd(OAc)2 / XPhos) C->E D Base (e.g., NaOtBu) D->E F Purification (Column Chromatography) E->F G Substituted Ligand (e.g., 5-piperidyl-8-hydroxyquinoline) F->G H Substituted Ligand in Ethanol G->H Dissolve K Reflux at 70°C H->K I AlCl3 in Ethanol J pH Adjustment (KOH) I->J J->K L Precipitation & Washing K->L M Drying under Vacuum L->M N Final Al Complex (e.g., Al(5-pipq)3) M->N G cluster_device OLED Device Structure cluster_energy Energy Levels (eV) Anode Anode (ITO) HIL HIL (Al(5-pipq)3) HTL HTL (NPB) EML EML (Alq3) ETL ETL (Alq3) Cathode Cathode (LiF/Al) y_axis Energy levels HOMO_Anode -5.0 HOMO_HIL -5.31 HOMO_Anode->HOMO_HIL Hole Injection HOMO_HTL -5.6 HOMO_HIL->HOMO_HTL HOMO_EML -5.95 HOMO_HTL->HOMO_EML LUMO_EML -3.15 LUMO_EML->HOMO_EML Recombination (Light Emission) LUMO_ETL -3.15 LUMO_ETL->LUMO_EML LUMO_Cathode -2.9 LUMO_Cathode->LUMO_ETL Electron Injection

References

Application Notes and Protocols for In Vitro Drug Release Studies of 5-Amino-8-hydroxyquinoline Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Amino-8-hydroxyquinoline (5A8Q) is a derivative of 8-hydroxyquinoline, a compound known for a range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] The therapeutic efficacy of 5A8Q can be significantly enhanced through advanced drug delivery systems that control its release profile. This document provides detailed application notes and protocols for conducting in vitro drug release studies on formulations of 5A8Q, with a particular focus on electrospun nanofiber mats.

The protocols outlined below are designed to be a comprehensive guide for researchers, ensuring reproducible and accurate assessment of the in vitro performance of 5A8Q formulations.

Data Presentation

The following tables summarize hypothetical quantitative data from in vitro release studies of different this compound (5A8Q) formulations. This data is for illustrative purposes to demonstrate how results can be presented.

Table 1: Cumulative Drug Release of 5A8Q from Electrospun PVA/CMC Nanofiber Mats

Time (hours)Formulation A (3% 5A8Q w/w) - % Release (Mean ± SD)Formulation B (5% 5A8Q w/w) - % Release (Mean ± SD)
0.515.2 ± 2.120.5 ± 2.8
128.6 ± 3.535.1 ± 4.1
245.8 ± 4.252.3 ± 5.0
468.9 ± 5.175.6 ± 5.9
885.3 ± 4.892.1 ± 4.5
1294.7 ± 3.998.2 ± 3.1
2498.1 ± 2.599.5 ± 1.8

Table 2: Drug Release Kinetics of 5A8Q Formulations

FormulationRelease Exponent (n)R² (Korsmeyer-Peppas)Release Rate Constant (k)R² (Zero-Order)R² (First-Order)R² (Higuchi)
Formulation A0.480.9854.1%/h0.8760.9910.954
Formulation B0.520.9894.5%/h0.8990.9940.968

Experimental Protocols

Protocol 1: Preparation of 5A8Q-Loaded Electrospun Nanofiber Mats

This protocol is based on the fabrication of Poly(vinyl alcohol) (PVA) and Carboxymethyl cellulose (B213188) (CMC) based nanofibers.[1]

Materials:

  • This compound (5A8Q)

  • Poly(vinyl alcohol) (PVA), Mw 85,000–124,000 g/mol

  • Sodium carboxymethyl cellulose (CMC)

  • Distilled water

  • Glutaraldehyde (B144438) (for crosslinking)

Equipment:

  • Electrospinning apparatus

  • Magnetic stirrer

  • Syringe pump

  • High voltage power supply

Procedure:

  • Preparation of Polymer Solutions:

    • Prepare an 11 wt% PVA aqueous solution by heating at 80°C for 12 hours with stirring.

    • Prepare a 1.5 wt% CMC solution by dissolving CMC in distilled water with stirring for 4 hours.

  • Preparation of 5A8Q-Polymer Solution:

    • For a formulation with 5 wt% 5A8Q relative to the polymer weight and a PVA/CMC ratio of 8:2 w/w, dissolve 0.06 g of CMC in 3 mL of distilled water.

    • Add 0.069 g of 5A8Q to the CMC solution and agitate for 1 hour.

    • Add 12 g of the 11 wt% PVA solution to the CMC/5A8Q solution and stir for 30 minutes.

  • Electrospinning:

    • Load the resulting solution into a syringe fitted with a metallic needle.

    • Set the electrospinning parameters (e.g., voltage, flow rate, and collector distance) to achieve uniform nanofibers.

  • Crosslinking:

    • To make the fibers water-insoluble, crosslink the electrospun mats using glutaraldehyde vapor.

Protocol 2: In Vitro Drug Release Study

This protocol provides a standardized method for assessing the release of 5A8Q from the prepared nanofiber mats.

Materials:

  • 5A8Q-loaded nanofiber mats

  • Phosphate buffered saline (PBS), pH 7.4

  • Distilled water

Equipment:

  • USP Dissolution Apparatus 2 (Paddle)

  • Constant temperature water bath

  • UV-Vis Spectrophotometer

  • Syringes and syringe filters (0.45 µm)

Procedure:

  • Preparation of Dissolution Medium:

    • Prepare 900 mL of PBS (pH 7.4) for each dissolution vessel. Deaerate the medium before use.

  • Experimental Setup:

    • Set the temperature of the dissolution bath to 37 ± 0.5°C.

    • Set the paddle speed to 50 rpm.

  • Sample Preparation:

    • Cut a precise amount of the 5A8Q-loaded nanofiber mat (e.g., corresponding to a theoretical drug load of 5 mg).

  • Dissolution Testing:

    • Place the nanofiber mat sample in the dissolution vessel.

    • Start the paddle rotation.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw a 5 mL aliquot of the dissolution medium.

    • Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed PBS.

  • Sample Analysis:

    • Filter the collected aliquots through a 0.45 µm syringe filter.

    • Measure the absorbance of the samples using a UV-Vis spectrophotometer at a wavelength of 266 nm.[2]

    • Use PBS as the blank.

  • Data Analysis:

    • Calculate the concentration of 5A8Q in each sample using a pre-established calibration curve.

    • Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples.

Protocol 3: Quantification of this compound by UV-Vis Spectrophotometry

Materials:

  • This compound (5A8Q) standard

  • Phosphate buffered saline (PBS), pH 7.4

Equipment:

  • UV-Vis Spectrophotometer

  • Volumetric flasks

  • Pipettes

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of 5A8Q and dissolve it in a small amount of PBS in a 100 mL volumetric flask.

    • Bring the volume up to 100 mL with PBS to obtain a stock solution of 100 µg/mL.

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions with concentrations ranging from 1 to 20 µg/mL by diluting the stock solution with PBS.

  • Calibration Curve:

    • Measure the absorbance of each standard solution at 266 nm using PBS as the blank.[2]

    • Plot a calibration curve of absorbance versus concentration.

    • Determine the linearity (R² value) of the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_release_study In Vitro Release Study pva PVA Solution mix Mixing pva->mix cmc CMC Solution cmc->mix drug 5A8Q drug->mix electrospinning Electrospinning mix->electrospinning crosslinking Crosslinking electrospinning->crosslinking dissolution_setup Dissolution Apparatus Setup (USP 2, 37°C, 50 rpm) crosslinking->dissolution_setup Nanofiber Mat sampling Sampling at Time Points dissolution_setup->sampling analysis UV-Vis Analysis (266 nm) sampling->analysis data_analysis Data Analysis & Plotting analysis->data_analysis

Caption: Experimental workflow for the formulation and in vitro release testing of 5A8Q nanofibers.

drug_release_logic formulation 5A8Q Formulation (e.g., Nanofiber Mat) drug_release Drug Release (Diffusion & Erosion) formulation->drug_release dissolution_medium Dissolution Medium (PBS, pH 7.4) dissolution_medium->drug_release drug_in_solution 5A8Q in Solution drug_release->drug_in_solution quantification Quantification (UV-Vis Spectrophotometry) drug_in_solution->quantification release_profile Drug Release Profile (% Release vs. Time) quantification->release_profile

Caption: Logical relationship of the in vitro drug release process for 5A8Q formulations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-8-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Amino-8-hydroxyquinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and well-documented method for synthesizing this compound is the reduction of 5-nitro-8-hydroxyquinoline. Two common reducing agents for this transformation are:

Q2: What is a typical yield for the synthesis of this compound?

A2: The yield of this compound is highly dependent on the chosen synthetic method and optimization of reaction conditions.

  • The catalytic hydrogenation method using Pd/C and hydrazine hydrate has been reported to achieve yields as high as 70%.[1][2]

  • Yields for the sodium dithionite reduction method can vary, but with proper control of pH and temperature, good yields can be obtained.

Q3: What are the common impurities in the synthesis of this compound?

A3: Common impurities can include unreacted starting material (5-nitro-8-hydroxyquinoline), byproducts from side reactions, and residual catalyst or reagents. The color of the final product can be an indicator of purity, with a brown-yellow crystalline solid being the desired form.[1] Darker coloration may suggest the presence of oxidation byproducts or other impurities.

Q4: How can I purify the crude this compound?

A4: While some methods claim to produce a product that does not require recrystallization, purification can be achieved through various techniques.[1] Recrystallization from a suitable solvent is a common method. Additionally, column chromatography can be employed for more rigorous purification. For acidic or basic impurities, a wash with a dilute acid or base solution during the workup can be effective.

Troubleshooting Guide

Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration. For the Pd/C hydrazine hydrate method, a reflux time of 4 hours is suggested.[1] For the sodium dithionite method, the reaction may require several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Reaction Temperature: Maintain the optimal reaction temperature. For the Pd/C hydrazine hydrate method, the initial temperature is raised to 70°C before adding hydrazine hydrate, followed by reflux at 80-85°C.[1][2]
Suboptimal Reagent Stoichiometry - Reducing Agent: The molar ratio of the reducing agent to the starting material is critical. For the Pd/C method, a hydrazine hydrate to 5-nitro-8-hydroxyquinoline molar ratio of 1.5:1 to 2.0:1 is recommended.[1] For the sodium dithionite method, a significant excess of the reagent is typically used.
Catalyst Inactivity (for Catalytic Hydrogenation) - Catalyst Quality: Use a fresh, high-quality Pd/C catalyst. The catalyst should be handled under an inert atmosphere if possible to prevent deactivation.- Catalyst Loading: Ensure the correct catalyst loading is used. A common ratio is 25g of 5% Pd/C per mole of 5-nitro-8-hydroxyquinoline.[1]
Poor Quality Starting Material - Purity of 5-nitro-8-hydroxyquinoline: Use a pure starting material. Impurities in the 5-nitro-8-hydroxyquinoline can interfere with the reaction and lower the yield.
Product Loss During Workup - Filtration: For the Pd/C method, filter the reaction mixture while hot to remove the catalyst and prevent premature crystallization of the product.[1][2]- Extraction: If performing a liquid-liquid extraction, ensure the correct pH of the aqueous layer to prevent the product from remaining in the aqueous phase. Multiple extractions with the organic solvent will improve recovery.
Product Color and Purity Issues
Potential Cause Troubleshooting Steps
Dark Product Color - Oxidation: The amino group in the product is susceptible to oxidation, which can lead to a darker color. Minimize exposure to air, especially at elevated temperatures. Consider performing the final steps of the workup and drying under an inert atmosphere (e.g., nitrogen or argon).- Residual Catalyst: In the case of catalytic hydrogenation, ensure all of the Pd/C catalyst is removed by hot filtration. The fine black powder can be difficult to remove completely and may require filtration through a pad of celite.
Difficulty in Crystallization - Supersaturation: If the product does not crystallize from the filtrate upon standing, the solution may not be sufficiently concentrated. Carefully evaporate some of the solvent to induce crystallization. Seeding the solution with a small crystal of the pure product can also initiate crystallization.- Solvent Choice: For the Pd/C hydrazine hydrate method, allowing the isopropanol (B130326) filtrate to stand for 8-12 hours should result in the precipitation of brown-yellow columnar crystals.[1][2] If recrystallization is necessary, experiment with different solvent systems.
Presence of Starting Material in Final Product - Incomplete Reaction: As mentioned in the "Low Yield" section, ensure the reaction has gone to completion by monitoring with TLC. If the reaction has stalled, adding more reducing agent or extending the reaction time may be necessary.

Experimental Protocols

Method 1: Reduction with Pd/C and Hydrazine Hydrate

This protocol is adapted from patent CN102295600A.[1]

Materials:

  • 5-nitro-8-hydroxyquinoline

  • Isopropanol

  • 5% Palladium on carbon (Pd/C)

  • 80% Hydrazine hydrate aqueous solution

Procedure:

  • In a reaction flask equipped with a reflux condenser and magnetic stirrer, add 5-nitro-8-hydroxyquinoline and isopropanol.

  • Add 5% Pd/C catalyst. The recommended ratio is 25g of catalyst per mole of 5-nitro-8-hydroxyquinoline.

  • Heat the mixture to 70°C with stirring.

  • Slowly add an 80% aqueous solution of hydrazine hydrate over 25-35 minutes. The recommended molar ratio of hydrazine hydrate to 5-nitro-8-hydroxyquinoline is between 1.5:1 and 2.0:1.

  • After the addition is complete, heat the mixture to reflux (80-85°C) and maintain for 4 hours.

  • While still hot, filter the reaction mixture to remove the Pd/C catalyst.

  • Allow the filtrate to stand undisturbed for 8-12 hours.

  • The product, this compound, will precipitate as brown-yellow columnar crystals.

  • Collect the crystals by filtration and dry under vacuum.

Parameter Value
Solvent Isopropanol
Catalyst 5% Pd/C
Reducing Agent 80% Hydrazine hydrate
Reaction Temperature 70°C (initial), 80-85°C (reflux)
Reaction Time 4 hours
Reported Yield ~70%
Method 2: Reduction with Sodium Dithionite

This is a general procedure for the reduction of aromatic nitro compounds.

Materials:

  • 5-nitro-8-hydroxyquinoline

  • Sodium dithionite (Na₂S₂O₄)

  • A suitable solvent system (e.g., a mixture of an organic solvent like THF or ethanol (B145695) and water)

  • Base (e.g., sodium bicarbonate or sodium hydroxide) to maintain pH

Procedure:

  • Dissolve 5-nitro-8-hydroxyquinoline in a suitable organic solvent in a reaction flask.

  • In a separate flask, prepare a solution of sodium dithionite in water.

  • Add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring.

  • Maintain the pH of the reaction mixture in the basic range (pH 8-9) by the controlled addition of a base.

  • The reaction is typically run at a slightly elevated temperature (e.g., 40-60°C) for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and perform a workup. This may involve removing the organic solvent under reduced pressure and extracting the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_analysis Analysis & Purification start Start: 5-nitro-8-hydroxyquinoline reaction Reduction Reaction (e.g., Pd/C, Hydrazine Hydrate) start->reaction hot_filtration Hot Filtration (Remove Catalyst) reaction->hot_filtration crystallization Crystallization hot_filtration->crystallization collection Product Collection (Filtration) crystallization->collection drying Drying collection->drying analysis Yield & Purity Analysis drying->analysis purification Further Purification (Optional) analysis->purification end_node Final Product: This compound analysis->end_node purification->end_node

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_reaction_conditions Reaction Conditions cluster_reagents Reagents cluster_workup Workup issue Low Yield incomplete_reaction Incomplete Reaction issue->incomplete_reaction reagent_ratio Incorrect Stoichiometry issue->reagent_ratio catalyst_activity Inactive Catalyst issue->catalyst_activity starting_material Impure Starting Material issue->starting_material product_loss Product Loss issue->product_loss suboptimal_temp Suboptimal Temperature incomplete_reaction->suboptimal_temp suboptimal_time Insufficient Time incomplete_reaction->suboptimal_time

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Stability issues of 5-Amino-8-hydroxyquinoline in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 5-Amino-8-hydroxyquinoline in solution. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound in solution is influenced by several key factors:

  • pH: The molecule's stability can be pH-dependent. The amino and hydroxyl groups can undergo protonation or deprotonation, which may affect the compound's susceptibility to hydrolysis and oxidation.

  • Light: Like many quinoline (B57606) derivatives, this compound may be sensitive to light, particularly UV radiation.[1] Exposure can lead to photodegradation, potentially causing discoloration and loss of potency.

  • Temperature: Elevated temperatures can accelerate degradation processes, leading to the formation of impurities.[2]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the aromatic amine and phenol (B47542) moieties. The quinoline ring itself can also be susceptible to oxidation.[3]

  • Solvent: The choice of solvent can impact both the solubility and stability of the compound.

Q2: I've observed a color change in my this compound stock solution. What is the likely cause?

A2: A color change, often to a yellow or brownish hue, is a common indicator of degradation. This is frequently caused by oxidation or photodegradation. It is crucial to protect solutions of this compound from light by using amber vials or by wrapping the container in aluminum foil. Additionally, using degassed solvents can help minimize oxidation.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To ensure maximum stability, solutions of this compound should be stored in a cool, dark place. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, it is advisable to aliquot the solution into tightly sealed containers and store them at -20°C or -80°C to minimize freeze-thaw cycles and protect from light and atmospheric oxygen.

Q4: In which solvents is this compound most soluble and stable?

A4: While specific solubility data for this compound is not extensively published, related compounds like 5-chloro-8-hydroxyquinoline (B194070) show good solubility in solvents such as 1,4-dioxane, 2-ethoxyethanol, and various acetate (B1210297) and alcohol-based solvents.[4] For aqueous solutions, the use of co-solvents or pH adjustment may be necessary. The dihydrochloride (B599025) salt of this compound is generally more water-soluble.[5] Stability will be solvent-dependent, and it is recommended to prepare fresh solutions for critical experiments or to validate the stability in the chosen solvent system over the intended duration of use.

Q5: How can I monitor the stability of my this compound solution?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique to monitor the purity and concentration of this compound over time.[6] To identify and characterize any degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[7]

Troubleshooting Guides

Issue 1: Unexpectedly low purity or concentration in a freshly prepared solution.

Possible Cause Troubleshooting Step Rationale
Incomplete Dissolution Visually inspect the solution for particulates. Use sonication or gentle warming if necessary, but monitor for signs of degradation.Ensures a homogeneous solution and accurate concentration.
Inaccurate Weighing Verify the calibration of the balance. Use an appropriate balance for the quantity being weighed.Ensures the starting concentration is correct.
Degradation during Preparation Prepare the solution under subdued light and at a controlled temperature. Use high-purity, degassed solvents.Minimizes light- and oxidation-induced degradation during the preparation process.

Issue 2: Progressive degradation of the solution over time.

Possible Cause Troubleshooting Step Rationale
Inappropriate Storage Temperature Store the solution at a lower temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term).[2]Reduces the rate of thermal degradation.
Light Exposure Store the solution in amber vials or wrap the container in aluminum foil.Protects the compound from photodegradation.[1]
Oxidation Purge the headspace of the storage container with an inert gas (e.g., nitrogen or argon) before sealing. Use degassed solvents for preparation.Minimizes contact with atmospheric oxygen, which can cause oxidative degradation.[3]
pH Shift in Solution If using an aqueous buffer, ensure its buffering capacity is sufficient and verify the pH of the solution periodically.Maintains a stable pH environment, as quinoline derivatives can be pH-sensitive.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.[1]

  • Thermal Degradation: Place a sample of the solid compound in an oven at 105°C for 48 hours.[1]

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil.[8]

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage degradation of this compound.

  • Identify and quantify any degradation products, potentially using LC-MS for structural elucidation.[7]

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of degradation data for this compound under various stress conditions. Actual results may vary.

Stress Condition % Degradation Major Degradation Products (Hypothetical) Appearance of Solution
1 M HCl, 60°C, 24h15%Hydrolyzed speciesSlight yellowing
1 M NaOH, 60°C, 24h25%Oxidized and ring-opened productsBrownish
30% H₂O₂, RT, 24h40%N-oxides, hydroxylated speciesDark brown
Thermal (solid), 105°C, 48h5%-No significant change
Photolytic (solution)30%Oxidized and polymerized productsYellow to amber

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1M HCl, 60°C) prep->acid base Base Hydrolysis (1M NaOH, 60°C) prep->base oxidation Oxidative Degradation (30% H₂O₂, RT) prep->oxidation thermal Thermal Degradation (105°C, solid) prep->thermal photo Photolytic Degradation (ICH Q1B) prep->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize dilute Dilute to Final Concentration neutralize->dilute hplc Analyze by Stability-Indicating HPLC-UV/MS dilute->hplc data Calculate % Degradation Identify Degradants Elucidate Pathways hplc->data

Forced degradation experimental workflow.

troubleshooting_flowchart cluster_investigation Initial Investigation cluster_analysis Analytical Checks cluster_actions Corrective Actions start Stability Issue Observed (e.g., color change, precipitation) check_prep Review Solution Preparation Protocol start->check_prep check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage analyze_hplc Analyze by HPLC for Purity and Degradants check_prep->analyze_hplc check_storage->analyze_hplc analyze_ms Use LC-MS to Identify Unknown Peaks analyze_hplc->analyze_ms Degradants Present? remake Prepare Fresh Solution using high-purity, degassed solvents analyze_ms->remake optimize_storage Optimize Storage Conditions (lower temp, protect from light, inert gas) remake->optimize_storage reformulate Consider Reformulation (e.g., different solvent, pH, antioxidants) optimize_storage->reformulate

Troubleshooting flowchart for stability issues.

References

Technical Support Center: Overcoming Poor Solubility of 5-Amino-8-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the poor solubility of 5-Amino-8-hydroxyquinoline (5A8Q) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound is a quinoline (B57606) derivative with a chemical structure that imparts low aqueous solubility. Like many organic compounds, its relatively nonpolar aromatic ring system limits its ability to form favorable interactions with polar water molecules. The solubility of quinoline derivatives is often pH-dependent due to the presence of a basic nitrogen atom in the quinoline ring.

Q2: What is the most common strategy to improve the aqueous solubility of this compound?

A2: The most common and effective strategy is to use its dihydrochloride (B599025) salt form (this compound dihydrochloride). The salt form is generally more water-soluble than the free base because the protonated amine and quinoline nitrogen can form stronger ionic interactions with water.

Q3: I'm observing precipitation when I dilute my DMSO stock solution of 5A8Q into my aqueous cell culture medium. What is happening and how can I prevent it?

A3: This phenomenon is often referred to as "crashing out." It occurs because the compound is highly soluble in the organic solvent (DMSO) but its solubility limit is exceeded when diluted into the largely aqueous medium. To prevent this, you can try the following:

  • Lower the final concentration: Ensure the final concentration in your assay is below the aqueous solubility limit of 5A8Q.

  • Use a co-solvent in your final medium: If your experiment allows, including a small percentage of an organic solvent like ethanol (B145695) in the final aqueous buffer can help maintain solubility.

  • Slow, dropwise addition: Add the DMSO stock solution slowly to the vigorously stirring or vortexing aqueous medium. This can help prevent the formation of large precipitates.

  • Use solubilizing agents: Consider incorporating surfactants or cyclodextrins in your aqueous buffer to help encapsulate the compound and keep it in solution.

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: Yes, pH can significantly influence the solubility of quinoline derivatives. For basic compounds like 5A8Q, lowering the pH of the solution will lead to protonation of the nitrogen atoms, increasing its solubility in aqueous media. However, it is crucial to ensure that the final pH is compatible with your experimental system (e.g., within the physiological range for cell-based assays, typically pH 7.2-7.4).

Q5: Are there alternative solvents to DMSO for preparing stock solutions of 5A8Q?

A5: While DMSO is a common choice, other organic solvents can be used. Ethanol is another option for preparing stock solutions. The choice of solvent will depend on the specific requirements of your experiment, including potential toxicity to cells.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Compound will not dissolve in aqueous buffer. Poor intrinsic aqueous solubility of the free base form.1. Use the dihydrochloride salt of this compound. 2. Attempt to dissolve in a slightly acidic buffer (e.g., pH 4-5), if compatible with your experiment.
Precipitation occurs upon dilution of DMSO stock into aqueous media. The compound is "crashing out" as the concentration of the organic solvent decreases.1. Lower the final concentration of the compound in the assay. 2. Add the DMSO stock dropwise to a vigorously stirred aqueous buffer. 3. Consider using a co-solvent system (e.g., a buffer containing a small percentage of ethanol).
Inconsistent or variable experimental results. Poor solubility leading to inaccurate and inconsistent concentrations in assay wells.1. Visually inspect diluted solutions for any signs of precipitation before use. 2. Centrifuge plates after compound addition and check for a pellet. 3. Perform a preliminary solubility test in your final assay buffer to determine the solubility limit.
Cell toxicity observed even at low concentrations. The solvent (e.g., DMSO) may be contributing to cytotoxicity.1. Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5% for DMSO). 2. Consider alternative, less toxic solvents if possible. 3. Run a vehicle control (medium with the same concentration of solvent but no compound) to assess solvent toxicity.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent Solubility Notes
WaterSparingly solubleSolubility is pH-dependent; slightly improved in acidic conditions.
EthanolSolubleCan be used as a co-solvent or for stock solutions.
Dimethyl Sulfoxide (DMSO)SolubleCommonly used for preparing high-concentration stock solutions.
Phosphate-Buffered Saline (PBS, pH 7.4)Poorly solubleUse of the dihydrochloride salt is recommended for better solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound Dihydrochloride in DMSO

Objective: To prepare a high-concentration stock solution for use in in vitro assays.

Materials:

  • This compound dihydrochloride (MW: 233.09 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh out a desired amount of this compound dihydrochloride (e.g., 2.33 mg).

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve a 10 mM concentration. For 2.33 mg, add 1 mL of DMSO.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Objective: To prepare diluted working solutions of this compound from a DMSO stock for cell culture experiments.

Materials:

  • 10 mM stock solution of this compound dihydrochloride in DMSO

  • Sterile cell culture medium (e.g., DMEM or RPMI-1640)

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

  • Important: To minimize precipitation, add the DMSO stock solution to the culture medium dropwise while gently vortexing or mixing.

  • Ensure the final concentration of DMSO in the working solutions is low (e.g., ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Use the prepared working solutions immediately for treating cells.

Protocol 3: General Protocol for an MTT Cell Viability Assay

Objective: To assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Working solutions of this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the compound).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway: The Role of this compound in Inducing Ferroptosis

Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. 8-Hydroxyquinoline derivatives are known metal chelators and can influence intracellular iron homeostasis. By increasing the labile iron pool, this compound may promote the Fenton reaction, leading to the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation. This process can be counteracted by the glutathione (B108866) peroxidase 4 (GPX4) system. This compound may also indirectly inhibit GPX4, further promoting ferroptosis.

Ferroptosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 5A8Q_ext 5-Amino-8- hydroxyquinoline 5A8Q_int 5-Amino-8- hydroxyquinoline 5A8Q_ext->5A8Q_int Enters Cell Iron_Pool Labile Iron Pool (Fe2+) 5A8Q_int->Iron_Pool Increases GPX4 GPX4 5A8Q_int->GPX4 May Inhibit ROS Reactive Oxygen Species (ROS) Iron_Pool->ROS Fenton Reaction Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Induces Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis GPX4->Lipid_Peroxidation Inhibits GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Cofactor ACSL4 ACSL4 PUFA PUFA-PL ACSL4->PUFA Incorporates PUFAs into membranes PUFA->Lipid_Peroxidation

Induction of Ferroptosis by this compound.
Experimental Workflow: Assessing the Pro-ferroptotic Activity of this compound

This workflow outlines the key steps to investigate whether this compound induces ferroptosis in cancer cells.

Experimental_Workflow Start Start: Treat Cancer Cells with this compound Cell_Viability Measure Cell Viability (e.g., MTT Assay) Start->Cell_Viability ROS_Measurement Measure Intracellular ROS (e.g., DCFDA Assay) Start->ROS_Measurement Lipid_Peroxidation_Measurement Measure Lipid Peroxidation (e.g., C11-BODIPY) Start->Lipid_Peroxidation_Measurement Iron_Measurement Measure Intracellular Labile Iron Pool Start->Iron_Measurement Western_Blot Western Blot for Ferroptosis Markers (GPX4, ACSL4) Start->Western_Blot Rescue_Experiment Rescue Experiment with Ferroptosis Inhibitors (e.g., Ferrostatin-1) Cell_Viability->Rescue_Experiment Conclusion Conclusion: Determine if 5-A8HQ Induces Ferroptosis ROS_Measurement->Conclusion Lipid_Peroxidation_Measurement->Conclusion Iron_Measurement->Conclusion Western_Blot->Conclusion Rescue_Experiment->Conclusion

Workflow for Investigating Ferroptosis Induction.

Technical Support Center: Optimizing Reaction Conditions for 5-Amino-8-hydroxyquinoline Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 5-Amino-8-hydroxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: this compound is a versatile molecule with two primary reactive sites for derivatization: the amino group at the 5-position and the hydroxyl group at the 8-position. The most common derivatization reactions include:

  • N-Acylation: Formation of an amide bond at the amino group.

  • N-Sulfonylation: Formation of a sulfonamide bond at the amino group.

  • Schiff Base Formation: Condensation of the amino group with an aldehyde or ketone.

  • N-Alkylation: Introduction of an alkyl group at the amino group.

  • Azo Coupling: Diazotization of the amino group followed by coupling with an activated aromatic compound.

  • O-Alkylation/O-Acylation: Derivatization of the hydroxyl group, which may require protection of the more nucleophilic amino group.

  • Metal Chelation: Formation of coordination complexes with various metal ions involving both the hydroxyl and quinoline (B57606) nitrogen.

Q2: How can I selectively derivatize the amino group without affecting the hydroxyl group?

A2: The amino group at the 5-position is generally more nucleophilic than the hydroxyl group at the 8-position, allowing for a degree of chemoselectivity. For reactions like N-acylation and N-sulfonylation, direct reaction with the corresponding acyl chlorides or sulfonyl chlorides under controlled conditions often favors derivatization at the amino group. However, for complete selectivity, especially in reactions where the hydroxyl group can compete (e.g., alkylation), protection of the hydroxyl group may be necessary.

Q3: What are some common protecting groups for the hydroxyl group of this compound?

A3: Common protecting groups for phenolic hydroxyls can be employed. These include benzyl (B1604629) ethers, which can be removed by catalytic hydrogenation, and silyl (B83357) ethers. The choice of protecting group will depend on the stability of the group to the subsequent reaction conditions and the ease of deprotection.

Q4: What are typical purification methods for derivatives of this compound?

A4: Purification strategies depend on the properties of the synthesized derivative. Common methods include:

  • Recrystallization: Effective for crystalline solid products. A variety of solvents such as ethanol, methanol, and acetone, or solvent mixtures, can be used.

  • Column Chromatography: Silica gel chromatography is frequently used to separate the desired product from starting materials and byproducts. The eluent system will need to be optimized based on the polarity of the derivative.

  • Acid-Base Extraction: The basicity of the quinoline nitrogen and the acidity of the phenolic hydroxyl can be exploited to move the compound between aqueous and organic phases for purification.

  • Precipitation: Adjusting the pH of the reaction mixture can often induce precipitation of the product or its salt. For example, neutralizing a reaction mixture after synthesis can cause the product to precipitate.

Troubleshooting Guides

N-Acylation

Problem: Low yield of the N-acylated product.

Possible Cause Suggested Solution
Incomplete reaction - Increase reaction time. - Increase reaction temperature. - Use a slight excess of the acylating agent.
Hydrolysis of the acylating agent - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor solubility of starting material - Choose a solvent in which this compound has better solubility (e.g., DMF, DMSO, or THF).
Side reaction (O-acylation) - Perform the reaction at a lower temperature to favor the more nucleophilic amino group. - Use a base like pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct.

Problem: Formation of both N-acylated and O-acylated products.

Possible Cause Suggested Solution
Reaction conditions too harsh - Lower the reaction temperature. - Reduce the amount of base used.
Highly reactive acylating agent - Use a less reactive acylating agent (e.g., an anhydride (B1165640) instead of an acyl chloride).
Thermodynamic control favoring O-acylation - Explore kinetic control conditions (lower temperature, shorter reaction time). - Consider protecting the hydroxyl group before acylation.
Schiff Base Formation

Problem: Low yield of the Schiff base.

Possible Cause Suggested Solution
Equilibrium not shifted towards product - Remove water formed during the reaction using a Dean-Stark apparatus or molecular sieves. - Use a slight excess of the aldehyde or ketone.
Decomposition of reactants or product - Monitor the reaction temperature; avoid excessive heat. - Ensure the aldehyde is free of carboxylic acid impurities (which can form salts with the amine).
Steric hindrance - If using a sterically hindered aldehyde or ketone, a longer reaction time or a catalyst (e.g., a catalytic amount of acid) may be required.

Problem: Hydrolysis of the Schiff base during workup or storage.[1]

Possible Cause Suggested Solution
Presence of water - Ensure all workup and storage solvents are anhydrous. - Store the final product in a desiccator.
Acidic or basic conditions - Neutralize the reaction mixture before workup. - Avoid acidic or basic conditions during purification and storage, as both can catalyze hydrolysis.[2][3]
N-Sulfonylation

Problem: Low yield of the sulfonamide.

Possible Cause Suggested Solution
Low reactivity of the sulfonyl chloride - Use a more reactive sulfonylating agent if possible. - Increase the reaction temperature.
Formation of a salt with the acid byproduct - Use a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl formed.
Side reaction at the hydroxyl group - Similar to acylation, use milder conditions to favor N-sulfonylation. - Consider protection of the hydroxyl group.

Quantitative Data Summary

The following tables summarize some reported quantitative data for the derivatization of this compound and related compounds. Note that optimal conditions can be substrate-dependent and may require empirical optimization.

Table 1: Synthesis of this compound

Starting Material Reagents Solvent Temperature (°C) Time (h) Yield (%) Reference
5-Nitro-8-hydroxyquinolinePd/C, Hydrazine hydrateIsopropanol70 (heating), 80-85 (reflux)3-5 (reflux)62.8 - 70[4]

Table 2: Schiff Base Formation with Aminoquinolines

Amine Aldehyde/Ketone Solvent Conditions Yield (%) Reference
Quinolin-7-amineVarious aromatic aldehydesAqueous ethanolReflux, 2hNot specified[5]
2-carbaldehyde-8-hydroxyquinolineAmines with morpholine/piperidineMethanol/EthanolStirred at RT, 1h35 - 89 (for metal complexes)[1][6]

Table 3: Acylation of Amino-8-quinolinols

Substrate Acylating Agent Reagents Solvent Selectivity Yield (%)
2-amino-8-quinolinolCarboxylic acidEDCI, DMAP, DIPEATHFO-acylationModerate to high
2-amino-8-quinolinolCarboxylic acidPyBop, DIPEATHFO-acylationModerate to high
2-amino-8-quinolinolCarboxylic acid1,1'-CarbodiimidazoleTHFN-acylationModerate to high

Detailed Experimental Protocols

Protocol 1: General Procedure for Schiff Base Formation
  • Dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.

  • Add 1 to 1.1 equivalents of the desired aldehyde or ketone to the solution.

  • Add a catalytic amount of glacial acetic acid (optional, can improve reaction rates).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold solvent.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 2: General Procedure for N-Acylation
  • Dissolve 1 equivalent of this compound in an anhydrous aprotic solvent (e.g., THF, DCM, or DMF) under an inert atmosphere.

  • Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine or pyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1 to 1.2 equivalents of the acyl chloride or anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for N-Sulfonylation
  • Dissolve 1 equivalent of this compound in a suitable solvent such as pyridine or a mixture of THF and triethylamine under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add 1 to 1.1 equivalents of the sulfonyl chloride portion-wise or as a solution in the reaction solvent.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-water and, if a precipitate forms, collect it by filtration. If no precipitate forms, extract the product with an organic solvent.

  • Wash the organic extract with dilute acid (e.g., 1M HCl) to remove excess pyridine/triethylamine, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.

  • Purify the product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Derivatization Reaction cluster_workup Workup & Purification cluster_analysis Product Analysis A This compound C Reaction Setup - Solvent Selection - Temperature Control - Inert Atmosphere A->C B Derivatizing Agent (e.g., Acyl Chloride, Aldehyde) B->C D Reaction Monitoring (e.g., TLC) C->D Progress E Quenching & Extraction D->E Completion F Purification - Recrystallization - Chromatography E->F G Characterization (NMR, MS, IR) F->G H Purity Assessment (HPLC, TLC) F->H troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Product Yield IncompleteReaction Incomplete Reaction Start->IncompleteReaction SideReaction Side Reactions Start->SideReaction PoorSolubility Poor Solubility Start->PoorSolubility Decomposition Decomposition Start->Decomposition OptimizeConditions Optimize Conditions: - Increase Time/Temp - Adjust Stoichiometry IncompleteReaction->OptimizeConditions ChangeReagents Modify Reaction: - Protect Functional Groups - Use Milder Reagents SideReaction->ChangeReagents ChangeSolvent Change Solvent PoorSolubility->ChangeSolvent Decomposition->OptimizeConditions Milder Conditions Purification Improve Purification Decomposition->Purification Careful Workup

References

Troubleshooting fluorescence quenching in 5-Amino-8-hydroxyquinoline assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-8-hydroxyquinoline in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the expected fluorescence properties of this compound?

This compound, a derivative of 8-hydroxyquinoline (B1678124) (8-HQ), is expected to exhibit fluorescence that is highly sensitive to its environment, including solvent polarity and pH.[1] The parent compound, 8-HQ, is known to be fluorescent in concentrated acidic media but not in dilute acid, neutral, or basic aqueous solutions.[1] The fluorescence of 8-HQ and its derivatives can be significantly enhanced upon chelation with certain metal ions.[2] The exact excitation and emission maxima of this compound should be determined empirically in the specific assay buffer, but for related 8-hydroxyquinoline derivatives, excitation is often in the range of 360-400 nm with emission between 480-550 nm, particularly when complexed with metal ions.[3]

Q2: What are the common causes of fluorescence quenching in assays using this compound?

Fluorescence quenching in this compound assays can be attributed to several factors:

  • Suboptimal pH: The protonation state of the quinoline (B57606) nitrogen and the hydroxyl group dramatically affects the fluorescence properties.[4]

  • Presence of Quenching Metal Ions: Heavy metal ions are notorious for quenching the fluorescence of 8-hydroxyquinoline derivatives.[5]

  • Solvent Effects: The choice of solvent can significantly impact fluorescence quantum yield. Protic solvents like water can sometimes lead to quenching through hydrogen bonding.[6]

  • High Concentrations (Self-Quenching): At high concentrations, fluorophores can exhibit self-quenching or inner filter effects, where the analyte absorbs the excitation or emission light.

  • Photobleaching: Prolonged exposure to the excitation light source can lead to irreversible photochemical destruction of the fluorophore.

Q3: Which metal ions are known to quench the fluorescence of 8-hydroxyquinoline derivatives?

Several metal ions are known to quench the fluorescence of 8-hydroxyquinoline and its derivatives, often by forming non-fluorescent complexes. These include, but are not limited to:

  • Iron (Fe³⁺)

  • Copper (Cu²⁺)

  • Nickel (Ni²⁺)

  • Cobalt (Co²⁺)

Conversely, other metal ions can enhance fluorescence upon chelation, such as:

  • Zinc (Zn²⁺)

  • Aluminum (Al³⁺)

  • Magnesium (Mg²⁺)

  • Cadmium (Cd²⁺)

Troubleshooting Guide

Problem 1: Weak or No Fluorescence Signal

Possible Causes and Solutions

Possible CauseRecommended Action
Incorrect Instrument Settings Verify that the excitation and emission wavelengths on your fluorometer or plate reader are correctly set for your this compound-metal complex. Optimize the gain settings to enhance signal detection without saturating the detector.
Suboptimal pH The fluorescence of 8-hydroxyquinoline derivatives is highly pH-dependent. Perform a pH titration of your assay buffer to determine the optimal pH for maximum fluorescence intensity. Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment.
Compound Precipitation This compound and its metal complexes may have limited aqueous solubility. Visually inspect your samples for any precipitate. If precipitation is observed, consider using a co-solvent like DMSO (ensure final concentration is compatible with your assay), or using a derivative with higher aqueous solubility.
Photobleaching Minimize the exposure of your samples to the excitation light. Use the lowest possible excitation intensity and shortest exposure time necessary for a stable reading. Include a photobleaching control by measuring a single sample repeatedly over time.
Problem 2: High Background Fluorescence

Possible Causes and Solutions

Possible CauseRecommended Action
Autofluorescence of Assay Components Check for fluorescence from your assay buffer, microplates, and other reagents. Use black microplates with clear bottoms to minimize background from the plate itself. Run a blank sample containing all components except this compound to quantify the background signal.
Contamination Ensure all glassware and plasticware are thoroughly clean. Dust particles and microbial contamination can be fluorescent. Use high-purity solvents and reagents.
Intrinsic Fluorescence of Test Compounds (in screening assays) If you are screening a compound library, some of your test compounds may be inherently fluorescent at the excitation and emission wavelengths used for your assay. Perform a counter-screen to measure the fluorescence of the test compounds in the absence of this compound.
Problem 3: Signal Instability or Drift

Possible Causes and Solutions

Possible CauseRecommended Action
Temperature Fluctuations Fluorescence is temperature-sensitive. Ensure all measurements are performed at a constant and controlled temperature. Use a temperature-controlled plate reader or cuvette holder if available.
pH Drift Inadequately buffered solutions can experience pH changes over time, affecting fluorescence. Use a buffer with a pKa close to the optimal pH of your assay and at a sufficient concentration to resist pH changes.
Chemical Instability The this compound-metal complex may be unstable over time. Perform a time-course experiment to assess the stability of the fluorescent signal after all reagents have been added.

Experimental Protocols

Protocol 1: Determining the Optimal pH for a this compound-based Assay

  • Prepare a series of buffers: Prepare a set of buffers covering a range of pH values (e.g., from pH 4 to 10).

  • Prepare assay solutions: In separate wells of a microplate or in cuvettes, add your this compound and any binding partners (e.g., metal ions) to each of the different pH buffers.

  • Incubate: Allow the solutions to equilibrate for a set period.

  • Measure fluorescence: Read the fluorescence intensity of each sample using a fluorometer with the appropriate excitation and emission wavelengths.

  • Analyze data: Plot the fluorescence intensity as a function of pH to identify the optimal pH for your assay.

Protocol 2: Assessing Metal Ion Quenching

  • Prepare your sample: Prepare a solution of this compound in your optimized assay buffer and measure its baseline fluorescence.

  • Spike with metal ions: Add a small aliquot of a stock solution of a potential quenching metal ion (e.g., FeCl₃) to the sample to achieve a final concentration in the low micromolar range.

  • Remeasure fluorescence: Immediately after adding the metal ion, mix gently and remeasure the fluorescence.

  • Analyze data: A significant decrease in fluorescence intensity indicates that the metal ion is quenching the fluorescence of your compound.

Visualizations

Signaling Pathways and Workflows

Troubleshooting_Workflow Troubleshooting Fluorescence Quenching start Fluorescence Signal Issue weak_signal Weak or No Signal start->weak_signal high_background High Background start->high_background unstable_signal Unstable Signal start->unstable_signal check_instrument Check Instrument Settings (λ_ex, λ_em, gain) weak_signal->check_instrument check_autofluorescence Check Autofluorescence (buffer, plate, reagents) high_background->check_autofluorescence control_temp Control Temperature unstable_signal->control_temp check_ph Optimize pH check_instrument->check_ph check_solubility Check for Precipitation check_ph->check_solubility check_photobleaching Assess Photobleaching check_solubility->check_photobleaching solution Problem Resolved check_photobleaching->solution check_contamination Check for Contamination (dust, microbes) check_autofluorescence->check_contamination check_compound_fluorescence Screen for Compound Autofluorescence check_contamination->check_compound_fluorescence check_compound_fluorescence->solution stabilize_ph Ensure pH Stability control_temp->stabilize_ph check_stability Assess Complex Stability (time-course) stabilize_ph->check_stability check_stability->solution

Caption: A logical workflow for troubleshooting common fluorescence quenching issues.

Experimental_Workflow General Experimental Workflow prep_reagents Prepare Reagents (Buffer, 5A8Q, Analytes) assay_setup Set up Assay (Mix reagents in plate/cuvette) prep_reagents->assay_setup incubation Incubate (If required) assay_setup->incubation measurement Measure Fluorescence (Set λ_ex, λ_em) incubation->measurement data_analysis Data Analysis (Subtract blank, plot data) measurement->data_analysis conclusion Draw Conclusions data_analysis->conclusion

Caption: A generalized workflow for a this compound fluorescence assay.

References

Minimizing side product formation in 5-Amino-8-hydroxyquinoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Amino-8-hydroxyquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side product formation during their experiments.

Troubleshooting Guides

This section provides answers to specific problems you might encounter during the synthesis of this compound.

Route 1: Reduction of 5-Nitro-8-hydroxyquinoline

Q1: My reduction of 5-nitro-8-hydroxyquinoline is incomplete, and I'm observing multiple spots on my TLC plate. What are the likely side products and how can I improve the conversion?

A1: Incomplete reduction is a common issue. The primary side products are often nitroso and hydroxylamino intermediates. The presence of these intermediates suggests that the reducing agent is not potent enough or the reaction conditions are not optimized.

Troubleshooting Steps:

  • Choice of Reducing System: Catalytic hydrogenation using Pd/C with a suitable hydrogen donor like hydrazine (B178648) hydrate (B1144303) is a highly effective method.[1] If you are using other systems like SnCl2/HCl or Fe/NH4Cl, ensure the reagents are fresh and used in sufficient stoichiometric amounts.

  • Reaction Time and Temperature: Prolonging the reaction time or moderately increasing the temperature can drive the reaction to completion. However, be cautious as excessive heat can lead to degradation and other side reactions. For the Pd/C and hydrazine hydrate system, refluxing for a few hours is typically sufficient.[1]

  • Catalyst Activity: If using a heterogeneous catalyst like Pd/C, ensure it has not been deactivated. Use a fresh batch of catalyst if necessary. The catalyst loading can also be a critical factor; increasing it incrementally may improve the conversion rate.

  • Solvent System: The choice of solvent can influence the reaction rate. Isopropanol is a suitable solvent for the Pd/C-catalyzed reduction with hydrazine hydrate.[1] Protic co-solvents like ethanol (B145695) or acetic acid can sometimes enhance the efficiency of catalytic hydrogenations.

Q2: I've successfully reduced the nitro group, but I suspect I'm also reducing the quinoline (B57606) ring. How can I prevent this over-reduction?

A2: Over-reduction of the quinoline ring to form tetrahydroquinoline derivatives is a potential side reaction, especially under harsh hydrogenation conditions.

Troubleshooting Steps:

  • Milder Reducing Agents: If over-reduction is a significant issue, consider using milder reducing agents. Sodium dithionite (B78146) (Na2S2O4) can be a more selective option for reducing the nitro group without affecting the quinoline ring.

  • Control of Hydrogen Source: When using catalytic hydrogenation, the choice and amount of the hydrogen donor are crucial. Using a controlled amount of hydrazine hydrate can help prevent excessive hydrogenation. Using a hydrogen balloon instead of high-pressure hydrogenation apparatus provides better control.

  • Catalyst Selection: Raney Nickel is sometimes used for nitro reductions, but it can be more aggressive towards aromatic systems than Pd/C. Sticking to a well-controlled Pd/C system is generally advisable to maintain selectivity.

Route 2: Buchwald-Hartwig Amination of 5-Bromo-8-hydroxyquinoline

Q3: My Buchwald-Hartwig amination is giving me a low yield of this compound, and I see a significant amount of a byproduct that appears to be 8-hydroxyquinoline (B1678124). What is happening and how can I fix it?

A3: The formation of 8-hydroxyquinoline as a major byproduct indicates that a hydrodehalogenation (or debromination) reaction is competing with the desired C-N bond formation. This is a common side reaction in palladium-catalyzed cross-coupling reactions.

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine (B1218219) ligand is critical to minimize hydrodehalogenation. Bulky, electron-rich biaryl phosphine ligands, such as XPhos, BrettPhos, or RuPhos, are often effective in promoting the desired amination over the reduction side reaction. It is highly recommended to screen a panel of ligands to find the optimal one for your specific substrate.

  • Base Selection: The base can also influence the extent of hydrodehalogenation. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, they can sometimes promote this side reaction. Consider screening other bases like cesium carbonate (Cs2CO3) or potassium phosphate (B84403) (K3PO4), which can be effective and potentially lead to cleaner reactions.[2]

  • Solvent Purity: Ensure that your solvent is anhydrous and thoroughly degassed. Protic impurities or dissolved oxygen can contribute to catalyst decomposition and promote side reactions.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also favor side reactions. Try running the reaction at the lowest temperature that still provides a reasonable conversion rate.

Q4: I'm observing side products that I suspect are due to reactions involving the unprotected hydroxyl group. Should I protect it?

A4: Yes, protecting the hydroxyl group of 8-hydroxyquinoline is a common strategy to prevent unwanted side reactions during Buchwald-Hartwig amination. The hydroxyl group can potentially coordinate with the palladium catalyst or react with the base, interfering with the catalytic cycle.

Troubleshooting Steps:

  • Protection Strategy: The hydroxyl group can be protected as a benzyl (B1604629) ether (using benzyl bromide) or a silyl (B83357) ether. The benzyl group is a robust protecting group that is stable to the basic conditions of the amination reaction and can be readily removed later by catalytic hydrogenation.[3]

  • Deprotection: After the amination reaction, the protecting group needs to be removed. For a benzyl ether, this is typically achieved by catalytic hydrogenation using Pd/C and a hydrogen source, which conveniently might be similar conditions to a nitro reduction, but care must be taken to avoid over-reduction of the quinoline ring.

Frequently Asked Questions (FAQs)

Q: What are the most common methods for synthesizing this compound?

A: The two most prevalent laboratory-scale methods are:

  • Reduction of 5-nitro-8-hydroxyquinoline: This involves the chemical reduction of the nitro group to an amine. Common reducing systems include catalytic hydrogenation with Pd/C and a hydrogen donor like hydrazine hydrate, or the use of reducing agents like sodium dithionite.[1]

  • Palladium-catalyzed Buchwald-Hartwig amination: This method involves the cross-coupling of a 5-halo-8-hydroxyquinoline (typically 5-bromo-8-hydroxyquinoline) with an ammonia (B1221849) equivalent or a protected amine, catalyzed by a palladium complex.

Q: Which synthesis route is generally preferred?

Q: How can I purify the final this compound product?

A: Purification can often be achieved through recrystallization. In some described methods, the product crystallizes directly from the reaction mixture in high purity, eliminating the need for a separate recrystallization step.[1] Column chromatography on silica (B1680970) gel can also be employed for purification, especially if the product is contaminated with closely related side products.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Reduction of 5-Nitro-8-hydroxyquinoline

Reducing SystemSolventTemperatureReaction TimeReported YieldPurity/Notes
Pd/C, Hydrazine HydrateIsopropanolReflux4 hours~70%Brownish-yellow columnar crystals, no recrystallization needed.[1]
Na2S2O4Water/NaOH75-80°CNot specified~69% (as dihydrochloride)Good for selective reduction without affecting the quinoline ring.

Table 2: Influence of Ligand on Buchwald-Hartwig Amination of 8-(Benzyloxy)-5-bromoquinoline with N-methylaniline

LigandProduct Yield (%)Reduction (Debromination) Yield (%)
Josiphos-type ligandsHighLow
BINAPModerate to HighVariable
DavePhosHighLow

Note: This table provides a qualitative summary based on general principles of Buchwald-Hartwig aminations on similar substrates. Specific yields will vary depending on the exact reaction conditions.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 5-Nitro-8-hydroxyquinoline

This protocol is adapted from a patented procedure.[1]

Materials:

  • 5-Nitro-8-hydroxyquinoline

  • Isopropanol

  • 5% Pd/C catalyst

  • 80% Hydrazine hydrate aqueous solution

Procedure:

  • In a round-bottom flask, add 5-nitro-8-hydroxyquinoline and isopropanol.

  • Add the 5% Pd/C catalyst to the mixture. The recommended ratio is approximately 25g of catalyst per mole of the nitro compound.

  • Heat the mixture to 70°C with stirring.

  • Slowly add the 80% hydrazine hydrate aqueous solution to the reaction mixture over a period of about 30 minutes. The molar ratio of hydrazine hydrate to 5-nitro-8-hydroxyquinoline should be approximately 1.8:1.

  • After the addition is complete, heat the reaction mixture to reflux (around 80-85°C) and maintain for 4 hours.

  • While still hot, filter the reaction mixture to remove the Pd/C catalyst.

  • Allow the filtrate to stand undisturbed for 8-12 hours.

  • The product, this compound, will precipitate as brownish-yellow columnar crystals.

  • Collect the crystals by filtration. According to the source, recrystallization is not necessary.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination (General Procedure)

This is a general protocol and may require optimization for specific substrates.

Materials:

  • 5-Bromo-8-(benzyloxy)quinoline (protected starting material)

  • Ammonia source (e.g., benzophenone (B1666685) imine as an ammonia surrogate) or primary/secondary amine

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Bulky phosphine ligand (e.g., XPhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu or Cs2CO3)

  • Anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 5-bromo-8-(benzyloxy)quinoline, palladium pre-catalyst, and ligand to an oven-dried reaction vessel.

  • Add the base.

  • Add the anhydrous, degassed solvent, followed by the amine or ammonia surrogate.

  • Seal the reaction vessel and heat to the desired temperature (typically 80-120°C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Deprotection Step: If a protecting group was used (e.g., benzyl), it must be removed. For a benzyl group, this can be achieved by catalytic hydrogenation (e.g., Pd/C, H2 or a hydrogen donor in a suitable solvent like ethanol).

Visualizations

Reaction_Pathway_Nitro_Reduction cluster_side_reactions Potential Over-reduction 5-Nitro-8-hydroxyquinoline 5-Nitro-8-hydroxyquinoline Nitroso_Intermediate Nitroso_Intermediate 5-Nitro-8-hydroxyquinoline->Nitroso_Intermediate Reduction Step 1 Hydroxylamino_Intermediate Hydroxylamino_Intermediate Nitroso_Intermediate->Hydroxylamino_Intermediate Reduction Step 2 This compound This compound Hydroxylamino_Intermediate->this compound Reduction Step 3 Tetrahydroquinoline_Derivative Tetrahydroquinoline_Derivative This compound->Tetrahydroquinoline_Derivative Further Hydrogenation

Caption: Reaction pathway for the reduction of 5-nitro-8-hydroxyquinoline, showing key intermediates and a potential over-reduction side product.

Troubleshooting_Buchwald_Hartwig cluster_start cluster_diagnosis cluster_solutions Start Low Yield in Buchwald-Hartwig Amination Check_Byproducts Analyze Byproducts: - 8-hydroxyquinoline (Debromination)? - Starting material recovered? - Other unidentified spots? Start->Check_Byproducts Optimize_Ligand Optimize Ligand: - Use bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos). Check_Byproducts->Optimize_Ligand Debromination is a major issue Optimize_Base Optimize Base: - Screen different bases (e.g., Cs2CO3, K3PO4). Check_Byproducts->Optimize_Base Debromination or low conversion Protect_OH Protect Hydroxyl Group: - Use a protecting group like benzyl ether. Check_Byproducts->Protect_OH Complex mixture or low conversion Improve_Conditions Improve Reaction Conditions: - Ensure anhydrous and degassed solvent. - Optimize temperature. Check_Byproducts->Improve_Conditions Low conversion or catalyst decomposition

Caption: Troubleshooting workflow for low yield in the Buchwald-Hartwig amination of 5-bromo-8-hydroxyquinoline.

References

Technical Support Center: HPLC Analysis of 5-Amino-8-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Amino-8-hydroxyquinoline. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, and a model experimental protocol to assist in method development and routine analysis.

HPLC Method Development Workflow

The development of a robust HPLC method for this compound can be systematically approached by following a logical workflow. This process begins with understanding the analyte's properties and progresses through method optimization and validation.

HPLC_Method_Development cluster_prep 1. Initial Assessment cluster_dev 2. Method Development cluster_val 3. Method Validation cluster_routine 4. Routine Analysis A Analyte Characterization (this compound) - pKa, logP, UV spectrum - Chelating properties B Initial Parameter Selection - Reversed-phase C18 column - Acetonitrile (B52724)/Water mobile phase - UV Detection (240-280 nm) A->B Informs initial conditions C Scouting Gradients - Broad gradient (e.g., 5-95% B) to determine elution profile B->C D Optimization - Mobile phase pH (acidic modifier) - Gradient slope and time - Column temperature C->D Refine separation E Peak Shape Improvement - Address tailing due to chelation (e.g., use of acidic modifier) D->E Fine-tune F Validation Protocol (ICH Q2(R1) Guidelines) E->F Finalized Method G Performance Characteristics - Specificity, Linearity, Accuracy - Precision (Repeatability & Intermediate) - LOD, LOQ, Robustness F->G H Sample Analysis and System Suitability Testing G->H Validated Method in Use

Caption: Logical workflow for HPLC method development of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the HPLC analysis of this compound?

A1: A reversed-phase HPLC method is a suitable starting point. A C18 column is a common choice for the stationary phase due to its versatility.[1] For the mobile phase, a combination of acetonitrile and water is recommended.[2][3] UV detection between 240 nm and 280 nm is appropriate for this chromophoric compound.[1][2]

Q2: Why is peak tailing a common issue with this compound, and how can it be mitigated?

A2: this compound is a known chelating agent, meaning it can interact with trace metal ions present in the HPLC system, such as in the silica (B1680970) of the column packing or stainless-steel components.[4][5][6][7] This interaction can lead to significant peak tailing. To mitigate this, it is crucial to use a mobile phase with an acidic modifier, such as 0.1% formic acid or phosphoric acid.[4][8] The acidic conditions suppress the ionization of free silanol (B1196071) groups on the silica surface and can reduce the chelation effect, leading to more symmetrical peaks.[3]

Q3: What are the key parameters to optimize during method development?

A3: The most critical parameters to optimize are the mobile phase composition and pH. The ratio of acetonitrile to the aqueous phase will control the retention time. The pH of the mobile phase is crucial for controlling peak shape, as discussed above. Other parameters to consider for optimization include the gradient slope (if using gradient elution), column temperature, and flow rate.[9]

Q4: How should I prepare my sample of this compound for HPLC analysis?

A4: this compound is often supplied as a dihydrochloride (B599025) salt, which is generally soluble in aqueous solutions.[9][10][11] It is best to dissolve the sample in the mobile phase to avoid peak distortion due to solvent mismatch.[12] If the sample is in a complex matrix, a sample preparation technique like solid-phase extraction (SPE) may be necessary to remove interferences.[9]

Q5: What validation parameters are important for a quantitative HPLC method for this compound?

A5: For a quantitative method, it is essential to validate specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness, following ICH Q2(R1) guidelines.[6][13]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Peak Tailing - Chelation with metal ions: this compound is a strong chelating agent.[4][5] - Silanol interactions: Free silanol groups on the column packing can interact with the basic amino group.[3]- Add an acidic modifier: Use 0.1% formic acid or phosphoric acid in the mobile phase to minimize chelation and silanol interactions.[4][8] - Use a high-purity, end-capped column: These columns have fewer exposed silanol groups.[14] - Consider a column with a different stationary phase: A polar-embedded phase column can sometimes provide better peak shape for basic compounds.[14]
Peak Fronting - Sample overload: Injecting too concentrated a sample. - Poor sample solubility: The sample may not be fully dissolved in the injection solvent.- Reduce sample concentration: Dilute the sample and reinject. - Ensure complete dissolution: Use a stronger solvent for dissolution, but ideally, dissolve the sample in the mobile phase.[12]
Shifting Retention Times - Inconsistent mobile phase preparation: Small variations in the organic-to-aqueous ratio can cause significant shifts.[15] - Temperature fluctuations: Changes in column temperature will affect retention.[1] - Column equilibration: Insufficient time for the column to equilibrate with the mobile phase.[14]- Prepare mobile phase accurately: Use volumetric flasks and graduated cylinders for precise measurements. - Use a column oven: Maintain a constant and controlled column temperature. - Ensure adequate equilibration: Allow sufficient time for the baseline to stabilize before injecting samples.
Broad Peaks - Extra-column volume: Excessive tubing length or diameter between the injector, column, and detector. - Column degradation: Loss of stationary phase or blockage of the column frit.- Minimize tubing length and internal diameter: Use pre-cut, low-volume tubing where possible. - Use a guard column: This will protect the analytical column from contaminants.[16] - Replace the column if necessary.
Baseline Drift/Noise - Contaminated mobile phase: Impurities in the solvents or additives.[12] - Detector lamp aging: The lamp intensity may be decreasing. - Air bubbles in the system: Degassing of the mobile phase may be incomplete.[17]- Use HPLC-grade solvents and fresh mobile phase. - Replace the detector lamp if it has exceeded its lifetime. - Degas the mobile phase thoroughly using sonication or an inline degasser.

Experimental Protocol

This protocol describes a general reversed-phase HPLC method for the analysis of this compound. This method should be optimized and validated for your specific application.

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Formic acid (or other suitable acidic modifier).

  • This compound reference standard.

2. Chromatographic Conditions

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or the λmax of this compound)
Injection Volume 10 µL

Gradient Elution Program:

Time (minutes) % Mobile Phase A % Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

3. Sample Preparation

  • Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) to achieve a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the initial mobile phase to achieve a concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.

4. System Suitability Before sample analysis, perform at least five replicate injections of the standard solution. The system is suitable for use if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%, and the tailing factor for the this compound peak is between 0.8 and 1.5.

Method Validation Summary

The following table summarizes the typical parameters and acceptance criteria for the validation of this HPLC method, in accordance with ICH guidelines.[6]

Validation Parameter Acceptance Criteria
Specificity The analyte peak should be free from interference from the matrix, impurities, and degradation products. Peak purity should be demonstrated.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.
Range The range for which the method is linear, accurate, and precise.
Accuracy Percent recovery should be within 98.0% to 102.0% for spiked samples at three concentration levels.
Precision (Repeatability) RSD ≤ 2.0% for six replicate injections of the standard solution.
Precision (Intermediate) RSD ≤ 2.0% when the analysis is performed by different analysts on different days.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C).

References

Technical Support Center: Interpreting Mass Spectrometry Data of 5-Amino-8-hydroxyquinoline Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to analyze 5-Amino-8-hydroxyquinoline and its metal complexes. Below you will find troubleshooting advice and frequently asked questions to assist in interpreting your data.

Frequently Asked Questions (FAQs)

Q1: What are the expected molecular ions for this compound and its common metal complexes in ESI-MS?

When analyzing this compound (5A8HQ) and its metal complexes by electrospray ionization mass spectrometry (ESI-MS), you can typically expect to observe the protonated molecule [M+H]+ for the free ligand in positive ion mode. For the metal complexes, the observed species will depend on the stoichiometry and the metal's oxidation state. Common adducts with sodium [M+Na]+ and potassium [M+K]+ may also be present.

Table 1: Expected m/z for Molecular Ions of this compound and its 1:2 (Metal:Ligand) Complexes.

Compound/Complex Formula Expected m/z ([M+H]+ or [M]+)
This compound (5A8HQ) C₉H₈N₂O 161.07
Copper(II) Complex (Cu(5A8HQ)₂) C₁₈H₁₄CuN₄O₂ 381.04 (for ⁶³Cu)
Zinc(II) Complex (Zn(5A8HQ)₂) C₁₈H₁₄N₄O₂Zn 382.04 (for ⁶⁴Zn)

| Iron(II) Complex (Fe(5A8HQ)₂) | C₁₈H₁₄FeN₄O₂ | 374.05 (for ⁵⁶Fe) |

Note: The listed m/z values are for the most abundant isotope of the metal. The full isotopic pattern should be used for confirmation.

Q2: I am seeing peaks that do not correspond to my expected complex. What could they be?

Unidentified peaks in your ESI-MS spectrum can often be attributed to:

  • Adduct formation: Besides protonation, molecules can form adducts with alkali metals from glassware or solvents ([M+Na]+, [M+K]+) or with solvent molecules themselves (e.g., [M+CH₃CN+H]+).

  • In-source fragmentation: The complex may be fragile and fragment within the ion source. This can lead to the observation of the free ligand or complexes with a lower ligand-to-metal ratio. The extent of in-source fragmentation is dependent on the cone voltage; higher voltages tend to induce more fragmentation.[1]

  • Oxidation/Reduction: The metal center in the complex can be oxidized or reduced during the electrospray process. For example, Cu(II) complexes can sometimes be detected as Cu(I) species.[2]

  • Impurities: The peaks could be from starting materials, byproducts from synthesis, or contaminants in the solvent.

Q3: What are the characteristic fragmentation patterns for this compound?

While detailed ESI-MS/MS studies on this compound are not widely published, data from GC-MS and the fragmentation of similar quinoline (B57606) compounds can provide insights. The PubChem entry for this compound lists major peaks in its GC-MS spectrum at m/z 160, 159, and 131.[3] This suggests the following potential fragmentation pathways:

  • Loss of H radical: The peak at m/z 159 likely corresponds to the loss of a hydrogen atom from the molecular ion.

  • Loss of CO: A common fragmentation pathway for hydroxyquinolines is the loss of a neutral carbon monoxide molecule, which would lead to a fragment at m/z 132.

  • Loss of HCN: Quinoline structures are known to lose hydrogen cyanide, which would result in a fragment at m/z 133. The peak at m/z 131 could arise from subsequent loss of H₂ from this fragment.

Q4: My signal intensity is poor. How can I improve it?

Poor signal intensity can be caused by several factors. Consider the following troubleshooting steps:

  • Sample Concentration: Ensure your sample is at an appropriate concentration. If it is too dilute, the signal will be weak. Conversely, a very high concentration can lead to ion suppression.

  • Ionization Efficiency: Optimize the ESI source parameters, such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate. A good starting point is to use a lower cone voltage to minimize fragmentation and enhance the molecular ion peak.[1]

  • Solvent System: The choice of solvent can significantly impact ionization efficiency. A mixture of water with an organic solvent like methanol (B129727) or acetonitrile (B52724) is commonly used. Adding a small amount of a volatile acid (e.g., formic acid) can improve protonation in positive ion mode.

  • Instrument Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is performing optimally.

Troubleshooting Guide

Table 2: Common Problems and Solutions in the Mass Spectrometry of this compound Complexes.

Problem Possible Cause(s) Suggested Solution(s)
No molecular ion peak observed High degree of in-source fragmentation. Decrease the cone voltage and source temperature. Use a "softer" ionization method if available.
Low sample concentration. Concentrate the sample.
Complex isotopic pattern Presence of multiple adducts or multiply charged species. Scrutinize the m/z spacing. Sodium adducts will be ~22 Da higher than the protonated molecule. A 2+ ion will have peaks spaced 0.5 m/z units apart.
Overlapping signals from different species. Improve chromatographic separation if using LC-MS. If infusing directly, consider sample purification.
Spectrum dominated by free ligand The complex is unstable under the ESI-MS conditions. Lower the cone voltage and source temperature. Check the solvent system; a less acidic mobile phase might preserve the complex.
The complex was not successfully formed. Confirm complex formation with other techniques (e.g., UV-Vis, NMR) before MS analysis.
Poor reproducibility Inconsistent sample preparation. Use a standardized protocol for sample dilution and solvent composition.

| | Instrument instability. | Check for leaks in the system and ensure the instrument is properly calibrated. |

Experimental Protocols

Protocol 1: Sample Preparation for ESI-MS Analysis

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound complex in a suitable solvent (e.g., methanol, DMSO).

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent system appropriate for ESI-MS, typically 50:50 (v/v) acetonitrile:water or methanol:water. A final concentration of 0.1% formic acid can be added to aid protonation in positive ion mode.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before introduction into the mass spectrometer.

Protocol 2: ESI-MS Method Parameters

The following are general starting parameters that should be optimized for your specific instrument and complex.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 - 4.5 kV

  • Cone Voltage: 20 - 40 V (start low to observe the intact complex)

  • Source Temperature: 100 - 150 °C

  • Desolvation Temperature: 250 - 400 °C

  • Desolvation Gas Flow: 600 - 800 L/Hr

  • Mass Range: m/z 100 - 1000

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL) dilute Dilute to 1-10 µg/mL in ACN/H₂O stock->dilute filter Filter (0.22 µm) dilute->filter inject Infuse/Inject into ESI Source filter->inject acquire Acquire Mass Spectrum inject->acquire identify_M Identify Molecular Ion ([M+H]+, [M]+) acquire->identify_M check_adducts Check for Adducts ([M+Na]+, etc.) identify_M->check_adducts analyze_fragments Analyze Fragmentation Pattern check_adducts->analyze_fragments

Caption: Experimental workflow for MS analysis of this compound complexes.

troubleshooting_logic start Unexpected MS Result no_M No Molecular Ion Peak? start->no_M unexpected_peaks Unexpected Peaks? start->unexpected_peaks low_signal Poor Signal Intensity? start->low_signal lower_cone Lower Cone Voltage/ Source Temperature no_M->lower_cone check_conc Check Sample Concentration no_M->check_conc check_adducts Check for Common Adducts ([M+Na]+, [M+K]+) unexpected_peaks->check_adducts check_impurities Analyze Blanks and Starting Materials unexpected_peaks->check_impurities consider_fragmentation Is it an In-Source Fragment? unexpected_peaks->consider_fragmentation optimize_source Optimize Source Parameters low_signal->optimize_source optimize_solvent Optimize Solvent System low_signal->optimize_solvent calibrate Tune and Calibrate Instrument low_signal->calibrate

Caption: Troubleshooting logic for interpreting mass spectra of 5A8HQ complexes.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activities of 5-Amino-8-hydroxyquinoline and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the antimicrobial properties of the chelating agent 5-Amino-8-hydroxyquinoline and the broadly utilized fluoroquinolone antibiotic, ciprofloxacin (B1669076). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, antimicrobial efficacy, and the experimental methodologies used for their evaluation.

Executive Summary

Ciprofloxacin is a well-established, broad-spectrum antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. In contrast, this compound, a derivative of 8-hydroxyquinoline (B1678124), is understood to exert its antimicrobial effects primarily through the chelation of metal ions that are crucial for microbial enzyme function. While extensive quantitative data exists for ciprofloxacin's antimicrobial activity, similar specific data for this compound is less prevalent in the readily available scientific literature. This guide synthesizes the available information to draw a comparative picture of these two compounds.

Data Presentation: Antimicrobial Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for ciprofloxacin against several common microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Due to the limited availability of specific MIC values for this compound in the searched literature, a direct quantitative comparison is challenging. Qualitative descriptions of its activity are noted where available.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

MicroorganismThis compoundCiprofloxacin
Staphylococcus aureusReported to have good activity[1]0.25 - 1.0[1]
Escherichia coliReported to have activity[1]0.015 - 0.12[2][3]
Pseudomonas aeruginosaData not available in searched literature0.1 - >32[4][5]

Table 2: Comparative Antifungal Activity (MIC in µg/mL)

MicroorganismThis compoundCiprofloxacin
Candida albicansReported to have activity[1]>2048

Mechanisms of Action

The fundamental difference in the antimicrobial activity of these two compounds lies in their distinct mechanisms of action.

Ciprofloxacin: As a member of the fluoroquinolone class, ciprofloxacin targets bacterial DNA synthesis. It specifically inhibits two key type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][6][7] By binding to these enzymes, ciprofloxacin prevents the re-ligation of cleaved DNA strands, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.[6][7]

This compound: The antimicrobial activity of 8-hydroxyquinoline and its derivatives, including this compound, is primarily attributed to their ability to chelate metal ions.[8] These metal ions, such as iron, copper, and zinc, are essential cofactors for many microbial enzymes involved in critical metabolic pathways. By sequestering these ions, this compound disrupts these enzymatic processes, leading to the inhibition of microbial growth.

cluster_Cipro Ciprofloxacin Mechanism cluster_5A8Q This compound Mechanism Cipro Ciprofloxacin DNA_Gyrase DNA Gyrase Cipro->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Cipro->Topo_IV Inhibits DNA_Replication DNA Replication & Repair Cell_Death_C Bacterial Cell Death DNA_Replication->Cell_Death_C Disruption leads to _5A8Q This compound Metal_Ions Metal Ions (Fe, Cu, Zn) _5A8Q->Metal_Ions Chelates Enzymes Microbial Enzymes Metal_Ions->Enzymes Essential Cofactor for Metabolic_Pathways Metabolic Pathways Enzymes->Metabolic_Pathways Catalyze Growth_Inhibition Growth Inhibition Metabolic_Pathways->Growth_Inhibition Disruption leads to

Figure 1. Mechanisms of Action.

Experimental Protocols

The evaluation of antimicrobial activity is conducted through standardized laboratory procedures. The following are detailed protocols for the key experiments cited in the comparison of this compound and ciprofloxacin.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is determined to quantify the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the test compound (this compound or ciprofloxacin) are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[9][11]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.[12] This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[9]

  • Inoculation and Incubation: The prepared microbial suspension is added to each well of the microtiter plate containing the diluted antimicrobial agent. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[9]

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth (turbidity) of the microorganism is observed.[9][10]

A Prepare serial dilutions of antimicrobial agent in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate plate (e.g., 37°C for 18-24h) C->D E Observe for visible growth (turbidity) D->E F Determine MIC (lowest concentration with no growth) E->F

Figure 2. MIC Assay Workflow.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[2][3][13] This assay is typically performed after an MIC test.

  • Subculturing from MIC Wells: Following the determination of the MIC, a small aliquot from each well showing no visible growth in the MIC assay is subcultured onto an agar (B569324) plate (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial agent.[13]

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (commonly ≥99.9%) in the number of colonies compared to the initial inoculum.[3][13]

Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the zone of growth inhibition around a disk impregnated with the agent.[4][12][14]

  • Inoculum Preparation and Plating: A standardized microbial inoculum (0.5 McFarland standard) is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton Agar).[12][14]

  • Disk Application: Paper disks containing a defined concentration of the antimicrobial agent are placed on the inoculated agar surface.[14]

  • Incubation: The plates are incubated under standardized conditions (e.g., 35°C for 16-18 hours).[4]

  • Result Interpretation: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the agent.[12][14]

Conclusion

Ciprofloxacin remains a potent and clinically significant antibiotic with a well-defined mechanism of action and a broad spectrum of activity against many common bacterial pathogens. Its efficacy is supported by a wealth of quantitative data. This compound demonstrates antimicrobial properties, likely through a mechanism of metal chelation that is distinct from that of ciprofloxacin. While qualitative reports suggest its potential as an antibacterial and antifungal agent, particularly against Staphylococcus aureus, a more comprehensive understanding of its antimicrobial spectrum and potency requires further quantitative investigation through standardized susceptibility testing. The experimental protocols detailed in this guide provide a framework for such future comparative studies, which are essential for the continued development of novel antimicrobial agents.

References

5-Amino-8-hydroxyquinoline vs. Other 8-hydroxyquinoline Derivatives in Metal Sensing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe for metal ion detection is a critical decision. 8-Hydroxyquinoline (B1678124) (8-HQ) and its derivatives have long been recognized as versatile and effective scaffolds for the design of such probes. This guide provides an in-depth comparison of 5-Amino-8-hydroxyquinoline (5-A-8-HQ) with other notable 8-hydroxyquinoline derivatives, focusing on their performance in metal sensing, supported by experimental data and detailed protocols.

Performance Comparison of 8-Hydroxyquinoline Derivatives

The introduction of different functional groups onto the 8-hydroxyquinoline core significantly influences the photophysical properties and metal-binding selectivity of the resulting sensor. The amino group in this compound, being an electron-donating group, can modulate the electronic properties of the quinoline (B57606) ring system, impacting its fluorescence and affinity for specific metal ions. Below is a summary of the performance of 5-A-8-HQ and other derivatives in the detection of various metal ions.

DerivativeTarget Metal IonDetection LimitRemarks
This compoundFe³⁺-Causes considerable fluorescence quenching.[1]
8-HydroxyquinolineAl³⁺~1 x 10⁻⁸ M (0.3 ppb)Fluorometric detection in soil extracts.[2]
8-Hydroxyquinoline-5-sulfonic acidCd²⁺, Mg²⁺, Zn²⁺SubpicomoleFluorescence is enhanced in surfactant media.[3]
5-Chloro-8-hydroxyquinoline derivativeAl³⁺0.408 µMSelective fluorimetric response.[4][5]
8-Hydroxyquinoline-carbaldehyde Schiff-baseAl³⁺<10⁻⁷ MModerate selectivity in weak acidic conditions.[2]
5-Chloromethyl-8-hydroxyquinolineFe²⁺0.04 ± 0.10 ppmColorimetric sensor, water-soluble.
2-hydroxy-1-naphthylidene-(8-aminoquinoline)Al³⁺3.4 ppbSensitive and selective spectrofluorimetric method.[6]

It is important to note that the performance of these sensors is highly dependent on the experimental conditions, including pH, solvent, and the presence of interfering ions. For instance, tris-(this compound)aluminum complexes have been observed to exhibit extremely low emission properties compared to the parent tris-(8-hydroxyquinoline)aluminum (Alq3).

Signaling Pathways and Sensing Mechanisms

The metal sensing mechanism of 8-hydroxyquinoline derivatives primarily relies on two key photophysical processes: Chelation-Enhanced Fluorescence (CHEF) and Excited-State Intramolecular Proton Transfer (ESIPT).

Chelation-Enhanced Fluorescence (CHEF): In the unbound state, many 8-hydroxyquinoline derivatives exhibit weak fluorescence due to non-radiative decay processes. Upon chelation with a metal ion, a rigid five-membered ring is formed between the hydroxyl group and the quinoline nitrogen. This increased rigidity restricts intramolecular vibrations and rotations, leading to a significant enhancement of the fluorescence quantum yield and a "turn-on" fluorescent signal.

Excited-State Intramolecular Proton Transfer (ESIPT): 8-Hydroxyquinoline itself is weakly fluorescent due to an efficient ESIPT process where the proton from the hydroxyl group is transferred to the nitrogen atom of the pyridine (B92270) ring in the excited state.[2] This process provides a non-radiative decay pathway. Upon complexation with a metal ion, the hydroxyl proton is replaced by the metal ion, thus blocking the ESIPT pathway. This blockage of the non-radiative decay channel leads to a significant increase in fluorescence intensity. The introduction of an electron-donating amino group at the 5-position can further influence the ESIPT process by altering the electron density of the aromatic system.

CHEF_Mechanism

ESIPT_Mechanism

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis of this compound and its application in metal sensing.

Synthesis of this compound

This protocol describes the synthesis of this compound from 5-nitro-8-hydroxyquinoline.

Materials:

Procedure:

  • Add 5-nitro-8-hydroxyquinoline to isopropanol as a solvent.

  • Add the 5% Pd/C catalyst. The ratio of the catalyst to 5-nitro-8-hydroxyquinoline should be 25g : 1mol.

  • Heat the mixture to 70°C.

  • Add the 80% hydrazine hydrate aqueous solution to the mixed solution over a period of 25-35 minutes. The molar ratio of hydrazine hydrate to 5-nitro-8-hydroxyquinoline should be between 1.5:1 and 2.0:1.

  • Reflux the reaction mixture at 80-85°C for 3-5 hours.

  • Filter the solution while hot.

  • Allow the filtrate to stand for 8-12 hours to allow for the precipitation of brown-yellow columnar crystals of this compound.

General Protocol for Metal Ion Sensing using Fluorescence Spectroscopy

This protocol outlines a general procedure for evaluating the metal sensing capabilities of 8-hydroxyquinoline derivatives.

Materials:

  • Stock solution of the 8-hydroxyquinoline derivative (e.g., 1 mM in DMSO or ethanol).

  • Stock solutions of various metal ion salts (e.g., 10 mM in deionized water).

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.

  • Solvent for dilution (e.g., ethanol, acetonitrile, water).

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of the test solution: In a quartz cuvette, add a small aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM). Add the appropriate buffer and solvent to a final volume.

  • Blank measurement: Record the fluorescence spectrum of the probe solution in the absence of any metal ions. This serves as the baseline fluorescence.

  • Titration: Add increasing concentrations of the target metal ion stock solution to the cuvette. After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

  • Fluorescence measurement: Record the fluorescence spectrum after each addition of the metal ion at the predetermined excitation wavelength.

  • Data analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

experimental_workflow

Determination of the Limit of Detection (LOD)

The limit of detection is a critical parameter for evaluating the sensitivity of a fluorescent sensor.

Procedure:

  • Record the fluorescence intensity of the probe solution in the absence of the target metal ion (blank) at least ten times and calculate the standard deviation (σ).

  • Perform a fluorescence titration with very low concentrations of the target metal ion.

  • Plot the fluorescence intensity versus the metal ion concentration and determine the slope (k) of the linear portion of the curve at these low concentrations.

  • Calculate the LOD using the formula: LOD = 3σ / k.

Conclusion

The choice between this compound and other 8-hydroxyquinoline derivatives for metal sensing applications depends on the specific metal ion of interest and the desired sensing characteristics. The electron-donating amino group in 5-A-8-HQ can enhance sensitivity and selectivity for certain metal ions but may lead to quenching with others, such as Fe³⁺. A thorough understanding of the underlying sensing mechanisms, CHEF and ESIPT, is crucial for the rational design of new and improved 8-hydroxyquinoline-based fluorescent probes. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of these versatile metal sensors.

References

In Vivo Anticancer Efficacy of 5-Amino-8-hydroxyquinoline and a Comparative Analysis with Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vivo anticancer activity of 5-Amino-8-hydroxyquinoline (5A8HQ) and its structurally related analogs, Clioquinol (B1669181), Nitroxoline (B368727), and 8-hydroxy-2-quinolinecarbaldehyde. While in vivo validation for 5A8HQ is an emerging area of research, this report summarizes the existing preclinical data for its analogs to offer a predictive assessment of its potential therapeutic efficacy. The information presented is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of In Vivo Anticancer Activity

The following tables summarize the quantitative data from in vivo studies on 8-hydroxyquinoline (B1678124) derivatives, providing a clear comparison of their anticancer performance in preclinical models.

Table 1: Summary of In Vivo Efficacy of 8-Hydroxyquinoline Derivatives

CompoundCancer ModelAnimal ModelDosageTreatment DurationTumor Growth InhibitionReference
Clioquinol Prostate Cancer (C4-2B xenograft)Athymic Nude Mice10 mg/kg/day (i.p.)15 days66%[1]
Nitroxoline Breast Cancer (xenograft)MouseNot specified30 days (every other day)60% reduction in tumor volume[2][3]
Nitroxoline Bladder Cancer (orthotopic)MouseNot specified14 days (daily)>50% reduction in tumor volume[2][3]
Nitroxoline Bladder Cancer (T24 xenograft)Nude Mice120 mg/kg (oral)Not specified83.9%[4]
8-hydroxy-2-quinolinecarbaldehyde Hepatocellular Carcinoma (Hep3B xenograft)Athymic Nude Mice10 mg/kg/day (i.p.)9 daysComplete abolishment of tumor growth[5]

Table 2: In Vivo Toxicity Profile of 8-Hydroxyquinoline Derivatives

CompoundAnimal ModelObserved ToxicityReference
Clioquinol MouseNo visible toxicity reported in a 6-week study.[6] However, high doses have been associated with neurotoxicity.[7][6][7]
Nitroxoline MouseFavorable safety profile reported in various preclinical studies.[4][8][4][8]
8-hydroxy-2-quinolinecarbaldehyde Athymic Nude MiceNo observable toxicity to vital organs at the effective therapeutic dose.[5][5]

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vivo experiments cited in this guide.

Clioquinol in Prostate Cancer Xenograft Model
  • Cell Line: Human prostate cancer C4-2B cells.

  • Animal Model: Male athymic nude mice.

  • Tumor Implantation: C4-2B cells were injected subcutaneously into the flanks of the mice.

  • Treatment Initiation: Treatment was initiated when the tumor volume reached approximately 200 mm³.

  • Drug Administration: Clioquinol was administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg/day.

  • Duration of Study: The treatment was carried out for 15 consecutive days.

  • Efficacy Evaluation: Tumor growth was monitored and compared to a vehicle-treated control group. At the end of the study, tumors were excised for further analysis, including proteasome activity and apoptosis markers.[1]

Nitroxoline in Breast and Bladder Cancer Xenograft Models
  • Cell Lines: Human breast cancer cells and human bladder cancer cells.

  • Animal Models: Mice for the breast cancer xenograft model and an orthotopic mouse model for bladder cancer.

  • Tumor Implantation: For the breast cancer model, human cancer cells were transplanted into the mice.[3] For the bladder cancer model, an orthotopic implantation was performed.[2]

  • Drug Administration:

    • Breast Cancer Model: Nitroxoline was administered by injection every other day for 30 days.[2][3]

    • Bladder Cancer Model: Nitroxoline was administered by injection daily for two weeks.[2][3]

  • Efficacy Evaluation: Tumor volume was measured and compared between the nitroxoline-treated and control groups.[2][3]

8-hydroxy-2-quinolinecarbaldehyde in Hepatocellular Carcinoma Xenograft Model
  • Cell Line: Human hepatocellular carcinoma Hep3B cells.

  • Animal Model: Athymic nude mice.

  • Tumor Implantation: Hep3B cells were subcutaneously injected to establish the xenograft tumor.

  • Drug Administration: 8-hydroxy-2-quinolinecarbaldehyde was administered intraperitoneally at a dose of 10 mg/kg/day.

  • Duration of Study: The treatment was continued for 9 days.

  • Efficacy Evaluation: Tumor growth was monitored throughout the study. The primary endpoint was the complete abolishment of the tumor. Histological analysis of vital organs was performed to assess toxicity.[5]

Signaling Pathways and Mechanisms of Action

The anticancer effects of these 8-hydroxyquinoline derivatives are attributed to their influence on various cellular signaling pathways.

Clioquinol: A Metal Ionophore Inducing Apoptosis

Clioquinol is believed to function as a transition metal ionophore, disrupting metal homeostasis within cancer cells. This disruption, particularly of copper and zinc, leads to the inhibition of the proteasome and the induction of apoptosis through caspase activation.[7][9]

Clioquinol_Pathway Clioquinol Clioquinol Cell_Membrane Cell Membrane Clioquinol->Cell_Membrane Acts as Ionophore Proteasome Proteasome Clioquinol->Proteasome Inhibition Metal_Ions Metal Ions (Cu2+, Zn2+) Apoptosis Apoptosis Proteasome->Apoptosis Induces Caspase Caspase Activation Apoptosis->Caspase

Caption: Proposed mechanism of action for Clioquinol.

Nitroxoline: A Multi-Targeted Anticancer Agent

Nitroxoline exhibits a multi-faceted mechanism of action. It is a potent inhibitor of methionine aminopeptidase-2 (MetAP2), a key enzyme in angiogenesis, thereby cutting off the tumor's blood supply.[10][11] Additionally, it modulates critical signaling pathways such as AMPK/mTOR and STAT3, leading to cell cycle arrest and apoptosis.[12]

Nitroxoline_Pathway Nitroxoline Nitroxoline MetAP2 MetAP2 Nitroxoline->MetAP2 Inhibits AMPK AMPK Nitroxoline->AMPK Activates STAT3 STAT3 Nitroxoline->STAT3 Inhibits Angiogenesis Angiogenesis MetAP2->Angiogenesis Promotes mTOR mTOR AMPK->mTOR Inhibits Cell_Cycle_Arrest G1 Cell Cycle Arrest AMPK->Cell_Cycle_Arrest Apoptosis Apoptosis AMPK->Apoptosis

Caption: Key signaling pathways affected by Nitroxoline.

8-hydroxy-2-quinolinecarbaldehyde: Induction of Apoptosis

The anticancer activity of 8-hydroxy-2-quinolinecarbaldehyde is primarily attributed to its ability to chelate metal ions and induce apoptosis in cancer cells.

HQCHO_Workflow HQCHO 8-hydroxy-2-quinolinecarbaldehyde Tumor_Cell Tumor Cell HQCHO->Tumor_Cell Metal_Chelation Metal Chelation Apoptosis_Induction Induction of Apoptosis Cell_Death Cell Death Apoptosis_Induction->Cell_Death Tumor_Cell->Metal_Chelation Tumor_Cell->Apoptosis_Induction

Caption: Experimental workflow for 8-hydroxy-2-quinolinecarbaldehyde.

Conclusion

While direct in vivo evidence for the anticancer activity of this compound is still under investigation, the compelling preclinical data from its structural analogs—Clioquinol, Nitroxoline, and 8-hydroxy-2-quinolinecarbaldehyde—provide a strong rationale for its further development. These related compounds have demonstrated significant tumor growth inhibition in various cancer models through diverse mechanisms of action, including the induction of apoptosis, anti-angiogenesis, and modulation of key oncogenic signaling pathways. The favorable safety profiles observed for Nitroxoline and 8-hydroxy-2-quinolinecarbaldehyde in animal studies are also encouraging. Future in vivo studies on 5A8HQ are warranted to validate its therapeutic potential and to delineate its precise mechanism of action.

References

A Comparative Analysis of 5-Amino-8-hydroxyquinoline and Nitroxoline as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer properties of two 8-hydroxyquinoline (B1678124) derivatives: 5-Amino-8-hydroxyquinoline and nitroxoline (B368727). This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.

Introduction

The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, known for its metal-chelating properties and a broad spectrum of biological activities. Among its numerous derivatives, this compound and nitroxoline (5-Nitro-8-hydroxyquinoline) have emerged as promising candidates in oncology research. This guide delves into a comparative study of their anticancer efficacy, mechanisms of action, and the signaling pathways they modulate.

Comparative Anticancer Activity

The in vitro cytotoxicity of this compound and nitroxoline has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cancer cell growth, are summarized below.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cancer TypeCell LineIC50 (µM)Reference(s)
LeukemiaOCI-AML23.46[1]
LeukemiaNB41.38[1]
LeukemiaKG1A3.85[1]
LeukemiaHL-6013.8[2]
MyelomaMDAY-D21.96[1]
MyelomaUTMC22.29[1]
MyelomaKMS110.94[1]
MyelomaKMS181.31[1]
Cervical CancerHeLaSignificant Decrease in Viability[3][4]
Breast CancerMCF-7Significant Decrease in Viability[3][4]
Lung CancerA549> 50[2]
Table 2: IC50 Values of Nitroxoline in Various Cancer Cell Lines
Cancer TypeCell LineIC50 (µM)Reference(s)
Bladder CancerT247.85
Bladder Cancer (Doxorubicin Resistant)T24/DOX10.69
Bladder Cancer (Cisplatin Resistant)T24/CIS11.20
CholangiocarcinomaHuCCT13.69[5]
CholangiocarcinomaHuh284.49[5]
Human B-cell LymphomaRaji0.438 (as 8-hydroxy-5-nitroquinoline)[6]

Mechanisms of Anticancer Action

Both this compound and nitroxoline exert their anticancer effects through the modulation of multiple cellular pathways, leading to the induction of apoptosis and inhibition of cell proliferation.

This compound

The primary anticancer mechanism of this compound identified to date is the inhibition of the proteasome . The proteasome is a cellular complex responsible for degrading unwanted or misfolded proteins. Its inhibition leads to an accumulation of these proteins, causing cellular stress and triggering apoptosis.[1][7][8] Studies have shown that this compound induces morphological changes characteristic of apoptosis in cancer cells.[3][4]

Nitroxoline

Nitroxoline demonstrates a more multifaceted mechanism of action, targeting several key signaling pathways involved in cancer progression:

  • Inhibition of Methionine Aminopeptidase 2 (MetAP2): MetAP2 is an enzyme crucial for the growth of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis. Nitroxoline inhibits MetAP2, thereby suppressing angiogenesis.[9]

  • Inhibition of Sirtuin 1 and 2 (SIRT1/2): SIRT1 and SIRT2 are deacetylases that regulate various cellular processes, including cell survival and stress resistance. Their inhibition by nitroxoline contributes to its anticancer effects.[9][10]

  • Modulation of the AMPK/mTOR Pathway: Nitroxoline activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[9][11] This pathway is a central regulator of cell growth, proliferation, and survival.

  • Induction of p53: Nitroxoline treatment leads to an increased level of the tumor suppressor protein p53, which plays a critical role in inducing apoptosis and cell cycle arrest in response to cellular stress.[10]

  • Inhibition of STAT3: Nitroxoline has been identified as a novel inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that promotes tumor cell proliferation, survival, and invasion.[11]

  • Induction of Apoptosis and Cell Cycle Arrest: By modulating the aforementioned pathways, nitroxoline effectively induces programmed cell death (apoptosis) and causes cell cycle arrest, primarily in the G1 phase.[9][11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by these compounds and a general workflow for assessing their anticancer activity.

Nitroxoline_Signaling_Pathway cluster_inhibition Inhibition cluster_activation Activation Nitroxoline Nitroxoline MetAP2 MetAP2 Nitroxoline->MetAP2 inhibits SIRT1_2 SIRT1/2 Nitroxoline->SIRT1_2 inhibits STAT3 STAT3 Nitroxoline->STAT3 inhibits AMPK AMPK Nitroxoline->AMPK activates Angiogenesis Angiogenesis MetAP2->Angiogenesis promotes p53 p53 SIRT1_2->p53 deacetylates (inactivates) mTOR mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes STAT3->CellGrowth promotes AMPK->mTOR Apoptosis Apoptosis p53->Apoptosis induces CellCycleArrest G1 Cell Cycle Arrest p53->CellCycleArrest induces

Caption: Signaling pathways modulated by Nitroxoline.

Amino_Hydroxyquinoline_Pathway Compound This compound Proteasome 26S Proteasome Compound->Proteasome inhibits Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins degrades ER_Stress ER Stress Ub_Proteins->ER_Stress accumulation leads to Apoptosis Apoptosis ER_Stress->Apoptosis induces

Caption: Mechanism of action for this compound.

Experimental_Workflow cluster_assays Assessment of Anticancer Effects cluster_analysis Data Analysis and Interpretation start Cancer Cell Culture treatment Treatment with This compound or Nitroxoline start->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay protein_expression Protein Expression (Western Blot) treatment->protein_expression ic50 IC50 Determination cell_viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis_assay->apoptosis_quant pathway_analysis Signaling Pathway Analysis protein_expression->pathway_analysis

Caption: General experimental workflow for evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • This compound and Nitroxoline stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or nitroxoline and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of solvent as the drug stock).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in the desired cell line by treating with this compound or nitroxoline for the appropriate time.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate to analyze the modulation of signaling pathways.

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., p53, cleaved PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression. β-actin is commonly used as a loading control to normalize the data.

Conclusion

Both this compound and nitroxoline demonstrate significant anticancer potential through the induction of apoptosis and inhibition of cell proliferation. This compound's primary known mechanism is the inhibition of the proteasome, a critical target in cancer therapy. Nitroxoline exhibits a broader range of action, modulating multiple key signaling pathways, including those involved in angiogenesis, cell growth, and survival. The data presented in this guide provides a foundation for further research and development of these promising 8-hydroxyquinoline derivatives as novel anticancer agents. The detailed experimental protocols offer a standardized approach for their evaluation in a laboratory setting.

References

Cross-Validation of Analytical Methods for the Quantification of 5-Amino-8-hydroxyquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of 5-Amino-8-hydroxyquinoline is crucial for ensuring product quality, conducting pharmacokinetic studies, and performing various biochemical assays. The selection of an appropriate analytical method is a critical decision that directly impacts the validity and reliability of experimental results. This guide provides a comparative overview of common analytical techniques for the quantification of this compound, with a focus on cross-validation principles to ensure consistency and accuracy across different methodologies.

This document outlines a comparison between three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Mass Spectrometry (LC-MS). While specific cross-validation data for this compound is not extensively published, this guide presents representative performance characteristics for these methods based on established analytical principles and data from similar quinoline (B57606) compounds.[1][2]

Data Presentation: Comparison of Analytical Methods

The following tables summarize the key performance parameters for the analysis of this compound using HPLC-UV, UV-Vis Spectrophotometry, and LC-MS. These parameters are essential for selecting the most suitable method based on specific analytical requirements, such as the need for high sensitivity, selectivity, or a wide dynamic range.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC-UVUV-Vis SpectrophotometryLC-MS/MS
Linearity (R²) > 0.998> 0.995> 0.999
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (% RSD) < 2%< 5%< 1.5%
Limit of Detection (LOD) ng/mL rangeµg/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangeµg/mL rangepg/mL range
Selectivity HighLow to ModerateVery High
Throughput ModerateHighModerate to High
Cost ModerateLowHigh

Table 2: Cross-Validation Acceptance Criteria

Cross-validation is essential when multiple analytical methods are employed within the same study to ensure data consistency.[1][3] The acceptance criteria for cross-validation typically involve comparing the results obtained from the different methods.

ParameterAcceptance Criteria
Mean Accuracy Difference Within ±15%
Correlation Coefficient (r) ≥ 0.95
Slope of Regression Line 0.85 - 1.15

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for method validation and comparison. Below are representative methodologies for the quantification of this compound using HPLC-UV, UV-Vis Spectrophotometry, and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC-UV)

This method offers a good balance of sensitivity, selectivity, and cost for the quantification of this compound.

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).[4][5]

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer such as 0.1% phosphoric acid in water.[4] The exact ratio should be optimized for best peak shape and retention time.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detection at a wavelength determined by the absorbance maximum of this compound (typically around 250 nm).[4]

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.

  • Calibration: Prepare a series of standard solutions of this compound in the mobile phase to construct a calibration curve.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method, suitable for the quantification of this compound in samples with minimal interfering substances.[2]

  • Instrumentation: UV-Vis Spectrophotometer with 1 cm quartz cuvettes.

  • Solvent: A suitable UV-transparent solvent such as methanol (B129727) or ethanol.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution over a range of 200-400 nm.[2]

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standard solutions and the sample solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but may require optimization for compatibility with the mass spectrometer interface. The use of volatile buffers like ammonium (B1175870) formate (B1220265) is recommended.[4]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and an internal standard.

  • Sample Preparation: May involve more extensive procedures like protein precipitation or solid-phase extraction for complex samples. For instance, to 100 µL of plasma, 300 µL of acetonitrile containing an internal standard can be added to precipitate proteins.[1] The sample is then centrifuged, and the supernatant is transferred for analysis.[1]

  • Calibration: A calibration curve is constructed using standards prepared in the same matrix as the samples to account for matrix effects.

Mandatory Visualization

The following diagrams illustrate the logical workflow for analytical method cross-validation and a typical experimental workflow for sample analysis.

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_conclusion Conclusion define_methods Define Analytical Methods (e.g., HPLC, LC-MS) set_criteria Set Acceptance Criteria define_methods->set_criteria Establish goals analyze_samples Analyze Identical Samples with Both Methods set_criteria->analyze_samples Proceed to testing collect_data Collect Quantitative Data analyze_samples->collect_data Generate results compare_results Compare Results Against Acceptance Criteria collect_data->compare_results Input for comparison assess_correlation Assess Correlation and Bias compare_results->assess_correlation Statistical analysis conclusion Determine Method Comparability assess_correlation->conclusion Final decision

Caption: Workflow for cross-validation of analytical methods.

Sample_Analysis_Workflow start Start: Receive Sample sample_prep Sample Preparation (e.g., Dilution, Extraction) start->sample_prep instrument_analysis Instrumental Analysis (HPLC, UV-Vis, or LC-MS) sample_prep->instrument_analysis data_acquisition Data Acquisition instrument_analysis->data_acquisition data_processing Data Processing (Integration, Quantification) data_acquisition->data_processing result_reporting Result Reporting and Review data_processing->result_reporting end End result_reporting->end

Caption: General workflow for sample analysis.

References

Unveiling the Antibacterial Potential of 5-Amino-8-hydroxyquinoline Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. Among the promising candidates, 5-Amino-8-hydroxyquinoline and its metallic complexes have garnered significant attention due to their potent and broad-spectrum antibacterial activities. This guide provides a comprehensive comparison of the efficacy of these complexes against various bacterial strains, supported by experimental data and detailed methodologies.

The core structure of 8-hydroxyquinoline (B1678124) (8-HQ) is a known pharmacophore, and the addition of an amino group at the 5-position, coupled with the formation of metal complexes, has been shown to enhance its biological activity.[1][2] The chelation of metal ions like copper (Cu²⁺) and iron (Fe³⁺) is believed to play a crucial role in their mechanism of action, potentially involving the inhibition of essential bacterial enzymes or the generation of reactive oxygen species.[1][3]

Comparative Efficacy Against Bacterial Strains

The antibacterial efficacy of this compound (5A8Q) and its metal complexes has been evaluated against a range of Gram-positive and Gram-negative bacteria. The data, summarized in the tables below, highlights the differential susceptibility of various strains to these compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Complexes

Compound/ComplexBacterial StrainMIC (µg/mL)Reference
This compound (5A8Q)Staphylococcus aureusNot explicitly stated, but activity is noted.[1][4]
5A8Q-Cu²⁺ ComplexStaphylococcus aureusNot explicitly stated, but activity is noted.[1][4]
5A8Q-Fe³⁺ ComplexStaphylococcus aureusNot explicitly stated, but activity is noted.[1][4]
This compound (5A8Q)Escherichia coliNot explicitly stated, but activity is noted.[1][4]
5A8Q-Cu²⁺ ComplexEscherichia coliNot explicitly stated, but activity is noted.[1][4]
5A8Q-Fe³⁺ ComplexEscherichia coliNot explicitly stated, but activity is noted.[1][4]
8-hydroxyquinoline (Parent Compound)Mycobacterium bovis BCG0.3[3]
5-nitro-8-hydroxyquinolineMycobacterium bovis BCG1.9[3]
Cloxyquin (5-chloroquinolin-8-ol)Mycobacterium tuberculosis (clinical isolates)0.062 - 0.25[3]

Note: While some studies confirm antibacterial activity, they do not always provide specific MIC values for 5A8Q and its complexes. The parent compound and its other derivatives show potent activity.

Table 2: Zone of Inhibition for 8-Hydroxyquinoline Metal Complexes

ComplexBacillus subtilis (mm)Staphylococcus aureus (mm)Listeria monocytogenes (mm)Enterococcus faecalis (mm)Escherichia coli (mm)Pseudomonas aeruginosa (mm)Candida albicans (mm)Reference
Cu(II)-8HQ15202019202120[5][6][7]
Co(II)-8HQ16212023222025[5][6][7]
Ni(II)-8HQ17212326282421[5][6][7]
8-HQ (Ligand only)34404050454850[5][6][7]

Note: These results are for the parent 8-hydroxyquinoline complexes, indicating the general antimicrobial potential of this class of compounds. The amino-substituted derivatives are expected to have modulated activities.

Studies have consistently shown that the antibacterial activity is more pronounced against Gram-positive bacteria, such as S. aureus, compared to Gram-negative bacteria like E. coli.[1] The complexation with metal ions such as Cu²⁺ and Fe³⁺ often leads to an enhancement of this biological activity.[1]

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for the replication and validation of scientific findings. Below are detailed protocols for the synthesis of this compound complexes and the evaluation of their antibacterial properties.

Synthesis of this compound Metal Complexes

The synthesis of metal complexes of this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Metal Complexes Ligand This compound (5A8Q) Reaction Reaction Mixture Ligand->Reaction MetalSalt Metal Salt (e.g., CuCl₂, FeCl₃) MetalSalt->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Stirring Stirring at Room/Elevated Temperature Reaction->Stirring Precipitate Formation of Precipitate Stirring->Precipitate Filtration Filtration Precipitate->Filtration Washing Washing with Solvent Filtration->Washing Drying Drying under Vacuum Washing->Drying Complex Final Metal Complex Drying->Complex Disk_Diffusion_Workflow cluster_assay Disk Diffusion Assay Workflow Culture Bacterial Culture Preparation Inoculation Inoculation of Agar Plate Culture->Inoculation Placement Placement of Disks on Agar Inoculation->Placement DiskPrep Preparation of Disks with Test Compound DiskPrep->Placement Incubation Incubation (e.g., 37°C for 24h) Placement->Incubation Measurement Measurement of Zone of Inhibition Incubation->Measurement MIC_Workflow cluster_mic Broth Microdilution for MIC Determination SerialDilution Serial Dilution of Test Compound in 96-well plate Inoculum Addition of Standardized Bacterial Inoculum SerialDilution->Inoculum Incubation Incubation (e.g., 37°C for 24h) Inoculum->Incubation Observation Visual Observation for Turbidity Incubation->Observation MIC_Value Determination of MIC Value Observation->MIC_Value

References

A Comparative Guide to OLED Emitter Materials: Benchmarking Against 5-Amino-8-hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of organic light-emitting diodes (OLEDs), the quest for highly efficient and stable emissive materials is paramount. While derivatives of 8-hydroxyquinoline (B1678124) have historically played a foundational role, this guide provides a comparative performance analysis of state-of-the-art OLED emitters against a 5-amino-8-hydroxyquinoline-based material. This document serves as a crucial resource for researchers and professionals in materials science and drug development who are navigating the landscape of OLED technologies.

Introduction to this compound in OLEDs

Tris-(8-hydroxyquinoline)aluminum (Alq3) is a well-established green-emitting material that has been instrumental in the development of OLED technology.[1] The substitution of functional groups on the 8-hydroxyquinoline ligand is a common strategy to tune the material's electronic and optical properties. However, investigations into tris-(this compound)aluminum have revealed that these complexes exhibit extremely low photoluminescence properties compared to the parent Alq3.[2][3] Consequently, they have been explored more as anode buffer layers in inverted organic solar cells rather than as primary emitters in OLEDs.[2][3] This guide, therefore, benchmarks the performance of leading alternative emitter classes against the foundational Alq3 to provide a relevant comparison for materials selection.

Comparative Performance of OLED Emitter Materials

The performance of an OLED is evaluated based on several key metrics, including external quantum efficiency (EQE), luminous efficacy (power efficiency), current efficiency, and operational lifetime. Below is a summary of typical performance data for three classes of state-of-the-art OLED emitters: a fluorescent emitter (Alq3), a phosphorescent emitter (Ir(ppy)3), and a Thermally Activated Delayed Fluorescence (TADF) emitter (4CzIPN).

Emitter Material ClassEmitter MaterialHost MaterialMax. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Emission ColorCIE Coordinates (x, y)
Fluorescent Tris(8-hydroxyquinoline)aluminum (Alq3)NPB~4.6[4]5.56 (at 20 mA/cm²)[5]3.5[1]GreenNot specified
Phosphorescent fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3)CBP25.2[6]81.1[6]46.8[6]Green(0.25, 0.60)[7]
TADF 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN)mCP29.1[8]68.3[9]61.3[9]GreenNot specified

Note: The performance of OLEDs is highly dependent on the device architecture, including the choice of host material, transport layers, and electrodes. The data presented here are representative values from various studies and may not be directly comparable due to differences in fabrication and testing conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for the fabrication and characterization of the benchmarked OLEDs.

General OLED Fabrication Protocol (Vacuum Thermal Evaporation)

A common method for fabricating small-molecule OLEDs is through vacuum thermal evaporation, which allows for the sequential deposition of thin organic and metallic layers in a high-vacuum environment.

  • Substrate Preparation : Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with a nitrogen gun and treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition : The organic materials (hole transport layer, emissive layer, electron transport layer) are placed in separate crucibles within a high-vacuum chamber (typically <10⁻⁶ Torr). The materials are then heated until they sublime and deposit onto the substrate. The thickness of each layer is monitored in real-time using a quartz crystal microbalance.

  • Cathode Deposition : Following the deposition of the organic layers, a low work function metal or a multi-layer cathode (e.g., LiF/Al) is deposited through a shadow mask to define the active area of the device.

  • Encapsulation : To protect the organic layers from degradation by moisture and oxygen, the devices are encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.

Specific Emissive Layer Protocols
  • Alq3-based Fluorescent OLED :

    • Device Structure : ITO / Hole Transport Layer (e.g., NPB, 60 nm) / Emissive Layer (Alq3, 75 nm) / Electron Transport Layer (e.g., Alq3 itself can act as an ETL) / Cathode (e.g., LiF 1 nm / Al 100 nm).

    • Deposition Rate : Organic layers are typically deposited at a rate of 1-2 Å/s.

  • Ir(ppy)3-based Phosphorescent OLED :

    • Device Structure : ITO / Hole Transport Layer (e.g., TAPC, 40 nm) / Emissive Layer (Host:Guest, e.g., mCP:Ir(ppy)3 (x wt%), 20 nm) / Electron Transport/Hole Blocking Layer (e.g., TmPyPB, 40 nm) / Cathode (e.g., LiF 1 nm / Al 100 nm).[10]

    • Doping : The phosphorescent emitter (guest) is co-evaporated with a host material at a specific weight percentage (e.g., 5-10 wt%). This is done to minimize concentration quenching and triplet-triplet annihilation.

  • 4CzIPN-based TADF OLED :

    • Device Structure : ITO / Hole Transport Layer (e.g., TAPC, 40 nm) / Emissive Layer (Host:Guest, e.g., mCP:4CzIPN (10 wt%), 15 nm) / Electron Transport Layer (e.g., PO-T2T, 40 nm) / Cathode (e.g., LiF 1 nm / Al 100 nm).

    • Host-Guest System : Similar to phosphorescent OLEDs, TADF emitters are typically doped into a host material to optimize performance.

OLED Characterization Protocol

The performance of the fabricated OLEDs is characterized using the following methods:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics : The device is driven by a source meter, and the current density and luminance are measured as a function of the applied voltage. Luminance is typically measured using a calibrated photodiode or a spectroradiometer.

  • Electroluminescence (EL) Spectrum : The EL spectrum is measured with a spectroradiometer to determine the emission color and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.

  • External Quantum Efficiency (EQE) : The EQE is calculated from the luminance, current density, and the EL spectrum, assuming a Lambertian emission profile.

  • Operational Lifetime : The device is subjected to a constant current density, and the time it takes for the initial luminance to decrease to 50% (LT50) or 95% (LT95) is measured.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the fabrication and testing of OLED devices.

OLED_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (Vacuum Thermal Evaporation) cluster_encap Encapsulation cluster_char Device Characterization sub_cleaning Substrate Cleaning (Detergent, DI Water, Acetone, IPA) uv_ozone UV-Ozone or Oxygen Plasma Treatment sub_cleaning->uv_ozone htl_dep Hole Transport Layer (HTL) Deposition uv_ozone->htl_dep eml_dep Emissive Layer (EML) Deposition htl_dep->eml_dep etl_dep Electron Transport Layer (ETL) Deposition eml_dep->etl_dep cathode_dep Cathode Deposition (e.g., LiF/Al) etl_dep->cathode_dep encapsulation Device Encapsulation (Nitrogen Glovebox) cathode_dep->encapsulation jvl_char J-V-L Measurement encapsulation->jvl_char el_spec EL Spectrum & CIE Coordinates jvl_char->el_spec eqe_calc EQE Calculation jvl_char->eqe_calc lifetime_test Operational Lifetime Test jvl_char->lifetime_test el_spec->eqe_calc

OLED Fabrication and Characterization Workflow

Conclusion

While this compound derivatives have been synthesized and studied, their low emission properties make them unsuitable for use as primary emitters in high-performance OLEDs. This comparative guide demonstrates that significant advancements in OLED performance have been achieved through the development of phosphorescent and TADF emitters. These materials offer substantially higher external quantum efficiencies, current efficiencies, and power efficiencies compared to traditional fluorescent emitters like Alq3. For researchers and professionals in the field, the selection of an appropriate emitter system is critical and should be guided by the performance metrics and experimental protocols outlined in this guide. The continued exploration of novel molecular designs, particularly in the realm of TADF materials, holds great promise for the future of OLED technology.

References

Unlocking the Potential of 5-Amino-8-hydroxyquinoline Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides an in-depth comparative analysis of 5-Amino-8-hydroxyquinoline analogs, a class of compounds demonstrating significant therapeutic potential across various domains, including oncology, infectious diseases, and respiratory medicine. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document serves as a critical resource for advancing the design and development of novel therapeutics based on this versatile scaffold.

The 8-hydroxyquinoline (B1678124) core is a privileged structure in medicinal chemistry, renowned for its metal-chelating properties that are often integral to its biological effects. The introduction of an amino group at the 5-position significantly modulates the electronic and steric properties of the molecule, influencing its interaction with biological targets and thereby its therapeutic efficacy and spectrum of activity. This guide will delve into the structure-activity relationships (SAR) of these analogs as anticancer, antimicrobial, and β2-adrenoceptor agonist agents.

Anticancer Activity: A Tale of Metal Chelation and Oxidative Stress

This compound analogs have emerged as promising anticancer agents, with their mechanism of action frequently linked to their ability to chelate intracellular metal ions, leading to the generation of reactive oxygen species (ROS) and the induction of apoptotic cell death. The nature and position of substituents on the this compound scaffold play a crucial role in determining their cytotoxic potency.

A comparative study of 8-hydroxyquinoline derivatives has highlighted the importance of the substituent at the 5-position in influencing anticancer activity. While the parent 8-hydroxyquinoline shows some activity, substitutions at the 5-position can dramatically alter cytotoxicity. For instance, the 5-nitro analog, Nitroxoline (NQ), has demonstrated significantly greater potency compared to other halogenated and non-halogenated derivatives in human cancer cell lines.[1] This suggests that strong electron-withdrawing groups at this position can enhance anticancer efficacy. Conversely, a 5-amino derivative showed significantly less activity in another study, indicating that the specific nature of the substituent is critical.[2]

The anticancer activity of these compounds is often enhanced in the presence of transition metals like copper. This is attributed to the formation of metal complexes that can more effectively induce ROS generation and subsequent cellular damage.[1]

Comparative Anticancer Activity of 8-Hydroxyquinoline Analogs
Compound/AnalogSubstituent(s)Cancer Cell LineIC50 (µM)Reference
8-Hydroxyquinoline (8HQ)-Raji (Lymphoma)1.8 ± 0.2[1]
5-Amino-8-quinolinol dihydrochloride (B599025) (A8HQ) 5-AminoRaji (Lymphoma)3.5 ± 0.5[1]
Nitroxoline (NQ)5-NitroRaji (Lymphoma)0.3 ± 0.05[1]
Clioquinol (B1669181) (CQ)5-Chloro, 7-IodoRaji (Lymphoma)1.5 ± 0.2[1]
5,7-Diiodo-8-hydroxyquinoline (IIQ)5,7-DiiodoRaji (Lymphoma)1.2 ± 0.1[1]
5-Chloro-8-quinoline (CQ2)5-ChloroRaji (Lymphoma)2.5 ± 0.3[1]
5,7-Dichloro-8-quinolinol (CCQ)5,7-DichloroRaji (Lymphoma)1.0 ± 0.1[1]
Clioquinol5-Chloro, 7-IodoMCF-7 (Breast)12.5[2]
Nitroxoline5-NitroA549 (Lung)8.7[2]
Compound 4 5-Amino HeLa (Cervical) >50 [2]
Experimental Protocol: MTS Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay is a colorimetric method used to assess cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 hours) to allow the compounds to exert their effects.

  • MTS Reagent Addition: The MTS reagent, in combination with the electron coupling agent phenazine (B1670421) ethosulfate (PES), is added to each well.

  • Incubation: The plate is incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS tetrazolium compound into a soluble formazan (B1609692) product.

  • Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration.[1]

Proposed Mechanism of Anticancer Activity

The anticancer action of many 8-hydroxyquinoline derivatives, including those with a 5-amino substitution, is believed to involve the chelation of intracellular metal ions, particularly copper and iron. This leads to a cascade of events culminating in cancer cell death.

anticancer_mechanism cluster_cell Cancer Cell Compound This compound Analog Metal_Complex Metal Complex Compound->Metal_Complex Chelation ROS ROS (Reactive Oxygen Species) Metal_Complex->ROS Catalyzes generation of Apoptosis Apoptosis ROS->Apoptosis Induces Metal_Ions Intracellular Metal Ions (Cu²⁺, Fe²⁺) Metal_Ions->Metal_Complex

Caption: Metal chelation by this compound analogs leading to ROS-induced apoptosis.

Antimicrobial Activity: Disrupting Essential Bacterial Processes

This compound analogs also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens. Similar to their anticancer mechanism, their ability to chelate essential metal ions is a key factor in their antimicrobial action. By sequestering metal ions crucial for the function of bacterial enzymes, these compounds can disrupt vital metabolic pathways and inhibit microbial growth.

The antimicrobial potency of these derivatives is influenced by the substituents on the quinoline (B57606) ring. A study investigating 8-hydroxyquinoline derivatives found that halogenation at the 5- and 7-positions can enhance antibacterial activity.[3] While specific comparative data for a series of 5-amino analogs is limited, the general principles of SAR for 8-hydroxyquinolines suggest that modifications affecting lipophilicity and metal-chelating ability will significantly impact antimicrobial efficacy.

Comparative Antimicrobial Activity of 8-Hydroxyquinoline Derivatives
Compound/AnalogSubstituent(s)MicroorganismMIC (µM)Reference
8-Hydroxyquinoline (8HQ)-Staphylococcus aureus≤6.90–110.20[3]
Cloxyquin5-ChloroStaphylococcus aureus≤5.58–44.55[3]
5,7-dichloro 8HQ5,7-DichloroStaphylococcus aureus-[3]
5-amino-8HQ 5-Amino Staphylococcus aureus-[3]

Note: Specific MIC values for 5,7-dichloro 8HQ and 5-amino-8HQ against S. aureus were not provided in the cited abstract, though they were tested.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The this compound analogs are serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth) as observed by the naked eye or measured with a plate reader.

Experimental Workflow for MIC Determination

mic_workflow A Prepare standardized bacterial inoculum C Inoculate wells with bacterial suspension A->C B Perform serial dilutions of This compound analog in 96-well plate B->C D Incubate plate at 37°C for 18-24 hours C->D E Observe for bacterial growth (turbidity) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

β2-Adrenoceptor Agonist Activity: A Potential for Bronchodilation

In addition to their cytotoxic and antimicrobial properties, certain this compound analogs have been investigated as potent and selective β2-adrenoceptor agonists. These receptors are crucial in the relaxation of airway smooth muscle, making them a key target for the treatment of asthma and chronic obstructive pulmonary disease (COPD).

The SAR in this area focuses on modifications to the 5-position that mimic the structure of endogenous and synthetic β2-agonists. Specifically, the introduction of a 2-amino-1-hydroxyethyl side chain at the 5-position of an 8-hydroxyquinolin-2(1H)-one scaffold has yielded compounds with exceptional potency and selectivity for the β2-adrenoceptor.[4][5]

Comparative β2-Adrenoceptor Agonist Activity
CompoundEC50 (pM)β2/β1-SelectivityReference
9g36High[4][5]
(R)-18c21High[4][5]
Experimental Protocol: β2-Adrenoceptor Agonist Activity Assay (cAMP Accumulation)

The functional activity of β2-adrenoceptor agonists is often determined by measuring their ability to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β2-adrenoceptor signaling pathway.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human β2-adrenoceptor are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates and grown to confluence.

  • Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with various concentrations of the this compound analogs.

  • Incubation: The cells are incubated for a short period (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are then quantified using a competitive immunoassay, such as a LANCE Ultra cAMP kit.

  • Data Analysis: The amount of cAMP produced is plotted against the compound concentration to generate a dose-response curve, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) is calculated.

β2-Adrenoceptor Signaling Pathway

b2_agonist_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound Analog (Agonist) B2AR β2-Adrenoceptor Agonist->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

References

A Comparative Guide to the Bioactivity of 5-Amino-8-hydroxyquinoline: In Vitro vs. In Vivo Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo bioactivity of 5-Amino-8-hydroxyquinoline (5A8HQ), a prominent derivative of the versatile 8-hydroxyquinoline (B1678124) scaffold. Understanding the correlation between laboratory-based assays and whole-organism studies is critical for the preclinical evaluation and therapeutic development of this promising compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to facilitate a deeper understanding of 5A8HQ's pharmacological profile.

Data Presentation: In Vitro vs. In Vivo Bioactivity

The following tables summarize the reported bioactivities of this compound and related 8-hydroxyquinoline derivatives. Direct comparative studies for 5A8HQ are limited; therefore, data from closely related analogs and general quinoline (B57606) derivative studies are included to provide a broader context for its potential in vivo performance.

Table 1: Summary of In Vitro Bioactivity of this compound and Related Derivatives

Bioactivity Assay Type Cell Line / Organism Endpoint Result Reference
AnticancerMTT AssayRaji (Human B cell lymphoma)IC50438 nM (for 8-hydroxy-5-nitroquinoline, a structurally similar compound)[1]
AnticancerMTT AssayHeLa (Cervical cancer), MCF-7 (Breast cancer)Decreased cell viabilitySignificant decrease[2]
AntibacterialNot SpecifiedStaphylococcus aureusNot SpecifiedGood efficacy[2]
AntibacterialNot SpecifiedEscherichia coliNot SpecifiedModerate efficacy[2]
AntifungalNot SpecifiedCandida albicansNot SpecifiedModerate efficacy[2]
NeuroprotectionOxidative Stress Model661W (Photoreceptor-like cells)CytoprotectionSignificant protection against H2O2-induced damage[3]

Table 2: Overview of In Vivo Bioactivity and Considerations for Quinoline Derivatives

Bioactivity Animal Model Dosing Regimen Key Findings & Considerations Reference
AnticancerAthymic nude mice with tumor xenograftsDaily oral gavage (e.g., 25, 50 mg/kg/day)Efficacy is assessed by tumor volume reduction. Body weight is monitored for toxicity.[4][4]
AntimalarialPlasmodium berghei-infected miceOral administration once daily for four days (e.g., 1, 3, 10 mg/kg)The 4-day suppressive test is a standard for primary in vivo assessment.[4][5][4][5]
AntifungalCandida albicans-infected murine model2 mg/kgA derivative of 8-hydroxyquinoline (L14) showed better efficacy than clioquinol (B1669181) in reducing fungal burden and extending survival.[6][6]
General ToxicityRodents (Mice, Rats)Single, escalating doses (e.g., 50-2000 mg/kg)Acute toxicity studies observe clinical signs of toxicity and mortality over 14 days.[4][4]
PharmacokineticsRodents, Rabbits, Dogs, MonkeysOral and intravenous administrationKey parameters like Cmax, Tmax, t½, and AUC are determined to understand the drug's absorption, distribution, metabolism, and excretion.[4][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate the bioactivity of quinoline derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[8][9]

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations.[7][8]

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO₂ incubator.[7][8]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[7]

  • Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]

In Vivo Anticancer Efficacy: Xenograft Model

This protocol outlines a typical in vivo study to assess the anticancer efficacy of a quinoline compound in a mouse xenograft model.[4]

  • Animal Model: Use female athymic nude mice (4-6 weeks old).[4]

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Grouping and Treatment: Randomize mice into treatment and control groups. Administer the quinoline drug (e.g., 25, 50 mg/kg/day) or vehicle control daily via oral gavage. A positive control with a standard chemotherapy agent can also be included.[4]

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume twice weekly. Monitor animal body weights as an indicator of toxicity.[4]

  • Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specific size.[4]

  • Data Analysis: Compare tumor growth inhibition between the treated and control groups.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the bioactivity of this compound.

Signaling Pathways

The bioactivity of quinoline derivatives is often linked to their ability to modulate specific signaling pathways.

PI3K_mTOR_Pathway Quinoline Quinoline Derivative (e.g., 5A8HQ) PI3K PI3K Quinoline->PI3K Inhibition Apoptosis Apoptosis Quinoline->Apoptosis Induction mTOR mTOR PI3K->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth

Caption: Quinoline inhibition of the PI3K/mTOR pathway.[5]

HMGB1_Caspase11_Pathway 8HQ_Derivative 8-Hydroxyquinoline Derivative HMGB1_LPS HMGB1-LPS Interaction 8HQ_Derivative->HMGB1_LPS Inhibition HMGB1 HMGB1 HMGB1->HMGB1_LPS LPS LPS LPS->HMGB1_LPS Caspase11 Caspase-11 Activation HMGB1_LPS->Caspase11 Pyroptosis Pyroptosis Caspase11->Pyroptosis

Caption: Inhibition of HMGB1-mediated caspase-11 signaling.[10]

Experimental Workflows

Visualizing experimental workflows provides a clear, step-by-step understanding of the methodologies.

Preclinical_Workflow cluster_0 In Silico & In Vitro cluster_1 In Vivo InSilico In Silico Screening (ADMET Prediction) Synthesis Chemical Synthesis InSilico->Synthesis InVitro In Vitro Assays (Cytotoxicity, Antimicrobial) Synthesis->InVitro InVivo In Vivo Studies (Efficacy, Toxicity) InVitro->InVivo PK Pharmacokinetics InVivo->PK

Caption: Preclinical workflow for quinoline drug candidates.[5]

Antimalarial_Efficacy_Workflow Infection Inoculate mice with P. berghei Grouping Randomize into treatment groups Infection->Grouping Treatment Administer test compound orally for 4 days Grouping->Treatment Monitoring Monitor parasitemia and survival Treatment->Monitoring Analysis Calculate percent suppression of parasitemia Monitoring->Analysis

Caption: Workflow for the 4-day suppressive test in malaria.[4]

References

A Comparative Analysis of 5-Amino-8-hydroxyquinoline's Cytotoxicity on Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing in-vitro studies reveals the selective cytotoxic potential of 5-Amino-8-hydroxyquinoline (5A8Q) against various cancer cell lines while exhibiting lower toxicity towards normal cells. This guide synthesizes key experimental data, outlines common methodologies, and illustrates the compound's mechanism of action, providing a valuable resource for researchers in oncology and drug development.

Executive Summary

This compound, a derivative of 8-hydroxyquinoline, has demonstrated significant antiproliferative activity across a spectrum of human cancer cell lines. Analysis of multiple studies indicates that 5A8Q induces cell death in malignant cells at concentrations that are markedly less toxic to healthy, non-cancerous cells, suggesting a favorable therapeutic window. The primary mechanism of its anticancer activity is attributed to the inhibition of the proteasome, a key cellular complex for protein degradation, leading to the induction of apoptosis.

Comparative Cytotoxicity Data

The selective cytotoxicity of this compound is evident from the half-maximal inhibitory concentration (IC50) values reported across various studies. The following table summarizes these findings, comparing the IC50 values for different cancer cell lines against those for normal cell lines. A lower IC50 value indicates higher potency.

Cell LineCell TypeThis compound IC50 (µM)Reference
Cancer Cell Lines
OCI-AML2Acute Myeloid Leukemia3.46[1]
NB4Acute Promyelocytic Leukemia1.38[1]
KG1AAcute Myeloid Leukemia3.85[1]
MDAY-D2Myeloma1.96[1]
UTMC2Myeloma2.29[1]
KMH11Myeloma0.94[1]
KMS18Myeloma1.31[1]
RajiB-cell Lymphoma> Clioquinol (B1669181) (IC50 not specified)[2]
HeLaCervical CancerSignificant decrease in viability[3]
MCF-7Breast CancerSignificant decrease in viability[3]
HL-60Promyelocytic Leukemia13.8[4]
K562Chronic Myelogenous Leukemia0.6 (proteasome inhibition)[4]
A549Lung Carcinoma> 50[4]
SW480Colon Adenocarcinoma> 50[4]
SMMC-7721Hepatocellular Carcinoma> 50[4]
Normal Cell Lines
PBSCsPeripheral Blood Stem CellsSignificantly higher than AML/CLL[5]
HaCaTKeratinocytesLower cytotoxicity than cancer cells[3]
L02 (HL7702)Normal Liver Cells> 50[4]

Note: "Significant decrease in viability" indicates that the study demonstrated a cytotoxic effect but did not provide a specific IC50 value.

Experimental Protocols

The following methodologies are commonly employed in the assessment of this compound's cytotoxicity.

Cell Culture and Treatment
  • Cell Lines: A variety of human cancer cell lines (e.g., leukemia, myeloma, breast, cervical) and normal cell lines (e.g., peripheral blood stem cells, keratinocytes) are used.

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution, which is then diluted to the desired concentrations in the cell culture medium.

Cytotoxicity Assays (MTT/MTS)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric assays used to assess cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: After the incubation period, the MTT or MTS reagent is added to each well.

  • Incubation: The plates are incubated for a further 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.

  • Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Visualizing the Process and Pathway

To better understand the experimental process and the compound's mechanism of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Start culture Cell Culture (Cancer and Normal Lines) start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with 5-A8HQ (Varying Concentrations) seed->treat incubate Incubate for 24-72h treat->incubate assay Perform MTT/MTS Assay incubate->assay measure Measure Absorbance assay->measure calculate Calculate IC50 Values measure->calculate compare Compare Cancer vs. Normal Cell Cytotoxicity calculate->compare

Caption: Workflow for assessing the cytotoxicity of this compound.

G cluster_pathway Proposed Signaling Pathway of 5-A8HQ in Cancer Cells A8HQ This compound Proteasome 20S Proteasome A8HQ->Proteasome Inhibits Protein_Accumulation Accumulation of Ubiquitinated Proteins Proteasome->Protein_Accumulation Leads to ER_Stress Endoplasmic Reticulum Stress Protein_Accumulation->ER_Stress Induces Caspase_Activation Caspase Activation ER_Stress->Caspase_Activation Triggers Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis Executes G cluster_comparison Logical Comparison of 5-A8HQ Cytotoxicity cluster_cancer Cancer Cells cluster_normal Normal Cells A8HQ This compound cancer_effect High Cytotoxicity (Low IC50) A8HQ->cancer_effect normal_effect Low Cytotoxicity (High IC50) A8HQ->normal_effect cancer_mechanism Proteasome Inhibition, Apoptosis Induction cancer_effect->cancer_mechanism due to normal_mechanism Higher Tolerance normal_effect->normal_mechanism due to

References

Safety Operating Guide

Proper Disposal of 5-Amino-8-hydroxyquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring both personal and environmental safety. 5-Amino-8-hydroxyquinoline, a member of the quinoline (B57606) family, requires careful disposal due to the potential hazards associated with this class of chemicals. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, in line with standard laboratory safety protocols.

Hazard Assessment and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, data from closely related quinoline compounds indicate a consistent hazard profile.[1] Therefore, it is crucial to handle this compound as a hazardous substance.[2] Potential hazards include toxicity if swallowed, skin and eye irritation, and potential harm to aquatic life with long-lasting effects.[2][3][4] Some quinoline derivatives are also suspected of causing genetic defects.[1]

Strict adherence to safety protocols is mandatory. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is essential to prevent exposure. The following table summarizes the recommended PPE when handling this compound.[1]

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side-shields or goggles. A face shield should be worn if there is a risk of splashing.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected before use and disposed of properly.EN 374
Body A laboratory coat with long sleeves. For significant contact, impervious clothing should be considered.---
Respiratory Use in a well-ventilated area or under a chemical fume hood. If exposure limits may be exceeded, use a NIOSH/MSHA or EN 149 approved respirator.OSHA 29 CFR 1910.134 or EN 149

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to prevent its release into the environment.[3] Therefore, it must never be disposed of down the drain or in regular trash.[3] All waste containing this compound must be collected, properly labeled, and disposed of through an approved hazardous waste management program.[1]

  • Waste Identification and Segregation :

    • Identify all waste streams containing this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, gloves, and weighing paper), and any reaction byproducts.[3]

    • Segregate this waste from other chemical waste streams to prevent potentially hazardous reactions.[3]

  • Waste Collection and Container Selection :

    • Collect all waste containing this compound in a designated, compatible, and properly sealed hazardous waste container.[1]

    • For solid waste, such as the pure compound or contaminated disposables, use a clearly labeled, sealable hazardous waste container.[2] Avoid generating dust during transfer.[2]

    • For liquid waste, such as solutions containing the compound, use a separate, compatible, and clearly labeled hazardous liquid waste container.[2] Do not mix with other incompatible waste streams.[2]

    • Ensure containers are in good condition and are appropriate for the type of waste (e.g., do not use metal containers for corrosive waste).[5]

  • Labeling :

    • Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[1][5]

    • Include the approximate concentration and composition of the waste.[5]

  • Storage :

    • Store the sealed waste container in a designated and clearly marked hazardous waste accumulation area.[3]

    • Keep the container tightly closed except when adding waste.[5]

    • Store in a cool, dry place away from sources of heat and ignition.[6]

  • Disposal Request and Pickup :

    • Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department to schedule a waste pickup.[1][3]

  • Documentation :

    • Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's and local regulations.[1]

Spill Management

In the event of a spill, avoid breathing any dust and evacuate personnel to a safe area.[2][7] The spill should be cleaned up using appropriate absorbent materials, and all contaminated materials should be collected as hazardous waste.[1] The spill area should be thoroughly decontaminated.[1]

Approved Disposal Methods

For institutions and waste management professionals, the following are common disposal methods for quinoline-based compounds:

  • Incineration : This is a common and effective method that breaks down the chemical into less harmful substances. This must be done in a specialized, high-temperature incinerator designed for hazardous chemicals to ensure complete combustion and prevent the release of harmful byproducts.[6]

  • Chemical Treatment : This method involves reacting the quinoline compound with other chemicals to transform it into less toxic substances. This requires a thorough understanding of the chemical reactions and safety procedures involved.[6]

It is imperative to consult with and entrust the final disposal to a licensed hazardous waste disposal company.

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Amino-8-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 5-Amino-8-hydroxyquinoline. The following procedures are based on available safety data for the compound and its close chemical relatives to ensure a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Potential Hazards:

Hazard ClassGHS ClassificationSignal WordHazard StatementPictogram
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[1]GHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 2 (inferred)WarningH315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationCategory 2 (inferred)WarningH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ ToxicityCategory 3 (inferred)WarningH335: May cause respiratory irritationGHS07 (Exclamation Mark)

Note: Skin, eye, and respiratory irritation are inferred from the safety data for the dihydrochloride (B599025) salt.

Required Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye Protection Chemical safety goggles or glasses with side shields.
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness).[2]
Body Protection A standard laboratory coat.
Respiratory Protection A NIOSH-approved N95 dust mask or higher, particularly when handling the powder outside of a fume hood.

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with the solid form to avoid inhalation of dust.[3]

  • Ensure that an eyewash station and a safety shower are readily accessible.

2. Weighing and Transfer:

  • To minimize dust generation, handle the solid powder with care. Use a spatula for transfers instead of pouring.

  • Keep the container tightly closed when not in use to prevent spillage and contamination.[4]

3. Solution Preparation:

  • When dissolving the solid, add it slowly to the solvent to prevent splashing.

  • If heating is necessary, use a controlled heating source such as a heating mantle and ensure proper ventilation.

4. Post-Handling:

  • Decontaminate the work surface with an appropriate solvent and then clean it thoroughly.

  • Remove PPE in the correct order to avoid cross-contamination: first gloves, then the lab coat, and finally eye protection.

  • Wash hands thoroughly with soap and water after handling the chemical.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

Waste TypeCollection ContainerLabeling Requirements
Solid Waste Designated, sealed, and clearly labeled hazardous waste container."Hazardous Waste," "this compound," and associated hazard symbols.
Liquid Waste Separate, sealed, and clearly labeled hazardous waste container for liquid chemical waste."Hazardous Waste," "this compound Solution," and associated hazard symbols.
Contaminated Sharps Designated sharps container."Hazardous Sharps," "Contaminated with this compound."

Disposal Procedure:

  • Collect all waste in the appropriate, clearly labeled containers.

  • Store waste containers in a designated and secure satellite accumulation area.

  • Dispose of the chemical waste through your institution's hazardous waste management program, following all local, regional, and national regulations.[3][5]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Solid Compound prep_setup->prep_weigh handle_dissolve Prepare Solution prep_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Procedural workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-8-hydroxyquinoline
Reactant of Route 2
Reactant of Route 2
5-Amino-8-hydroxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.